molecular formula I2 B045235 Iodine CAS No. 7553-56-2

Iodine

Cat. No.: B045235
CAS No.: 7553-56-2
M. Wt: 253.8089 g/mol
InChI Key: PNDPGZBMCMUPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodine is a fundamental halogen reagent with extensive applications across scientific research. In microbiology, it serves as a critical component in Gram's staining, a primary diagnostic technique for bacterial classification. This compound acts as a mordant, forming an insoluble crystal violet-iodine complex within the cell wall of Gram-positive bacteria, which allows for their differentiation from Gram-negative organisms under microscopy. In chemistry, this compound is a versatile reactant employed in iodination reactions, the synthesis of this compound-containing compounds, and as a mild oxidizing agent. Its role in the iodination of tyrosine residues is also crucial for the radiolabeling of proteins and peptides in biochemical tracing and metabolic studies. Furthermore, this compound's antiseptic properties are a subject of ongoing research in developing novel disinfectants and studying microbial resistance mechanisms. This high-purity reagent is essential for advancing studies in cellular biology, organic synthesis, and infectious disease research, providing researchers with a reliable and versatile tool for their investigative work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

molecular iodine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/I2/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDPGZBMCMUPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

II
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

I2
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7034672
Record name Iodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.8089 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Violet-black crystals with a metallic luster and a sharp odor. Mp: 133.5 °C, bp: 185 °C. Emits toxic vapor at room conditions; vapor becomes visibly purple when its concentration builds up in a confined space. Nearly insoluble in water but very soluble in aqueous solutions of iodides., Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Violet solid with a sharp, characteristic odor; [NIOSH] Iodide salts are white powders; [ACGIH], Solid, BLUISH BLACK OR DARK PURPLE CRYSTALS WITH PUNGENT ODOUR., Violet-black crystals with metallic luster and a sharp, characteristic odor., Violet solid with a sharp, characteristic odor.
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iodine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/522
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Iodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000675
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name IODINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/588
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0342.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

365 °F at 760 mmHg (NIOSH, 2023), 184.4 °C, 184 °C, 365 °F
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name IODINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/588
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0342.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.01 % (NIOSH, 2023), For more Solubility (Complete) data for IODINE, ELEMENTAL (9 total), please visit the HSDB record page., Dissolves readily in chloroform, carbon tetrachloride, or carbon disulfide to form purple solns., 2.719 g in cyclohexane; 23 g/100 cc in methanol at 25 °C; 20.5 g/100 cc in alcohol at 15 °C; 20.6 g/100 cc in ether at 17 °C, 197 g/kg in carbon disulfide at 25 °C; 19.2 g/kg in carbon tetrachloride at 25 °C; 337.3 g/kg in ether at 25 °C; 164.0 g/kg in benzene at 25 °C; 27.1 g/kg in ethanol at 25 °C; 49.7 g/kg in chloroform at 25 °C; 49.7 g/kg in chloroform at 25 °C; 13.2 g/kg in n-hexane at 25 °C; 97 g/kg in butan-2-ol at 25 °C; 157 g/kg in ethyl acetate at 25 °C; 182.5 g/kg in toluene at 25 °C, 14.6 g/100 g in bromoethane at 25 °C; 1.73 g/100 g in n-heptane at 25 °C; 9.7 g/100 g in glycerol at 25 °C; 33.7 g/100 g in diethyl ether at 25 °C; 19.7 g/100 g in carbon disulfide at 25 °C, For more Solubility (Complete) data for IODINE, ELEMENTAL (8 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.01%
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000675
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0342.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

4.93 (NIOSH, 2023) - Denser than water; will sink, Sp gr = 4.93 (solid at 20 °C); density of the gas: 11.27 g/L, Density at 101.3 kPa: 3.96 at 120 °C (liquid), Relative density (water = 1): 4.9, 4.93
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name IODINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/588
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0342.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

6.75 g/L at 101.3 MPa, 185 °C, Relative vapor density (air = 1): 8.8
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.3 mmHg at 77 °F (NIOSH, 2023), 0.23 [mmHg], 2.33X10-1 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.04, 0.3 mmHg at 77 °F, (77 °F): 0.3 mmHg
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iodine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/522
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name IODINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/588
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0342.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Impurities are chiefly water, sulfuric acid, iron, and insoluble materials.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Bluish-black scales or plates; diatomic; violet vapor, Rhombic, violet-black crystals with metallic luster, Bluish-black, lustrous solid, Violet solid., Heavy, grayish-black plates or granules having a metallic luster

CAS No.

7553-56-2
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Iodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7553-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodine [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007553562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name iodine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iodine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iodine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9679TC07X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000675
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name IODINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/588
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/NN180858.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

236 °F (NIOSH, 2023), 113.7 °C, 113.6 °C, 114 °C, 236 °F
Record name IODINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name IODINE, ELEMENTAL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/34
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Iodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000675
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name IODINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0167
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name IODINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/588
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Iodine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0342.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Beyond the Master Gland: Unveiling the Extrathyroidal Physiological Functions of Iodine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

While iodine is universally recognized for its indispensable role in the synthesis of thyroid hormones, a growing body of scientific evidence illuminates its profound physiological significance in a multitude of extrathyroidal tissues. Emerging research demonstrates that this compound, in its various chemical forms, participates in antioxidant defense, immune modulation, and the regulation of cellular proliferation and differentiation, presenting new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the physiological functions of this compound beyond the thyroid, offering a comprehensive resource for researchers, scientists, and drug development professionals.

This compound Uptake and Metabolism in Extrathyroidal Tissues

Several extrathyroidal tissues have the capacity to take up and concentrate this compound, a process primarily mediated by the sodium-iodide symporter (NIS), the same transporter responsible for this compound uptake in the thyroid gland.[1][2] Tissues expressing NIS include the mammary glands, salivary glands, gastric mucosa, and lactating breast tissue.[1][3][4] The regulation of NIS expression and function in these tissues is distinct from that in the thyroid and is not typically stimulated by thyroid-stimulating hormone (TSH).[4] In the lactating mammary gland, for instance, NIS expression is significantly upregulated to ensure adequate this compound supply to the neonate via breast milk.[1][5]

Once inside the cells of these tissues, iodide can be oxidized by local peroxidases, such as lactoperoxidase (LPO) in the mammary gland, to form reactive this compound species.[6] These reactive species can then bind to lipids, forming iodolipids like 6-iodolactone (6-IL), or to proteins.[7][8] These iodinated compounds are key mediators of this compound's extrathyroidal effects.

Antioxidant Functions of this compound

This compound is considered an ancient antioxidant, with its ability to scavenge reactive oxygen species (ROS) being one of its primitive functions.[9][10] Molecular this compound (I₂) can directly neutralize free radicals such as hydroxyl radicals (OH•) and superoxide (B77818) anions (O₂⁻).[7][11] This direct antioxidant activity helps protect cellular components, including lipids, proteins, and DNA, from oxidative damage.

Furthermore, this compound can indirectly enhance the cellular antioxidant defense system. The iodolipid 6-iodolactone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11] Nrf2 is a key transcription factor that, upon activation, translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of several antioxidant enzymes, including superoxide dismutase (SOD) and catalase.[11][12]

Modulation of the Immune System

This compound plays a complex and context-dependent role in modulating the immune system.[7][12] Immune cells, including phagocytes, granulocytes, and monocytes, are capable of taking up this compound.[13] In vitro studies have demonstrated that this compound can induce transcriptional changes in human leukocytes, leading to the upregulation of genes that promote the activation of both pro- and anti-inflammatory cytokines and chemokines, suggesting a role in balancing the immune response.[13][14]

This compound can support the innate immune system in its defense against bacterial and viral infections.[15] The enzyme myeloperoxidase, present in leukocytes, utilizes iodide to generate antimicrobial compounds.[15] Additionally, some studies suggest that adequate this compound intake can enhance the Th1 immune response, characterized by the release of cytokines like IL-2 and IFN-γ.[12] Conversely, excessive this compound intake has been linked to an increased risk of autoimmune thyroid diseases.[16]

Anti-proliferative and Pro-apoptotic Effects

A significant area of research focuses on the anti-cancer properties of this compound, particularly in breast cancer.[13][17] Epidemiological studies have correlated higher this compound intake with a lower incidence of breast cancer.[8][17] Molecular this compound (I₂) has been shown to exert suppressive effects on the development and size of mammary tumors in animal models.[8][18]

The anti-proliferative and pro-apoptotic effects of this compound are mediated through several mechanisms. Oxidized this compound can dissipate the mitochondrial membrane potential, triggering mitochondrion-mediated apoptosis.[12][19] The formation of the iodolipid 6-iodolactone is also a critical event. 6-IL can activate peroxisome proliferator-activated receptors type gamma (PPARγ), which in turn can induce the p53-caspase apoptotic pathway.[7][12] Activation of PPARγ by 6-IL has also been shown to inhibit markers related to cancer stem cell maintenance, chemoresistance, and survival.[7][12]

Role in Specific Extrathyroidal Tissues

Mammary Gland: The mammary gland is a primary site of extrathyroidal this compound accumulation, especially during lactation.[2][20] Here, this compound is not only crucial for neonatal nutrition but also appears to play a role in maintaining the integrity of the mammary epithelium.[6][8] this compound's antioxidant and anti-proliferative effects are thought to contribute to a lower risk of fibrocystic breast disease and breast cancer.[17][20]

Stomach: The gastric mucosa actively concentrates this compound, where it is believed to act as an antioxidant, protecting the stomach lining from oxidative damage and potentially reducing the risk of gastric pathologies.[3][21]

Skin: this compound contributes to skin health by promoting cellular regeneration and rejuvenation.[22][23] It aids in detoxification and can regulate perspiration, contributing to skin hydration.[22][23] Topically, povidone-iodine is a well-known antiseptic used for wound disinfection.[24][25]

Quantitative Data Summary

Table 1: this compound Concentration and Effects in Extrathyroidal Tissues

Tissue/Cell TypeThis compound FormConcentration/DoseObserved EffectReference
Mammary Cancer (Rats)0.05% Lugol's solutionIn drinking waterAntineoplastic effect[7]
Mammary Cancer (Rats)Molecular this compound (I₂)0.05% in drinking waterDecreased lipid peroxidation[7]
Breast Cancer (Women)Molecular this compound (I₂)5 mg/dayIncreased PPARγ expression, increased apoptosis[13]
Dyshormonal Hyperplasia (Women)Potassium Iodide (KI)10-20 mg/dayClinical improvement in 72% of patients[20]
Human LeukocytesIodideIn vitroUpregulation of cytokine and chemokine genes[13]

Experimental Protocols

Determination of Lactoperoxidase (LPO) Activity

Principle: This photometric method is based on the LPO-catalyzed oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) by hydrogen peroxide (H₂O₂). The resulting radical cation (ABTS•+) has a strong absorbance at 412 nm or 420 nm, and the rate of its formation is proportional to the LPO activity.[26][27]

Reagents:

  • 1.0 mM ABTS solution in 10 mM acetate (B1210297) buffer (pH 4.4)[27]

  • 0.55 mM H₂O₂ solution in purified water[27]

  • Enzyme sample (e.g., milk whey, tissue homogenate)

Procedure:

  • In a cuvette, mix 450 µL of the 1.0 mM ABTS solution with 450 µL of the 0.55 mM H₂O₂ solution.[27]

  • Initiate the reaction by adding 50 µL of the enzyme sample to the cuvette.[27]

  • Immediately measure the increase in absorbance at 412 nm for 1 minute using a spectrophotometer.[27]

  • One unit of LPO activity is defined as the amount of enzyme required to oxidize 1 µmol of ABTS per minute. The molar extinction coefficient for ABTS at 412 nm is 32,400 M⁻¹cm⁻¹.[27]

Alternative Protocol: A similar method uses a sodium-potassium phosphate (B84403) buffer at pH 6.0 and measures the absorbance at 405 nm.[28] Another variation employs guaiacol (B22219) as the substrate, where its oxidation to tetra-guaiacol is monitored at 470 nm.[29]

Assay for Antioxidant Capacity of this compound Compounds

Principle: This iodimetric assay evaluates the antioxidant potential of a compound based on its ability to reduce elemental this compound (I₂). The reduction of I₂ to iodide (I⁻) results in a decrease in absorbance, which can be monitored spectrophotometrically.[30]

Reagents:

  • Standard this compound solution (e.g., 0.1 M I₂ in potassium iodide)

  • Antioxidant test compound solution

  • Appropriate buffer solution

Procedure:

  • Prepare a series of dilutions of the standard this compound solution to create a calibration curve by measuring the absorbance at a specific wavelength (e.g., 430 nm).[30]

  • Prepare a reaction mixture containing a known concentration of the this compound solution and the antioxidant test compound.

  • Allow the reaction to proceed for a defined period.

  • Measure the absorbance of the reaction mixture at the chosen wavelength.

  • The decrease in absorbance is proportional to the amount of this compound reduced by the antioxidant.

  • The this compound reducing activity (IRA) can be expressed in units, such as µmoles of this compound reduced per µmole of the test agent.[30]

Note: The choice of wavelength for monitoring can be optimized, with options including 365, 400, 430, and 450 nm. The presence of acid can affect the IRA of different compounds.[30]

Visualizations

Signaling Pathways and Experimental Workflows

Antioxidant_Mechanism_of_this compound cluster_direct Direct Scavenging cluster_indirect Indirect Upregulation I2_direct Molecular this compound (I₂) Neutral Neutral Components (HIO, HI) I2_direct->Neutral Scavenges ROS ROS (OH•, O₂⁻) ROS->Neutral Neutralized by I₂ I2_indirect Molecular this compound (I₂) Keap1 Keap1 I2_indirect->Keap1 Iodinates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) ARE->Antioxidant_Enzymes Induces overexpression Iodine_Apoptosis_Signaling cluster_direct Direct Pathway cluster_indirect Indirect Pathway (via Iodolipids) I2 Molecular this compound (I₂) Mitochondrion Mitochondrion I2->Mitochondrion Dissipates membrane potential IL6 6-Iodolactone (6-IL) I2->IL6 Apoptosis_Direct Mitochondrion-mediated Apoptosis Mitochondrion->Apoptosis_Direct AA Arachidonic Acid (AA) AA->IL6 Iodination PPARg PPARγ Activation IL6->PPARg p53 p53-Caspase Pathway PPARg->p53 Stem_Markers Inhibition of Stem Cell Markers (Sox2, Nanog) PPARg->Stem_Markers Apoptosis_Indirect Apoptosis p53->Apoptosis_Indirect Lactoperoxidase_Assay_Workflow start Start mix_reagents Mix ABTS and H₂O₂ in a cuvette start->mix_reagents add_enzyme Add enzyme sample to initiate reaction mix_reagents->add_enzyme measure_absorbance Measure absorbance increase at 412 nm for 1 min add_enzyme->measure_absorbance calculate_activity Calculate LPO activity based on the rate of absorbance change measure_absorbance->calculate_activity end End calculate_activity->end

References

Iodine's Role as a Potential Antioxidant in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beyond its well-established role in thyroid hormone synthesis, iodine is emerging as a significant player in the body's antioxidant defense systems. Accumulating evidence suggests that various forms of this compound, particularly molecular this compound (I₂), possess potent antioxidant properties that extend to multiple biological systems. This technical guide provides an in-depth exploration of this compound's function as a potential antioxidant, detailing its mechanisms of action, relevant signaling pathways, and quantitative effects observed in preclinical and clinical studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the extrathyroidal benefits of this compound and its potential therapeutic applications.

Introduction

Historically, the biological significance of this compound has been almost exclusively linked to its incorporation into thyroid hormones, which are crucial for regulating metabolism and development.[1] However, a growing body of research highlights the direct and indirect antioxidant functions of this compound in various tissues that concentrate this halogen, including the mammary glands, prostate, and pancreas.[2] This guide will delve into the scientific evidence supporting this compound's role as an antioxidant, providing a detailed overview of the underlying molecular mechanisms and experimental findings.

Mechanisms of this compound's Antioxidant Action

This compound exerts its antioxidant effects through several distinct mechanisms, which can be broadly categorized as direct and indirect actions.

Direct Antioxidant Mechanisms

The most direct way this compound acts as an antioxidant is by scavenging reactive oxygen species (ROS). As an electron donor, iodide (I⁻) can directly neutralize highly reactive free radicals like hydroxyl radicals (OH•).[3][4] Molecular this compound (I₂) also demonstrates ROS scavenging capabilities, neutralizing species such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals, leading to the formation of less reactive compounds like hypoiodous acid (HIO) and hydroiodic acid (HI).[2][5]

Another direct mechanism involves the iodination of lipids. This compound can attach to the double bonds of polyunsaturated fatty acids within cell membranes, making them less susceptible to lipid peroxidation by ROS.[2] This process helps to maintain membrane integrity and protect cells from oxidative damage.

Indirect Antioxidant Mechanisms

This compound also enhances the body's endogenous antioxidant defenses through indirect mechanisms:

  • Induction of Antioxidant Enzymes: Molecular this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, often referred to as "Phase II enzymes." By promoting the nuclear translocation of Nrf2, this compound can upregulate the production of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[5]

  • Formation of Iodolipids and PPARγ Activation: Molecular this compound can react with arachidonic acid (AA), a polyunsaturated fatty acid, to form iodolipids, most notably 6-iodolactone (6-IL).[2] 6-IL has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][6] The activation of PPARγ is associated with a range of cellular effects, including the induction of apoptosis in cancer cells and the modulation of inflammatory responses, both of which can be linked to the regulation of cellular redox status.[1][2]

Signaling Pathways Involved in this compound's Antioxidant Function

The antioxidant effects of this compound are mediated by complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways discussed.

Nrf2-Mediated Antioxidant Response

Nrf2_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nuc Nrf2_nuc Nrf2_cyto->Nrf2_nuc Translocation I2 I2 ROS ROS

PPARγ-Mediated Effects of Iodolipids

PPARg_Pathway I2 Molecular this compound (I₂) IL6 6-Iodolactone (6-IL) I2->IL6 Iodinates AA Arachidonic Acid (AA) AA->IL6 Forms PPARg PPARg IL6->PPARg Activates PPARg_RXR PPARg_RXR PPARg->PPARg_RXR Heterodimerizes with PPRE PPRE PPARg_RXR->PPRE Binds to RXR RXR RXR->PPARg_RXR Heterodimerizes with Target_Genes Target_Genes PPRE->Target_Genes Regulates

Quantitative Data on this compound's Antioxidant Effects

Numerous studies have quantified the antioxidant effects of this compound. The following tables summarize key findings from in vitro and in vivo research.

Table 1: In Vitro Studies on this compound's Antioxidant Effects
Study FocusThis compound FormConcentrationModel SystemKey Findings
Antioxidant CapacityPotassium Iodide (KI)1 μMHuman AdipocytesSignificant decrease in GSH-Px, SOD1, and SOD2 mRNA expression.[7]
ROS ScavengingMolecular this compound (I₂)1-4 µMHuman Breast Cancer CellsDemonstrated antioxidant activity.[8]
Apoptosis InductionMolecular this compound (I₂)20-200 μMMCF-7 Breast Cancer CellsIncreased expression of PPARγ mRNA and protein.[9]
Cell ViabilityThis compound5-80 µMBreast Cancer Cell LinesDose-dependent inhibition of cell growth.[4]
Table 2: In Vivo Studies on this compound's Antioxidant Effects
Study FocusThis compound FormDosageAnimal ModelKey Findings
Lipid PeroxidationMolecular this compound (I₂)0.05% in drinking waterRats with MNU-induced mammary cancerDecreased lipid peroxidation in normal and tumor tissues.[9][10]
Cardiac DamageMolecular this compound (I₂)0.05% in drinking waterRats treated with doxorubicinPrevented doxorubicin-induced cardiac damage.[9][10]
Oxidative StressPotassium Iodide (KI)25 mg/kg dietAlloxan-intoxicated ratsIncreased bilirubin (B190676) concentration, ferric reducing antioxidant power, and SOD and catalase activities.[10]
Nrf2 PathwayHigh Iodide10 and 100 times normal intakeWistar RatsIncreased mitochondrial superoxide production and expression of Nrf2, Srx, and Prx 3.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's antioxidant properties.

Ferric Reducing/Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in distilled water

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.

  • Procedure:

    • Add 30 µL of distilled water to cuvettes.

    • Add 1 mL of FRAP reagent vigorously to each cuvette to ensure thorough mixing.

    • Take a baseline reading at 593 nm.

    • Add 10 µL of the sample (or standard) to the cuvette and mix.

    • Record the absorbance at 593 nm after a specified time (e.g., 4 minutes) of incubation at 37°C.[12][13]

    • Calculate the FRAP value of the sample by comparing its change in absorbance to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).

FRAP_Assay_Workflow Reagent_Prep Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl₃) Reaction Mix Sample/Standard with FRAP Reagent Reagent_Prep->Reaction Sample_Prep Prepare Sample and Standards Sample_Prep->Reaction Incubation Incubate at 37°C Reaction->Incubation Measurement Measure Absorbance at 593 nm Incubation->Measurement Analysis Calculate FRAP Value Measurement->Analysis

Measurement of Malondialdehyde (MDA) by HPLC

MDA is a marker of lipid peroxidation. Its quantification by High-Performance Liquid Chromatography (HPLC) after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a specific and sensitive method.

  • Sample Preparation (Tissue):

    • Homogenize ~500 mg of tissue in 1.15% KCl.

    • For alkaline hydrolysis of protein-bound MDA, add 200 µL of 6 M NaOH to 1 mL of homogenate and incubate at 60°C for 45 minutes.

    • Acidify the sample with 125 µL of 35% (v/v) perchloric acid.

    • Centrifuge to pellet the precipitate.

    • Mix 250 µL of the supernatant with 25 µL of DNPH solution and incubate for 10 minutes.[14]

  • HPLC Analysis:

    • Inject 20 µL of the reaction mixture onto the HPLC system.

    • Mobile Phase: Acetonitrile:distilled water (38:62, v/v) containing 0.2% (v/v) acetic acid.

    • Flow Rate: 1 mL/min (isocratic).

    • Column: C18 reverse-phase column.

    • Detection: UV detector at 310 nm.

    • Quantify MDA by comparing the peak area to a standard curve prepared with 1,1,3,3-tetraethoxypropane.[14]

Western Blot Analysis for Nrf2 and Keap1

This technique is used to determine the protein expression levels of Nrf2 and Keap1.

  • Procedure:

    • Extract total protein from cells or tissues.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against Nrf2 and Keap1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

PPARγ Reporter Assay

This assay measures the activation of PPARγ by a test compound.

  • Principle: Cells are co-transfected with a PPARγ expression vector and a reporter vector containing a luciferase gene under the control of a PPAR-responsive promoter element (PPRE). Activation of PPARγ leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Transfect the cells with the PPARγ expression and PPRE-luciferase reporter plasmids.

    • After 24 hours, treat the cells with the test compound (e.g., 6-iodolactone) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

    • Incubate for another 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.[15][16][17]

PPARg_Reporter_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Transfection Co-transfect with PPARγ Expression and PPRE-Luciferase Reporter Plasmids Cell_Seeding->Transfection Treatment Treat with Test Compound (e.g., 6-Iodolactone) Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis_Measurement Lyse Cells and Measure Luciferase Activity Incubation->Lysis_Measurement

Conclusion

The evidence presented in this technical guide strongly supports the role of this compound as a potent antioxidant in various biological systems. Its ability to directly scavenge reactive oxygen species, coupled with its indirect mechanisms of inducing endogenous antioxidant enzymes and activating protective signaling pathways like Nrf2 and PPARγ, underscores its potential for therapeutic applications beyond thyroid health. For researchers and drug development professionals, the extrathyroidal antioxidant functions of this compound represent a promising area for further investigation, with potential implications for the prevention and treatment of a range of oxidative stress-related diseases, including cancer and inflammatory disorders. Further research is warranted to fully elucidate the clinical significance of these findings and to establish optimal dosages and formulations for harnessing the antioxidant benefits of this compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Hypervalent Iodine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hypervalent Iodine Chemistry

Hypervalent this compound compounds are a class of reagents characterized by an this compound atom in a formal oxidation state higher than its usual -1. Typically existing in +3 (this compound(III) or λ³-iodanes) and +5 (this compound(V) or λ⁵-iodanes) states, these compounds have emerged as versatile and environmentally benign alternatives to traditional heavy metal-based reagents in modern organic synthesis.[1][2][3] Their reactivity is underpinned by the unique nature of the hypervalent bond—a highly polarized, linear, three-center-four-electron (3c-4e) bond that is longer and weaker than a standard covalent bond.[4][5] This structural feature imparts reactivity analogous to transition metals, including processes like ligand exchange, oxidative addition, and reductive elimination, making them powerful tools for a wide array of chemical transformations.[4][5]

Their utility is particularly pronounced in drug development and complex molecule synthesis due to their mild reaction conditions, high chemoselectivity, and functional group tolerance.[6][7] From selective oxidations to facilitating the formation of carbon-carbon and carbon-heteroatom bonds, hypervalent this compound reagents have become indispensable in the modern synthetic chemist's toolkit.[5][8] This guide provides a comprehensive overview of their core chemical and physical properties, detailed experimental protocols for their use, and a summary of key quantitative data.

Classification of Hypervalent this compound Compounds

Hypervalent this compound compounds are broadly classified based on the oxidation state of the this compound atom. The primary classifications are this compound(III) and this compound(V) compounds, which are further categorized by the nature of the ligands attached to the this compound center.

G Classification of Hypervalent this compound Compounds A Hypervalent this compound Compounds B This compound(III) (λ³-iodanes) A->B C This compound(V) (λ⁵-iodanes) A->C B1 Iodonium (B1229267) Salts [Ar₂I]⁺X⁻ B->B1 B2 Iodosylarenes ArIO B->B2 B3 [Bis(acyloxy)iodo]arenes ArI(OOCR)₂ B->B3 B4 Koser's Reagent Type ArI(OH)OTs B->B4 C1 Iodylarenes ArIO₂ C->C1 C2 2-Iodoxybenzoic Acid (IBX) C->C2 C3 Dess-Martin Periodinane (DMP) C->C3

Caption: A logical diagram illustrating the classification of hypervalent this compound compounds.

Physical and Chemical Properties

The physical and chemical properties of hypervalent this compound reagents are dictated by their structure, the oxidation state of this compound, and the nature of their ligands. Reagents like 2-Iodoxybenzoic acid (IBX) are often crystalline solids with limited solubility in common organic solvents, whereas acylated derivatives like the Dess-Martin Periodinane (DMP) exhibit significantly improved solubility.[6][9][10]

Chemical Properties and Reactivity

The core chemical feature of hypervalent this compound compounds is their oxidizing ability.[3] The this compound atom in a high oxidation state readily accepts electrons, leading to the reduction of this compound and the oxidation of a substrate. This process typically involves two key steps:

  • Ligand Exchange: The substrate (e.g., an alcohol) displaces a ligand on the this compound center.[6][11]

  • Reductive Elimination: The this compound is reduced, and the oxidized substrate is released.[11]

This reactivity profile makes them exceptional reagents for:

  • Oxidation of Alcohols: Primary alcohols are selectively oxidized to aldehydes, and secondary alcohols to ketones, often under mild, neutral conditions without over-oxidation to carboxylic acids.[6][12][13]

  • Carbon-Heteroatom Bond Formation: They are widely used in halogenations, aminations, and the construction of C-O and C-S bonds.[4][5]

  • Carbon-Carbon Bond Formation: Certain classes, like iodonium salts, are excellent arylating reagents for forming C-C bonds.[4][5]

A key advantage in drug development is their high chemoselectivity, allowing for the oxidation of alcohols in the presence of sensitive functional groups like vinyl ethers, sulfides, and amides.[6]

Profiles of Key Hypervalent this compound Reagents

2-Iodoxybenzoic Acid (IBX)

IBX is a powerful and versatile this compound(V) oxidant, particularly valued for the oxidation of alcohols to carbonyl compounds.[9][14] It is a white, crystalline solid that is stable but can be explosive upon impact or heating above 200°C.[9] A major practical limitation is its insolubility in most organic solvents, with the notable exception of dimethyl sulfoxide (B87167) (DMSO).[9][10][14]

Dess-Martin Periodinane (DMP)

DMP is a triacetoxy derivative of IBX, developed to overcome the solubility issues of its precursor.[6][11][15] The acetate (B1210297) groups significantly enhance its solubility in common organic solvents like dichloromethane (B109758) (DCM) and chloroform, making it one of the most widely used mild oxidants in organic synthesis.[6][13][16] It shares the oxidizing capabilities of IBX but often provides faster reaction times and simpler workups under neutral pH conditions.[6][12]

[Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's Reagent)

Koser's Reagent is an this compound(III) compound used for a range of transformations, including the α-oxidation of ketones and the synthesis of iodonium salts.[17] It is a white solid that is moderately soluble in polar solvents like methanol (B129727) and DMSO but insoluble in common nonpolar organic solvents.[17]

Data Presentation: Quantitative Properties

The following tables summarize key quantitative data for the most common hypervalent this compound reagents.

Table 1: Physical and Chemical Properties of Key Reagents

Property2-Iodoxybenzoic Acid (IBX)Dess-Martin Periodinane (DMP)Koser's Reagent (HTIB)
CAS Number 61717-82-6[10]87413-09-0[12][15]27126-74-7
Molecular Formula C₇H₅IO₄[9]C₁₃H₁₃IO₈[12]C₁₃H₁₃IO₄S
Molecular Weight 280.02 g/mol [10]424.14 g/mol [12][15]392.17 g/mol
Appearance White crystalline solid[9]White crystalline powder[12][15]White solid[17]
Melting Point 233 °C (decomposes)[9]130-133 °C[12][15][16]Decomposes
Solubility Soluble in DMSO; insoluble in most other organic solvents.[9][10][14]Soluble in DCM, chloroform, acetone, acetonitrile.[16][18]Moderately soluble in water, MeOH, DMSO; insoluble in Et₂O, DCM, CHCl₃.[17]

Table 2: Selected Spectroscopic Data (¹H NMR, CDCl₃)

ReagentChemical Shift (δ, ppm) and Assignment
Dess-Martin Periodinane (DMP) 8.29 (d, 2H), 8.09 (t, 1H), 7.91 (t, 1H), 2.32 (s, 3H), 1.99 (s, 6H)[4]

Note: ¹H NMR for IBX is typically recorded in DMSO-d₆ due to solubility constraints. In DMSO-d₆, characteristic peaks appear at δ 8.14 (d), 8.03 (dd), 8.00 (td), and 7.84 (t).[19]

Experimental Protocols

Detailed methodologies are crucial for the successful application of hypervalent this compound chemistry. The following protocols are representative of common procedures.

Synthesis of 2-Iodoxybenzoic Acid (IBX) from 2-Iodobenzoic Acid

This procedure utilizes Oxone® as a safe and effective oxidant.

G Workflow: Synthesis of IBX A Suspend Oxone® in Water B Add 2-Iodobenzoic Acid A->B C Heat mixture to ~70°C for 3 hours B->C D Cool mixture in ice bath to precipitate product C->D E Filter the white solid D->E F Wash with cold Water and cold Acetone E->F G Dry under high vacuum F->G H Obtain IBX as a white powder G->H

Caption: A typical experimental workflow for the synthesis of IBX.

Methodology:

  • To a stirred suspension of Oxone® (1.47 equivalents) in deionized water, add 2-iodobenzoic acid (1.00 equivalent) in one portion.[16]

  • Warm the resulting white suspension to an internal temperature of 70°C and maintain for approximately 3 hours.[16]

  • Monitor the reaction for the consumption of starting material (e.g., by ¹H NMR of an aliquot in DMSO-d₆).[16]

  • Once complete, allow the mixture to cool to room temperature and then place it in an ice bath for 90 minutes to ensure complete precipitation.[16]

  • Collect the white, microcrystalline powder by vacuum filtration through a Büchner funnel.[16]

  • Wash the filter cake sequentially with cold deionized water and cold acetone.[16]

  • Dry the product under high vacuum overnight to afford pure IBX.[16] Safety Note: IBX is potentially explosive upon impact or strong heating. Handle with care.[16]

Synthesis of Dess-Martin Periodinane (DMP) from IBX

This procedure involves the acylation of IBX.

Methodology:

  • To solid IBX (1.0 equivalent) under an inert atmosphere (e.g., nitrogen), add acetic acid (~13 equivalents) and acetic anhydride (B1165640) (~9 equivalents) sequentially via syringe.[16]

  • Heat the flask to an internal temperature of 85°C and stir vigorously. The white suspension should become a clear yellow solution within about 30 minutes.[16]

  • Turn off the heat and allow the solution to cool slowly to room temperature.

  • Chill the solution to -30°C for at least two hours to induce precipitation.[16]

  • Collect the resulting granular white precipitate by vacuum filtration under a flow of nitrogen, ensuring minimal exposure to atmospheric moisture.[16]

  • Store the reagent in a tightly sealed container under an inert atmosphere in a freezer.[16] Safety Note: DMP is also potentially impact-sensitive and should be handled with appropriate care.[16]

General Protocol for Dess-Martin Oxidation of a Primary Alcohol

This protocol describes the oxidation of a primary alcohol to an aldehyde using DMP in dichloromethane (DCM).

G Mechanism: Dess-Martin Oxidation cluster_0 Ligand Exchange cluster_1 Reductive Elimination A R-CH₂OH + DMP B Periodinane Intermediate A->B - AcOH C Intramolecular Deprotonation B->C Base (Acetate) D Aldehyde (R-CHO) + Iodinane C->D E2-like

Caption: A simplified mechanistic pathway for the Dess-Martin oxidation of an alcohol.

Methodology:

  • Dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add Dess-Martin Periodinane (1.5 - 2.0 equivalents) to the solution in one portion at room temperature.[16][20]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 3 hours.[21] Monitor progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously until the layers are clear.[16]

  • Separate the organic and aqueous layers. Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product as necessary, typically by flash column chromatography.

Applications in Drug Development

The mild and selective nature of hypervalent this compound reagents makes them highly valuable in the pharmaceutical industry.[22] Their ability to operate on complex, multifunctional molecules without affecting sensitive protecting groups is a significant advantage in the total synthesis of natural products and the development of active pharmaceutical ingredients (APIs).[1][23] For example, the oxidation of N-protected amino alcohols can be achieved without epimerization, a common side reaction with other oxidants, which is critical for maintaining the stereochemical integrity of drug candidates.[6] Furthermore, iodonium salts have found applications as photoinitiators for polymerization in medical device manufacturing and are used in the synthesis of precursors for Positron Emission Tomography (PET) imaging.[1]

Conclusion

Hypervalent this compound compounds have transitioned from chemical curiosities to indispensable tools in modern organic chemistry. Their unique reactivity, stemming from the 3c-4e hypervalent bond, provides a powerful platform for a vast range of synthetic transformations. For researchers in drug discovery and development, the high selectivity, mild reaction conditions, and functional group tolerance of reagents like DMP and IBX offer significant advantages over traditional metal-based methods. As research continues to uncover new reagents and catalytic systems, the role of hypervalent this compound chemistry in creating complex, high-value molecules is set to expand even further, driving innovation across the chemical sciences.[2]

References

Iodine as a Trace Element: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Iodine's Role in Marine and Terrestrial Ecosystems, Analytical Methodologies, and Biological Significance

Introduction

This compound, the heaviest stable halogen, is a vital trace element with profound implications for biological systems and environmental processes. Its journey through marine and terrestrial ecosystems is a complex interplay of geological, chemical, and biological transformations. In the biosphere, this compound is indispensable for the synthesis of thyroid hormones in vertebrates, which are critical regulators of metabolism, growth, and development.[1][2][3] This guide provides a detailed technical overview of this compound's biogeochemical cycle, its physiological roles, and the analytical techniques used for its quantification. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential element.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound varies significantly across different environmental compartments. The following tables summarize quantitative data on this compound levels in marine and terrestrial ecosystems.

Table 1: this compound Concentration in Marine Ecosystems
Sample MatrixThis compound ConcentrationSpecies/LocationReference
Seawater (Surface)50 - 60 µg/L (typical)Global oceans[4]
Seawater (Surface)<1 - >60 µg/L (variable)Dependent on depth, oxygen, and biological activity[4]
Marine Aerosols (Fine Mode, PM1)Soluble Organic this compound (~50%), Iodide (~30%)-[5]
Marine Aerosols (Coarse Mode)Iodate (B108269) (~50%), Iodide (~20%)-[5]
Marine Aerosols (Total Soluble this compound)1.17 - 28.22 pmol/m³Shanghai to Antarctica cruise[6]
Marine Algae (Nori - Porphyra tenera)16 µg/g (dry weight)Commercially available[1]
Marine Algae (Kelp - Laminaria digitata)up to 8165 µg/g (dry weight)Processed kelp granules[1]
Marine Algae (Laminaria pallida - sun-bleached)514 µg/g (dry weight)Namibian kelp[1]
Marine Algae (Laminaria pallida - juvenile)6571 µg/g (dry weight)Namibian kelp[1]
Marine Algae (Ulva lactuca)1.72 µg/gTakalar, Indonesia[7]
Marine Algae (Eucheuma cottoni - brown)1.94 µg/gTakalar, Indonesia[7]
Marine Algae (Nori)29.3–45.8 mg/kgCommercially available[8]
Marine Algae (Wakame)93.9–185.1 mg/kgCommercially available[8]
Marine Algae (Kombu)241–4921 mg/kgCommercially available[8]
Marine Algae (Laver - Porphyra spp.)23.45 to 412.19 mg/kg (dry weight)South Korea[2]
Marine Algae (Sea Tangle - Saccharina japonica)374.87–4164.76 mg/kg (dry weight)South Korea[2]
Table 2: this compound Concentration in Terrestrial Ecosystems
Sample MatrixThis compound ConcentrationSoil Type/LocationReference
Soil (Average)5.1 µg/gGlobal[9]
Soil (Geometric Mean)3.0 µg/gGlobal[9]
Peat Soil7.0 µg/g (geometric mean)-[9]
Clay Soil4.3 µg/g (geometric mean)-[9]
Silt Soil3.0 µg/g (geometric mean)-[9]
Sandy Soil2.2 µg/g (geometric mean)-[9]
Coastal Soil (0-50 km from sea)0.8 - 150 µg/g (geometric mean 11.6 µg/g)-[9]
Inland Soil (>50 km from sea)0.4 - 14 µg/g (geometric mean 2.6 µg/g)-[9]
Humus>1800 µg/kgForest compartment[10]
Trees161 µg/kgForest compartment[10]
Topsoil (Inland areas)~2.5 mg/kg-[10]
Soil (Till with basic igneous rocks)10.9 mg/kg (average)-[11]
Soil (Slate, shale, and associated till)9.8 mg/kg (average)-[11]
Soil (Sand and sandstone)3.7 mg/kg (average)-[11]
Soil (Chalk and limestone)12.3 mg/kg (average)-[11]
Soil (Clay)5.2 mg/kg (average)-[11]
Soil (River and river terrace, alluvium)3.8 mg/kg (average)-[11]
Soil (Marine and estuarine alluvium)19.6 mg/kg (average)-[11]
Soil (Peat)46.8 mg/kg (average)-[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification of this compound in diverse sample matrices. This section outlines key experimental protocols.

Determination of Total this compound by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This method is suitable for the accurate determination of total this compound in various environmental and biological samples.

1. Sample Preparation (Seaweed Example) [12]

  • Digestion: Perform microwave-assisted acid digestion.

    • Place a known weight of dried and homogenized seaweed sample (e.g., 0.25 g) into a microwave digestion vessel.

    • Add a mixture of strong acids, such as aqua regia (a mixture of nitric acid and hydrochloric acid).

    • Seal the vessels and place them in the microwave digestion system.

    • Apply a suitable temperature and pressure program to ensure complete digestion of the organic matrix.

  • Dilution: After cooling, carefully open the digestion vessels and dilute the digested solution with ultrapure water to a known volume.

  • Stabilization: Before injection into the ICP-MS, add a stabilizing agent such as 0.1 M NH₄SCN to the diluted solution to prevent this compound volatilization and memory effects.[12]

2. ICP-MS Analysis [12][13]

  • Instrumentation: Use an ICP-MS instrument equipped with a standard sample introduction system (nebulizer, spray chamber) and a collision/reaction cell to minimize polyatomic interferences on the this compound signal (m/z 127).

  • Calibration: Prepare a series of calibration standards using a certified this compound standard solution (e.g., KIO₃).[12] The standards should be matrix-matched with the samples to the extent possible, including the same acid concentration and stabilizing agent.

  • Instrument Parameters: Optimize the ICP-MS parameters, including RF power, gas flow rates (plasma, auxiliary, and nebulizer), and lens voltages, to achieve maximum sensitivity and stability for this compound.

  • Data Acquisition: Acquire data by monitoring the isotope at m/z 127. Use an internal standard (e.g., Rhodium at m/z 103) to correct for instrumental drift and matrix effects.

  • Quantification: Calculate the this compound concentration in the original sample based on the calibration curve and the dilution factor.

3. Quality Control

  • Analyze procedural blanks with each batch of samples to assess potential contamination.

  • Analyze a certified reference material (CRM) with a known this compound concentration to verify the accuracy of the method.

  • Analyze duplicate samples to assess the precision of the method.

Spectrophotometric Determination of Iodate

This colorimetric method is suitable for the determination of iodate in samples like table salt and seawater.[14]

1. Reagent Preparation [14]

  • Potassium Iodide (KI) Solution: Prepare a 2% (w/v) solution of KI in distilled water.

  • Hydrochloric Acid (HCl): Prepare a 2 M solution of HCl.

  • Methylene (B1212753) Blue Solution: Prepare a 0.01% (w/v) solution of methylene blue in distilled water.

  • Sodium Acetate (B1210297) Solution: Prepare a 1 M solution of sodium acetate.

  • Standard Iodate Solution: Prepare a stock solution of a known concentration of potassium iodate (KIO₃) and create a series of working standards by serial dilution.

2. Sample Preparation [14]

  • Solid Samples (e.g., Table Salt): Dissolve a known weight of the sample in a known volume of distilled water.

  • Liquid Samples (e.g., Seawater): Filter the sample to remove particulate matter.

3. Analytical Procedure [14]

  • Pipette an aliquot of the sample or standard solution into a 25 mL volumetric flask.

  • Add 1 mL of 2% potassium iodide solution and 1 mL of 2 M hydrochloric acid. Mix gently until a yellow color, indicating the liberation of this compound, appears.

  • Add 0.5 mL of 0.01% methylene blue solution, followed by 2 mL of 1 M sodium acetate solution. Shake the mixture for 2 minutes.

  • Dilute the solution to the 25 mL mark with distilled water and mix well.

  • Measure the absorbance of the solution at 665.6 nm using a spectrophotometer against a distilled water blank.

  • Prepare a reagent blank by substituting the sample/standard with distilled water and subtract its absorbance from the sample/standard absorbance.

4. Quantification [14]

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of iodate in the sample from the calibration curve.

Signaling Pathways and Experimental Workflows

Thyroid Hormone Synthesis Pathway

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step process that occurs in the follicular cells of the thyroid gland and is critically dependent on this compound.[3][15][16][17]

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen (Colloid) cluster_blood2 Bloodstream Iodide_blood Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) Iodide_blood->NIS Active Transport Iodide_cell Iodide (I⁻) NIS->Iodide_cell Pendrin Pendrin Iodide_cell->Pendrin Iodine_lumen This compound (I₂) Pendrin->Iodine_lumen Oxidation by TPO TPO Thyroid Peroxidase (TPO) TG_synthesis Thyroglobulin (TG) Synthesis (RER & Golgi) TG_vesicle TG Vesicle TG_synthesis->TG_vesicle Exocytosis TG_lumen Thyroglobulin (TG) TG_vesicle->TG_lumen Exocytosis Lysosome Lysosome T3_T4_cell T3 & T4 Lysosome->T3_T4_cell Proteolysis Endosome Endosome Endosome->Lysosome Fusion T3_T4_blood T3 & T4 Release T3_T4_cell->T3_T4_blood MIT_DIT MIT & DIT on TG Iodine_lumen->MIT_DIT Iodination by TPO TG_lumen->MIT_DIT Iodination by TPO Coupled_TG T3 & T4 on TG MIT_DIT->Coupled_TG Coupling by TPO Coupled_TG->Endosome Endocytosis

Caption: Thyroid Hormone Synthesis Pathway.

Experimental Workflow for this compound Uptake Kinetics in Marine Algae

Studying the kinetics of this compound uptake in marine algae, such as Laminaria digitata, provides insights into their bioaccumulation capabilities.[18][19]

Iodine_Uptake_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Collect_Algae Collect Laminaria digitata Acclimatize Acclimatize in controlled environment (seawater, light, temp) Collect_Algae->Acclimatize Incubate Incubate algae in seawater with varying iodide concentrations Acclimatize->Incubate Time_Points Collect algae and water samples at different time points Incubate->Time_Points Process_Algae Rinse, dry, and weigh algae samples Time_Points->Process_Algae Analyze_this compound Measure this compound concentration in algae digests and water samples (ICP-MS) Time_Points->Analyze_this compound Digest_Algae Acid digest algae samples Process_Algae->Digest_Algae Digest_Algae->Analyze_this compound Calculate_Uptake Calculate this compound uptake rate Analyze_this compound->Calculate_Uptake Kinetics Determine Michaelis-Menten kinetics (Vmax and Km) Calculate_Uptake->Kinetics

Caption: this compound Uptake Kinetics Workflow.

Biogeochemical this compound Cycle in Marine Ecosystems

The marine environment is the largest reservoir of this compound, where it undergoes complex cycling involving various physical, chemical, and biological processes.[20][21][22]

Marine_Iodine_Cycle Atmosphere Atmosphere (this compound Aerosols, CH₃I) Ocean_Surface Ocean Surface (Iodide I⁻, Iodate IO₃⁻) Atmosphere->Ocean_Surface Wet & Dry Deposition Ocean_Surface->Atmosphere Sea Spray & Volatilization (CH₃I) Marine_Biota Marine Biota (Algae, Phytoplankton) Ocean_Surface->Marine_Biota Uptake Deep_Ocean Deep Ocean (Iodate IO₃⁻) Ocean_Surface->Deep_Ocean Mixing & Sinking Sediments Marine Sediments Ocean_Surface->Sediments Sedimentation Marine_Biota->Atmosphere Volatilization (CH₃I) Marine_Biota->Ocean_Surface Release & Decomposition Deep_Ocean->Ocean_Surface Upwelling Deep_Ocean->Sediments Sedimentation Sediments->Deep_Ocean Diagenesis & Release

Caption: Marine this compound Biogeochemical Cycle.

Biogeochemical this compound Cycle in Terrestrial Ecosystems

In terrestrial environments, this compound is primarily derived from atmospheric deposition originating from the oceans. Its cycling is influenced by soil properties, vegetation, and microbial activity.[20][22]

Terrestrial_Iodine_Cycle Atmosphere Atmosphere (this compound Aerosols) Soil Soil (Organic & Inorganic this compound) Atmosphere->Soil Wet & Dry Deposition Soil->Atmosphere Volatilization (CH₃I) Plants Terrestrial Plants Soil->Plants Root Uptake Groundwater Groundwater & Rivers Soil->Groundwater Leaching Plants->Soil Decomposition Animals Animals Plants->Animals Consumption Animals->Soil Excretion & Decomposition Oceans Oceans Groundwater->Oceans Runoff

Caption: Terrestrial this compound Biogeochemical Cycle.

Conclusion

This compound's role as a trace element is multifaceted, with its biogeochemical cycling and biological functions being intricately linked across marine and terrestrial ecosystems. The accurate quantification of this compound in various environmental and biological matrices is paramount for understanding its distribution, bioavailability, and impact on organismal health. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in environmental science, biology, and drug development. Further research is warranted to fully elucidate the complex interactions of this compound within ecosystems and its broader implications for environmental and human health.

References

A Technical Guide to the Discovery and Early Applications of Iodine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the history of the discovery and initial applications of the element iodine. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the seminal experiments, early therapeutic uses, and other pioneering applications of this essential element.

The Serendipitous Discovery of this compound

This compound was discovered in 1811 by the French chemist Bernard Courtois in Dijon, France.[1][2][3] The discovery was accidental, a byproduct of his work manufacturing saltpeter (potassium nitrate), a crucial component of gunpowder, for the Napoleonic Wars.[1][4]

Experimental Protocol: Courtois's Discovery

At the time, saltpeter was produced using wood ash. However, a shortage of wood led Courtois to use the ash of abundant seaweeds, particularly from the coasts of Normandy and Brittany, as an alternative source of potassium salts.[5][6] While processing the seaweed ash, Courtois encountered an issue with the corrosion of his copper vats.[4] In an attempt to clean the vats and investigate the cause of the corrosion, he added sulfuric acid to the seaweed ash residue.[4] To his surprise, this produced a violet-colored vapor that subsequently condensed into dark, lustrous crystals on the colder surfaces of the vats.[1][4][7]

While precise quantitative details of Courtois's original experiment are not well-documented, the general procedure can be outlined as follows:

Courtois_Discovery Workflow of Bernard Courtois's Discovery of this compound (1811) cluster_process Courtois's Process for Saltpeter Production cluster_discovery The Accidental Discovery seaweed Seaweed Collection burning Burning of Seaweed to Produce Ash (Kelp) seaweed->burning lixiviation Lixiviation of Kelp with Water burning->lixiviation evaporation Evaporation to Crystallize Sodium and Potassium Salts lixiviation->evaporation residue Remaining Mother Liquor with Unknown Corrosive Agent evaporation->residue add_acid Addition of Excess Sulfuric Acid to the Residue residue->add_acid violet_vapor Observation of a Violet Vapor add_acid->violet_vapor condensation Condensation of Vapor into Dark, Lustrous Crystals violet_vapor->condensation This compound Isolation of 'Substance X' (this compound) condensation->this compound

Workflow of Courtois's Discovery of this compound (1811)

Courtois suspected he had found a new element but lacked the resources to fully investigate his findings. He shared samples with other prominent chemists, including Joseph Louis Gay-Lussac and Humphry Davy, who independently confirmed that "Substance X" was indeed a new element.[1][4] Gay-Lussac named it "iode" (this compound) after the Greek word "ioeides," meaning "violet-colored," a reference to the color of its vapor.[1]

Early Industrial Production of this compound from Seaweed

The discovery of this compound spurred the development of a new industry centered on its extraction from seaweed. The primary raw material was "kelp," the ash produced from burning various types of seaweed.

Experimental Protocol: 19th-Century this compound Production from Kelp

The industrial process for this compound extraction in the 19th century was a multi-step procedure that involved the following key stages:

Iodine_Production Early Industrial Production of this compound from Seaweed seaweed 1. Harvesting and Drying Seaweed burning 2. Burning Dried Seaweed in Pits to Produce Kelp (Ash) seaweed->burning lixiviation 3. Lixiviation of Kelp with Hot Water to Dissolve Soluble Salts burning->lixiviation filtration 4. Filtration to Remove Insoluble Residue lixiviation->filtration concentration 5. Concentration of the Filtrate by Evaporation filtration->concentration crystallization 6. Fractional Crystallization to Remove Sodium and Potassium Salts concentration->crystallization mother_liquor 7. Collection of the Remaining Mother Liquor (Rich in Iodides) crystallization->mother_liquor acidification 8. Acidification with Sulfuric Acid mother_liquor->acidification oxidation 9. Addition of an Oxidizing Agent (e.g., Manganese Dioxide or Chlorine) acidification->oxidation liberation 10. Liberation of Elemental this compound as a Vapor oxidation->liberation sublimation 11. Collection and Purification of this compound Crystals by Sublimation liberation->sublimation

Early Industrial Production of this compound from Seaweed

The this compound content in kelp varied depending on the type of seaweed and the burning process, but well-prepared kelp could yield a significant amount of this valuable new element.

Early Medical Applications of this compound

The medical community quickly recognized the therapeutic potential of this compound, leading to its widespread use in various treatments.

Treatment of Goiter

One of the most significant early medical applications of this compound was in the treatment of goiter, an enlargement of the thyroid gland. While traditional remedies using burnt sponge and seaweed had been employed for centuries, the Swiss physician Jean-François Coindet was the first to hypothesize that this compound was the active ingredient.[1][4] In 1819, he began treating goiter patients with this compound preparations with remarkable success.[1]

Coindet's treatment regimen involved the administration of various this compound solutions. The following table summarizes the preparations and dosages he employed:

PreparationCompositionDosage
Tincture of this compound A solution of this compound in alcohol.Initially, 10 drops three times a day, increasing to 15, then 20 drops three times a day.
Potassium Iodide Solution A solution of potassium iodide in water.Dosages were adjusted, with 20 drops containing approximately 50 mg of this compound.
Iodide-Iodine Solution A solution containing both elemental this compound and potassium iodide.Similar dosage to the tincture.
This compound Ointment 1.9 g of potassium iodate (B108269) in 45 g of hog lard.Applied topically to the neck.

The treatment duration was typically 8-10 weeks, during which Coindet observed significant reductions in the size of his patients' goiters.[8]

Goiter_Treatment Clinical Application Workflow for Coindet's Goiter Treatment (1819) patient Patient with Goiter diagnosis Diagnosis and Assessment patient->diagnosis preparation Preparation of this compound Solution (Tincture or Aqueous) diagnosis->preparation administration Oral Administration of this compound Solution preparation->administration dosage Dosage Regimen: Incremental Doses (10-20 drops, 3x daily) administration->dosage monitoring Weekly Monitoring of Patient's Condition and Goiter Size dosage->monitoring outcome Observation of Goiter Reduction monitoring->outcome side_effects Monitoring for Side Effects (Iodism) monitoring->side_effects

Clinical Application Workflow for Coindet's Goiter Treatment (1819)

Coindet's work laid the foundation for understanding this compound's role in thyroid function. The progression of this understanding is illustrated in the following diagram:

Goiter_Understanding Historical Development of the Understanding of this compound's Role in Goiter ancient Ancient Observation: Burnt Sponge and Seaweed Reduce Goiter coindet_hyp 1813: Coindet Hypothesizes this compound is the Active Ingredient ancient->coindet_hyp courtois 1811: Courtois Discovers this compound from Seaweed courtois->coindet_hyp coindet_treat 1819: Coindet Successfully Treats Goiter with this compound coindet_hyp->coindet_treat boussingault 1830s: Boussingault Advocates for Iodized Salt Prophylaxis coindet_treat->boussingault chatin 1851: Chatin Proposes this compound Deficiency as the Cause of Goiter boussingault->chatin baumann 1896: Baumann Discovers this compound in the Thyroid Gland chatin->baumann

Historical Development of the Understanding of this compound's Role in Goiter

It is important to note that the early use of this compound for goiter was not without its risks. Overenthusiastic use and high doses led to "iodism," a condition characterized by a range of adverse effects.[9] This led to a period where this compound prophylaxis was discredited before being revived with a better understanding of appropriate dosages.[9]

This compound as an Antiseptic

The antiseptic properties of this compound were another groundbreaking discovery. It was recognized as a potent agent for preventing and treating infections long before the widespread acceptance of germ theory.

Tincture of this compound, a solution of elemental this compound in alcohol, became a widely used antiseptic. The composition of these early tinctures varied, but they typically contained 2-7% elemental this compound.[10] Potassium or sodium iodide was often added to improve the solubility of this compound in the aqueous-alcoholic solvent.[10]

Antiseptic SolutionTypical Composition
Tincture of this compound (Weak) 2% elemental this compound, 2.4% sodium iodide in 50% ethanol.
Tincture of this compound (Strong) 7% elemental this compound, 5% potassium iodide in alcohol.
Lugol's this compound (Aqueous) 5% this compound and 10% potassium iodide in distilled water.[8]

These solutions were used for disinfecting wounds, pre-operative skin preparation, and even for sanitizing drinking water in emergencies.[10][11] The use of this compound as an antiseptic was documented during the American Civil War to treat infections and prevent "mortification of the flesh."[12]

Early Applications of this compound in Photography

Beyond medicine, this compound played a pivotal role in the development of early photography, specifically in the daguerreotype process, introduced by Louis-Jacques-Mandé Daguerre in 1839.

Experimental Protocol: The Daguerreotype Process

The creation of a daguerreotype was a meticulous process that relied on the light-sensitive properties of silver halides, formed by the reaction of silver with this compound and other halogens.

Daguerreotype_Process Workflow of the Daguerreotype Process plate_prep 1. Polishing a Silver-Plated Copper Plate to a Mirror Finish sensitization 2. Sensitization of the Plate with this compound Fumes (forming Silver Iodide) plate_prep->sensitization bromine_fuming 3. (Optional but common) Further Sensitization with Bromine Fumes sensitization->bromine_fuming exposure 4. Exposure of the Sensitized Plate in a Camera bromine_fuming->exposure development 5. Development of the Latent Image over Hot Mercury Fumes exposure->development fixing 6. Fixing the Image with a Solution of Sodium Thiosulfate development->fixing toning 7. (Optional) Toning with Gold Chloride to Enhance and Preserve the Image fixing->toning final_image 8. Final, Unique Daguerreotype Image toning->final_image

Workflow of the Daguerreotype Process

The use of this compound was a critical step in creating the light-sensitive surface of the daguerreotype plate. The subsequent addition of bromine fumes was found to significantly reduce the required exposure time, making portrait photography more practical.

Conclusion

The discovery of this compound by Bernard Courtois in 1811 set in motion a cascade of scientific and technological advancements. From its early, life-changing application in the treatment of goiter to its vital role as an antiseptic and its foundational contribution to the art of photography, this compound rapidly established itself as an element of immense importance. The early experimental protocols and applications detailed in this guide highlight the ingenuity and empirical approach of 19th-century scientists and medical professionals. Their work laid the groundwork for our modern understanding of this compound's essential role in human health and its continued use in a wide array of scientific and industrial processes.

References

Ocean's Enigmatic Element: An In-depth Technical Guide to Iodine Speciation and Distribution in Oceanographic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iodine speciation and its distribution in the marine environment. The intricate biogeochemical cycling of this compound, its various chemical forms, and its profound influence on marine life present a compelling area of study with implications for oceanography, atmospheric science, and the discovery of novel therapeutic agents. This document details the primary this compound species found in the ocean, their concentration ranges in various oceanographic provinces, the analytical protocols for their determination, and their emerging roles in biological signaling pathways and potential for drug development.

Core Concepts in Marine this compound Speciation

In the vast expanse of the world's oceans, this compound exists in a dynamic equilibrium of various chemical forms, collectively known as this compound speciation. The primary dissolved inorganic species are the thermodynamically stable, oxidized form, iodate (B108269) (IO₃⁻) , and the reduced form, iodide (I⁻) . A significant, though often less abundant, fraction exists as dissolved organic this compound (DOI) , which encompasses a diverse range of compounds.[1] The interplay between these species is largely mediated by biological and photochemical processes, making this compound a sensitive tracer of marine biogeochemical cycles.[1]

The transformation between iodate and iodide is a key feature of the marine this compound cycle. In the sunlit surface waters, phytoplankton and bacteria can reduce iodate to iodide.[2] Conversely, the oxidation of iodide back to iodate is a slower process, thought to be mediated by microbial activity and reactions with reactive oxygen species.[3] This dynamic cycling influences the availability of different this compound species, which in turn impacts marine organisms and atmospheric chemistry.

Distribution of this compound Species in the Global Ocean

The concentration and dominant species of this compound exhibit significant spatial and temporal variability throughout the ocean. This distribution is influenced by a combination of physical mixing, biological activity, and proximity to coastal and sedimentary sources.

Vertical Distribution

A general pattern of this compound speciation is observed with depth. In the euphotic zone (the sunlit upper layer), biological activity leads to the reduction of iodate, resulting in higher concentrations of iodide.[4] As depth increases, iodide concentrations typically decrease, while iodate becomes the dominant species, reflecting its thermodynamic stability in oxygenated deep waters.[3] Dissolved organic this compound is generally found at its highest concentrations in surface waters, associated with high biological productivity.[4]

Horizontal Distribution

Geographic location also plays a crucial role in this compound speciation. In oligotrophic gyres, iodide concentrations in surface waters are typically low. In contrast, coastal zones and areas of high productivity, such as upwelling regions, often exhibit elevated iodide concentrations due to enhanced biological activity. Estuaries can be significant sources of dissolved organic this compound, where it can be the dominant this compound species.[5] Oxygen minimum zones (OMZs) are another critical area of interest, where the reduction of iodate to iodide is pronounced under low oxygen conditions.[6]

Tabulated Quantitative Data

The following tables summarize the typical concentrations of the primary this compound species in different oceanographic regions, compiled from various studies.

Ocean RegionDepthIodate (IO₃⁻) (nM)Iodide (I⁻) (nM)Dissolved Organic this compound (DOI) (nM)Total Dissolved this compound (dIT) (nM)Reference(s)
North Pacific Ocean Surface (0-150m)284 ± 12206 ± 11Variable~490[3]
Deep (>300m)482 ± 60NegligibleLow~482[3]
Western English Channel Surface293 ± 2888 ± 1716 ± 16399 ± 30[2]
Subtropical North Pacific Surface~280~210Appreciable~490[3]
Special EnvironmentDominant SpeciesTypical Concentration Range (nM)Key ProcessesReference(s)
Oxygen Minimum Zones Iodide (I⁻)Can exceed 300Enhanced iodate reduction[6]
Coastal Zones Iodide (I⁻), DOIHighly variable, I⁻ up to 150, DOI up to 75High biological productivity, terrestrial inputs
Estuaries DOICan be the dominant speciesRiverine input of organic matter[5]

Experimental Protocols for this compound Speciation Analysis

Accurate determination of this compound speciation is fundamental to understanding its biogeochemical cycle. Various analytical techniques are employed, each with its own advantages and limitations.

Sample Collection and Preservation

Seawater samples are typically collected using Niskin bottles on a CTD rosette. To preserve the in-situ this compound speciation, samples should be filtered immediately after collection through a 0.2 µm or 0.45 µm filter to remove particulate matter.[7] Samples should then be stored in the dark at low temperatures (e.g., -20°C) to minimize biological and photochemical transformations.[2]

Determination of Iodide and Iodate

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a specific, sensitive, and rapid means of separating and quantifying iodide and iodate.

  • Principle: Iodide and iodate are separated on a mixed-mode anion-exchange column. The retention of these anions is controlled by adjusting the mobile phase ionic strength and pH. Detection is achieved using a UV detector, typically at a wavelength of 223 nm for iodide.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Acclaim® Mixed-Mode WAX-1 or similar.[1]

  • Mobile Phase: A buffered solution, for example, a mixture of methanol (B129727) and sodium phosphate (B84403) buffer at a specific pH.[6]

  • Procedure:

    • Prepare calibration standards of iodide and iodate in deionized water or artificial seawater.

    • Filter seawater samples (0.2 µm).

    • Inject a known volume of the sample onto the HPLC column.

    • Elute the anions with the mobile phase at a constant flow rate.

    • Detect the separated iodide and iodate peaks using the UV detector.

    • Quantify the concentrations based on the peak areas of the standards.[1]

Method 2: Ion Chromatography (IC) with UV Detection

IC provides a robust method for the direct determination of iodide and can be adapted for iodate and DOI analysis.

  • Principle: Iodide is separated from other seawater anions on an anion-exchange column and detected directly by its UV absorbance. Iodate and DOI can be quantified after chemical conversion to iodide.[3][4]

  • Instrumentation: An ion chromatograph with a UV detector.

  • Procedure for Iodide:

    • Directly inject the filtered seawater sample into the IC system.

    • Quantify iodide based on a calibration curve prepared from potassium iodide standards.[4]

  • Procedure for Iodate:

    • Reduce iodate in the sample to iodide using a reducing agent such as hydroxylamine (B1172632) hydrochloride.[2]

    • Analyze the total iodide concentration using IC.

    • Calculate the iodate concentration by subtracting the initial iodide concentration.[2]

Determination of Dissolved Organic this compound (DOI)
  • Principle: DOI is determined by first oxidizing all this compound species to iodate using a strong oxidizing agent (e.g., hypochlorite), followed by the reduction of the total iodate to iodide, which is then measured. The DOI concentration is calculated by subtracting the initial total inorganic this compound (iodate + iodide) from the total dissolved this compound.[2]

  • Procedure:

    • Treat a subsample of filtered seawater with an oxidizing agent (e.g., calcium hypochlorite) to convert all this compound species to iodate.[2]

    • After the reaction, neutralize the excess oxidant.

    • Reduce the total iodate to iodide using a reducing agent.

    • Measure the total iodide concentration using IC or another suitable method.

    • Calculate the DOI concentration by difference.[2]

Spectrophotometric Methods

Simple and cost-effective spectrophotometric methods can also be employed, particularly for iodate.

  • Principle: The method is based on the reaction of iodate with excess iodide in an acidic medium to liberate this compound. The liberated this compound then bleaches a colored reagent (e.g., methylene (B1212753) blue), and the decrease in absorbance is proportional to the initial iodate concentration.

  • Procedure:

    • To a sample containing iodate, add potassium iodide and an acid (e.g., hydrochloric acid).

    • Add a chromogenic reagent (e.g., methylene blue).

    • Measure the absorbance of the solution at the appropriate wavelength (e.g., 665.6 nm for methylene blue) against a reagent blank.

    • Quantify the iodate concentration using a calibration curve.

Biological Roles and Signaling Pathways

Beyond its role as a biogeochemical tracer, this compound plays a significant role in the physiology of many marine organisms. The presence of iodinated compounds in marine algae and invertebrates suggests their involvement in crucial biological processes, including antioxidant defense and chemical signaling.

This compound as an Antioxidant in Marine Algae

Brown algae, particularly kelp, are known to accumulate high concentrations of iodide.[8] This accumulated iodide is thought to function as an inorganic antioxidant, protecting the alga from oxidative stress caused by factors such as high light levels and exposure to atmospheric ozone during low tide.[8] The iodide can detoxify reactive oxygen species, leading to the formation and emission of volatile this compound compounds that can influence atmospheric chemistry.[8]

This compound in Invertebrate Physiology

This compound is essential for the molting process in crustaceans such as shrimp, crabs, and lobsters.[9] Insufficient this compound can lead to molting difficulties and increased mortality. It is also believed to enhance the stress resistance of invertebrates to environmental fluctuations.[9]

A Hypothesis for this compound-Based Cross-Kingdom Signaling

Thyroid hormones, which are iodinated tyrosine derivatives, are well-known signaling molecules in vertebrates. Intriguingly, these and similar iodinated compounds are found in marine algae and invertebrates.[1] This has led to the hypothesis of a cross-kingdom hormonal signaling system in the marine environment. Marine phytoplankton may synthesize thyroid hormone-like molecules, which are then transferred through the food chain to zooplankton and other invertebrates, where they can act as environmental messengers.[1]

This compound-Based Cross-Kingdom Signaling Hypothesis cluster_ocean Marine Environment Seawater_this compound This compound Species (Iodide, Iodate) Phytoplankton Phytoplankton (Primary Producers) Seawater_this compound->Phytoplankton Uptake Zooplankton Zooplankton (Primary Consumers) Phytoplankton->Zooplankton Ingestion TH_like Thyroid Hormone-like Molecules Phytoplankton->TH_like Synthesis Invertebrates Higher Trophic Level Invertebrates Zooplankton->Invertebrates Predation Zooplankton->Invertebrates TH_like->Zooplankton Transfer TH_like->Invertebrates Transfer

Caption: A conceptual diagram illustrating the hypothesized flow of this compound and thyroid hormone-like signaling molecules through the marine food web.

Pharmacological Potential of Marine Organothis compound Compounds

The unique and often complex structures of organothis compound compounds produced by marine organisms make them a promising source for the discovery of new drugs. Marine invertebrates, such as sponges and tunicates, and microorganisms are particularly rich sources of bioactive compounds.[10]

Anticancer and Antimicrobial Activities

A number of marine-derived bioactive compounds, some of which are halogenated, have demonstrated potent pharmacological activities.[11] For example, some compounds have shown cytotoxicity against cancer cell lines, while others exhibit antimicrobial properties, which is of particular interest in the era of increasing antibiotic resistance. The molecular this compound (I₂) itself has been shown to have antiproliferative effects in some cancer cells, mediated through the generation of iodolipids that can trigger apoptosis.[12][13]

Anti-inflammatory and Neuroprotective Properties

Marine organisms also produce compounds with anti-inflammatory and neuroprotective effects. The anti-inflammatory properties of some marine algae have been linked to their high this compound content.[13]

Marine this compound Cycle and Biological Relevance cluster_speciation This compound Speciation in Seawater cluster_processes Transformation Processes cluster_biology Biological Roles & Applications Iodate Iodate (IO₃⁻) (Oxidized, Stable) Biological_Reduction Biological Reduction (Phytoplankton, Bacteria) Iodate->Biological_Reduction Iodide Iodide (I⁻) (Reduced) Oxidation Oxidation (Microbial, Photochemical) Iodide->Oxidation Organic_Cycling Organic Matter Cycling Iodide->Organic_Cycling Marine_Organisms Marine Organisms (Algae, Invertebrates) Iodide->Marine_Organisms Uptake DOI Dissolved Organic this compound (DOI) DOI->Organic_Cycling DOI->Marine_Organisms Uptake Biological_Reduction->Iodide Oxidation->Iodate Organic_Cycling->Iodide Organic_Cycling->DOI Signaling Signaling Pathways (e.g., Cross-Kingdom) Marine_Organisms->Signaling Pharmacology Pharmacological Potential (Anticancer, Antimicrobial) Marine_Organisms->Pharmacology

References

The Core Mechanisms of Iodine-Catalyzed Organic Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular iodine and its derivatives have emerged as powerful and versatile catalysts in modern organic synthesis. Their low toxicity, ready availability, and unique reactivity offer a sustainable alternative to traditional heavy metal catalysts. This technical guide provides an in-depth exploration of the fundamental mechanisms underpinning this compound-catalyzed organic reactions, with a focus on data-driven insights and practical experimental guidance. The content herein is curated to support researchers, scientists, and drug development professionals in harnessing the full potential of this compound catalysis.

This guide will delve into the primary modes of this compound catalysis, including halogen bonding, hypervalent this compound catalysis, and radical-mediated pathways. Each section will be supported by quantitative data, detailed experimental protocols for key reactions, and visual diagrams of mechanistic pathways to facilitate a comprehensive understanding.

Fundamental Mechanisms of this compound Catalysis

This compound's catalytic activity stems from its ability to act in several distinct chemical modes, largely dictated by its oxidation state and the reaction environment. The principal mechanisms include:

  • Halogen Bonding: Molecular this compound (I₂) can function as a Lewis acid, activating substrates through the formation of a halogen bond. This non-covalent interaction involves the electrophilic region on the this compound atom (the σ-hole) and a Lewis basic site on the substrate, such as a carbonyl oxygen. This activation enhances the electrophilicity of the substrate, facilitating nucleophilic attack.

  • Hypervalent this compound Catalysis: In the presence of a stoichiometric oxidant, iodoarenes can be converted in situ to hypervalent this compound species (this compound(III) and this compound(V) compounds). These hypervalent this compound reagents are potent oxidants that can mediate a wide range of transformations, including C-H functionalization, C-C, C-N, and C-O bond formation. The catalytic cycle is sustained by the continuous reoxidation of the iodide to its hypervalent state.

  • Radical Mechanisms: Molecular this compound can initiate radical chain reactions through the homolytic cleavage of the I-I bond, often induced by light or heat. Additionally, this compound can participate in single-electron transfer (SET) processes to generate radical intermediates. A key example is the this compound-catalyzed Hofmann-Löffler reaction, where an N-I bond is homolytically cleaved to generate a nitrogen-centered radical, which then undergoes intramolecular C-H abstraction.

  • Electrophilic Activation: this compound can act as an electrophile to activate unsaturated systems, such as alkenes and alkynes, towards nucleophilic attack. This is a common mechanism in iodocyclization reactions, leading to the formation of various heterocyclic structures.

Quantitative Data in this compound-Catalyzed Reactions

The efficiency and selectivity of this compound-catalyzed reactions are highly dependent on the specific reaction conditions. The following tables summarize quantitative data for several key transformations.

Table 1: this compound-Catalyzed Oxidation of Alcohols
Substrate (Alcohol)Catalyst (mol%)OxidantSolventTime (h)Yield (%)Reference
Secondary AlcoholsSolid-supported IBX (0.2-5)Oxone®Acetonitrile (B52724)-High Conversions[1][2]
Secondary AlcoholsSolid-supported IBS (1)Oxone®Acetonitrile/Water278-88[2]
BorneolIBX-derived polymer (5)Oxone®Acetonitrile/Water-Complete Conversion[2]
Primary and Secondary Alcohols2-Iodo-N-isopropyl-5-methoxybenzamideOxone®Nitromethane/Water-Good to Excellent[3]
Secondary AlcoholsSolid-supported IBX/IBS (5)Oxone®Acetonitrile-up to 98%[4]
Table 2: this compound-Catalyzed C-H Amination
SubstrateCatalyst (mol%)OxidantSolventTime (h)Yield (%)Reference
N-Alkyl(o-methyl)arenesulfonamidesI₂PhI(OAc)₂--Moderate to Good[5]
SulfonamidesI₂ (2.5)PhI(mCBA)₂(CH₂Cl)₂12up to 96%[6][7]
Salicylamide derivativesDiiodoarene (0.5)mCPBAHFIP290-97%[8]
Cyclic AminesI₂TBHP--up to 97%[9]
Nonaromatic Imidazole OxidesI₂TBHP--up to 97%[9]
Table 3: this compound-Catalyzed Nazarov Cyclization
Substrate (Divinyl Ketone)Catalyst (mol%)SolventTemperatureTime (h)Yield (%)Reference
Various Divinyl KetonesI₂ (5)TolueneReflux-67 (total)
Various Divinyl KetonesI₂ (5)Ethyl Acetate120 °C290 (total)
Aromatic Divinyl KetonesI₂Various--Moderate to Very Good[10][11]
Table 4: Asymmetric this compound-Catalyzed Reactions
Reaction TypeSubstrateChiral CatalystOxidantee (%)Reference
Oxyamination of AlkenesAlkenyl Carboxylic AcidsChiral Aryl Iodide-up to 99%[12]
Hydroxylative Phenol Dearomatization2-Methylnaphthalen-1-olChiral Iodoarenem-CPBA45[4]
Diamination of StyreneStyreneChiral Hypercoordinate this compound-85[13]
Oxyamination of StyreneStyreneChiral IodoareneSelectfluor/LiBF₄86[3]

Experimental Protocols for Key Reactions

This section provides detailed methodologies for representative this compound-catalyzed organic reactions.

Hypervalent this compound-Catalyzed Oxidation of Alcohols in a Flow System

This protocol is adapted from a procedure for the oxidation of secondary alcohols using a solid-supported hypervalent this compound catalyst.[14]

  • Materials:

    • Secondary alcohol (e.g., borneol)

    • Solid-supported IBX or IBS catalyst

    • Oxone®

    • Acetonitrile (MeCN)

    • Water

    • Continuous flow reactor system with a packed-bed reactor containing the solid-supported catalyst.

  • Procedure:

    • Prepare a solution of the secondary alcohol in acetonitrile.

    • Prepare a solution of Oxone® in a mixture of acetonitrile and water.

    • Using syringe pumps, introduce the two solutions into a mixing unit before passing the combined stream through the packed-bed reactor containing the solid-supported hypervalent this compound catalyst.

    • Maintain the reactor at a constant temperature (e.g., 70 °C).

    • The flow rate is adjusted to achieve the desired residence time and to ensure complete conversion.

    • The output from the reactor is collected, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the corresponding ketone.

This compound-Catalyzed Hofmann-Löffler Reaction for C-H Amination

This protocol is a general representation based on the visible-light-induced this compound-catalyzed C-H amination of sulfonamides.[6][7]

  • Materials:

    • Sulfonamide substrate

    • Molecular this compound (I₂) (2.5 mol%)

    • (Diacetoxy)iodobenzene (PhI(OAc)₂) or a similar hypervalent this compound(III) reagent as the oxidant (1.0 equiv)

    • 1,2-Dichloroethane ((CH₂Cl)₂) as the solvent

    • Visible light source (e.g., a household light bulb)

  • Procedure:

    • In a reaction vessel, dissolve the sulfonamide substrate in 1,2-dichloroethane.

    • Add molecular this compound (2.5 mol%) and the hypervalent this compound(III) oxidant (1.0 equiv).

    • Stir the reaction mixture at room temperature under irradiation with a visible light source for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess this compound.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the corresponding pyrrolidine.

This compound-Catalyzed Michael Addition of Indoles to α,β-Unsaturated Ketones

This is a representative procedure for the this compound-catalyzed conjugate addition of indoles to enones.[15][16]

  • Materials:

  • Procedure:

    • To a solution of the α,β-unsaturated ketone in dichloromethane, add the indole.

    • Add a catalytic amount of molecular this compound (5-10 mol%) to the reaction mixture.

    • Stir the reaction at room temperature. The reaction is typically fast and can be monitored by TLC.

    • Once the reaction is complete, dilute the mixture with dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove the this compound catalyst.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the 3-substituted indole derivative.

Visualization of Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the core mechanistic cycles and interactions in this compound-catalyzed reactions.

Halogen Bonding Catalysis

Halogen_Bonding Substrate Substrate (e.g., Carbonyl) Activated_Complex Substrate---I₂ Halogen-Bonded Complex Substrate->Activated_Complex Halogen Bonding I2 I₂ Catalyst I2->Activated_Complex Product_I2 Product---I₂ Activated_Complex->Product_I2 Nucleophile Nucleophile Nucleophile->Activated_Complex Nucleophilic Attack Product_I2->I2 Catalyst Regeneration Product Product Product_I2->Product Release

Caption: Halogen bonding activation of a carbonyl substrate by molecular this compound.

Hypervalent this compound(I/III) Catalytic Cycle

Hypervalent_Iodine_Cycle ArI Ar-I ArI_III Ar-I(III)L₂ ArI->ArI_III Oxidation (e.g., mCPBA) Substrate_Complex [Substrate-ArI(III)L] ArI_III->Substrate_Complex Substrate Coordination Substrate_Complex->ArI Catalyst Regeneration Product Oxidized Product Substrate_Complex->Product Reductive Elimination

Caption: A generalized catalytic cycle for hypervalent this compound(I/III) catalysis.

This compound-Catalyzed Radical C-H Amination (Hofmann-Löffler Type)

Hofmann_Loeffler_this compound Sulfonamide R-SO₂NHR' NI_Intermediate R-SO₂N(I)R' Sulfonamide->NI_Intermediate N-Iodination (this compound(I) species) N_Radical R-SO₂N•R' NI_Intermediate->N_Radical Homolytic Cleavage (Visible Light) C_Radical Intramolecular C-Radical N_Radical->C_Radical 1,5-Hydrogen Atom Transfer CI_Intermediate C-I Intermediate C_Radical->CI_Intermediate This compound Atom Transfer Product Pyrrolidine Product CI_Intermediate->Product Intramolecular Cyclization

Caption: Radical mechanism of the this compound-catalyzed Hofmann-Löffler reaction.

Conclusion

This compound catalysis represents a rapidly evolving field with significant potential for the development of novel, efficient, and sustainable synthetic methodologies. A thorough understanding of the underlying mechanisms—halogen bonding, hypervalent this compound catalysis, and radical pathways—is paramount for the rational design of new reactions and the optimization of existing processes. This guide has provided a comprehensive overview of these core principles, supported by quantitative data and practical experimental protocols. As research in this area continues to expand, the applications of this compound catalysis in academic and industrial settings, including drug discovery and development, are poised for significant growth.

References

The Core of Microbial Defense: An In-depth Technical Guide to the Antimicrobial and Antiviral Properties of Molecular Iodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular iodine (I₂) has a long-standing history as a potent broad-spectrum antimicrobial and antiviral agent. Its efficacy stems from a multi-pronged mechanism of action that circumvents the development of microbial resistance, a growing concern in modern medicine. This technical guide provides a comprehensive overview of the antimicrobial and antiviral properties of molecular this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols for its evaluation. Furthermore, this document visualizes complex biological and experimental workflows using Graphviz to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant pathogens and the emergence of novel viral threats necessitate the exploration of effective and robust antimicrobial agents. Molecular this compound (I₂), the diatomic form of this compound, has been recognized for its exceptional biocidal activity for over a century. Unlike many targeted antibiotics, molecular this compound exerts its effects through a non-specific, multi-targeted mechanism, making the development of resistance highly improbable.[1] This guide delves into the core scientific principles that underpin the potent antimicrobial and antiviral properties of molecular this compound, offering a valuable resource for those engaged in the development of new therapeutic and preventative strategies.

Mechanism of Action

The primary mechanism of action of molecular this compound is its ability to rapidly penetrate microbial cell walls and membranes.[1] Once inside the cytoplasm, it acts as a powerful oxidizing agent, targeting a wide array of essential biological macromolecules.

Antimicrobial Mechanism:

  • Oxidation of Key Cellular Components: Molecular this compound directly oxidizes amino acids (such as cysteine and methionine), nucleotides, and fatty acids.[1] This leads to the denaturation of critical proteins and enzymes, disruption of DNA and RNA integrity, and damage to cell membranes, ultimately resulting in rapid cell death.[1]

  • Disruption of Electron Transport Chain: this compound can interfere with the electron transport chain, a fundamental process for cellular energy production in bacteria, further contributing to its bactericidal effect.

Antiviral Mechanism:

  • Damage to Viral Proteins: Molecular this compound targets and oxidizes the surface proteins of viruses, including enveloped and non-enveloped viruses.[2][3] This can prevent viral attachment to host cells, a critical first step in the infection cycle.

  • Inactivation of Viral Nucleic Acids: By penetrating the viral capsid, molecular this compound can directly oxidize the viral genome (DNA or RNA), rendering the virus incapable of replication.[3]

  • Inhibition of Viral Replication: Studies have shown that molecular this compound can attenuate viral replication even after host cells have been infected, reducing the production of new infectious virions.[2][4]

Host Cell Signaling Interactions:

Beyond its direct microbicidal actions, molecular this compound has been shown to interact with host cell signaling pathways, suggesting a more complex biological role:

  • Induction of Apoptosis: In some contexts, particularly in cancer cells, molecular this compound can induce apoptosis through a caspase-independent, mitochondria-mediated pathway. This involves the dissipation of the mitochondrial membrane potential and the translocation of the Apoptosis-Inducing Factor (AIF) to the nucleus.[5][6][7][8]

  • Antioxidant Response: Molecular this compound can modulate the cellular redox state by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, leading to the expression of antioxidant enzymes.[5][9][10][11]

  • Immunomodulation: Molecular this compound can influence the immune response, with evidence suggesting it can promote a Th1 and Th17 response, which is crucial for clearing intracellular pathogens.[5][12]

Diagrams of Signaling Pathways and Mechanisms:

antimicrobial_mechanism cluster_this compound Molecular this compound (I₂) cluster_microbe Microbial Cell cluster_targets Intracellular Targets cluster_effects Cellular Effects This compound Molecular this compound (I₂) CellWall Cell Wall/ Membrane Penetration This compound->CellWall Diffusion Cytoplasm Cytoplasm CellWall->Cytoplasm Proteins Proteins & Enzymes Cytoplasm->Proteins NucleicAcids DNA & RNA Cytoplasm->NucleicAcids Lipids Fatty Acids & Lipids Cytoplasm->Lipids Denaturation Denaturation & Inactivation Proteins->Denaturation Oxidation Damage Structural Damage NucleicAcids->Damage Oxidation MembraneDisruption Membrane Disruption Lipids->MembraneDisruption Oxidation CellDeath Cell Death Denaturation->CellDeath Damage->CellDeath MembraneDisruption->CellDeath

Antimicrobial Mechanism of Molecular this compound.

antiviral_mechanism cluster_this compound Molecular this compound (I₂) cluster_virus Virus Particle cluster_effects Viral Inactivation This compound Molecular this compound (I₂) ViralProteins Surface Proteins (Attachment/Entry) This compound->ViralProteins Oxidation ViralNA Viral Nucleic Acid (DNA/RNA) This compound->ViralNA Oxidation InhibitAttachment Inhibition of Host Cell Attachment ViralProteins->InhibitAttachment InhibitReplication Inhibition of Replication ViralNA->InhibitReplication Inactivation Viral Inactivation InhibitAttachment->Inactivation InhibitReplication->Inactivation

Antiviral Mechanism of Molecular this compound.

apoptosis_pathway cluster_this compound Molecular this compound (I₂) cluster_mitochondria Mitochondria cluster_nucleus Nucleus This compound Molecular this compound (I₂) MitoPotential Dissipation of Mitochondrial Membrane Potential This compound->MitoPotential Direct Action AIF_Release AIF Release MitoPotential->AIF_Release AIF_Translocation AIF Translocation to Nucleus AIF_Release->AIF_Translocation DNA_Fragmentation DNA Fragmentation AIF_Translocation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Molecular this compound-Induced Apoptosis Pathway.

Quantitative Data on Antimicrobial and Antiviral Efficacy

The following tables summarize the quantitative data from various studies on the efficacy of molecular this compound against a range of microorganisms.

Table 1: Antibacterial Efficacy of Molecular this compound

Bacterial SpeciesFormulationConcentrationContact TimeLog ReductionReference
Staphylococcus aureusPovidone-Iodine0.5%1 minute≥5[13]
Klebsiella aerogenesPovidone-Iodine0.25%5 seconds≥5[13]
Pseudomonas aeruginosaCadexomer this compound-24 hours7[7]
Subgingival Biofilm BacteriaMolecular this compound Rinse150 ppm60 seconds-[14]
P. gingivalis, T. forsythia, etc.Molecular this compound Rinse100-150 ppm60 secondsSignificant reduction[14]

Table 2: Antiviral Efficacy of Molecular this compound

VirusFormulationConcentrationContact TimeLog Reduction / % InactivationReference
SARS-CoV-2Molecular this compound Oral Rinse-30 seconds5.00[15]
SARS-CoV-2Molecular this compound Oral Rinse (with saliva)-30 seconds4.75[15]
SARS-CoV-2This compound Complex (Renessans)50 µg/mL-No virus detected[5]
SARS-CoV-2Povidone-Iodine>0.5 mg/ml30 secondsup to 99% inhibition[8]
Influenza AThis compound Complex--up to 97.5% inhibition[5]
Zika Virus (ZIKV)Povidone-Iodine0.05%-Significant reduction[3]
Chikungunya Virus (CHIKV)Povidone-Iodine0.01%-Significant reduction[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the antimicrobial and antiviral properties of molecular this compound. Below are outlines of key methodologies.

Virucidal Suspension Test (based on EN 14476)

This quantitative suspension test evaluates the virucidal activity of a chemical disinfectant.

  • Principle: A sample of the test virus suspension is added to a prepared sample of the molecular this compound product. The mixture is maintained at a specified temperature for a defined contact time. The virucidal activity is then stopped by a validated method (e.g., dilution-neutralization). The number of surviving viruses is determined by titration in cell culture. The reduction in viral titer is calculated compared to a water or saline control.

  • Methodology:

    • Preparation of Virus Stock: A high-titer stock of the test virus is prepared and quantified (e.g., TCID₅₀/mL).

    • Test Solution Preparation: The molecular this compound product is prepared at the desired concentration.

    • Test Procedure: 8 parts of the test solution are mixed with 1 part of an interfering substance (to simulate clean or dirty conditions) and 1 part of the virus suspension.

    • Contact Time: The mixture is incubated for the specified contact time(s) (e.g., 30, 60, 120 seconds).

    • Neutralization: At the end of the contact time, the reaction is stopped by dilution in a neutralizer-containing medium.

    • Viral Titration: Serial dilutions of the neutralized mixture are used to infect susceptible host cells in a 96-well plate format.

    • Incubation and Observation: The plates are incubated, and the cytopathic effect (CPE) is observed to determine the viral titer.

    • Calculation: The log reduction in viral titer is calculated by comparing the titer of the test sample to that of the control. A log reduction of ≥ 4 is typically required to demonstrate virucidal activity.[12][16][17]

virucidal_assay_workflow start Start prep_virus Prepare High-Titer Virus Stock start->prep_virus prep_this compound Prepare Molecular This compound Solution start->prep_this compound mix Mix Virus, this compound Solution, & Interfering Substance prep_virus->mix prep_this compound->mix incubate Incubate for Defined Contact Time mix->incubate neutralize Neutralize Biocidal Activity incubate->neutralize serial_dilute Perform Serial Dilutions neutralize->serial_dilute infect_cells Infect Host Cell Cultures serial_dilute->infect_cells incubate_plates Incubate Plates & Observe for CPE infect_cells->incubate_plates calculate Calculate Viral Titer & Log Reduction incubate_plates->calculate end End calculate->end biofilm_assay_workflow start Start grow_biofilm Grow Bacterial Biofilm in Microplate start->grow_biofilm wash_planktonic Wash to Remove Planktonic Bacteria grow_biofilm->wash_planktonic treat_this compound Treat Biofilm with Molecular this compound wash_planktonic->treat_this compound neutralize Neutralize this compound treat_this compound->neutralize disrupt_biofilm Disrupt Biofilm (e.g., Sonication) neutralize->disrupt_biofilm plate_dilutions Plate Serial Dilutions of Disrupted Biofilm disrupt_biofilm->plate_dilutions incubate_count Incubate Plates & Count CFUs plate_dilutions->incubate_count calculate Calculate Log Reduction in CFUs incubate_count->calculate end End calculate->end mic_mbc_workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilute Prepare Serial Dilutions of Molecular this compound start->serial_dilute inoculate Inoculate Dilutions with Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate_mic Incubate inoculate->incubate_mic read_mic Determine MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Plates subculture->incubate_mbc read_mbc Determine MBC (No Growth on Plate) incubate_mbc->read_mbc end End read_mbc->end

References

The Biochemical Basis of Iodine Deficiency Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical underpinnings of Iodine Deficiency Disorders (IDD), offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development. This document details the critical role of this compound in thyroid hormone synthesis, the pathological consequences of its deficiency, and the experimental methodologies used to investigate these conditions.

Introduction to this compound Deficiency Disorders

This compound is an essential trace element required for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] These hormones are critical for regulating metabolism, growth, and development, particularly of the central nervous system.[2] this compound deficiency impairs the production of thyroid hormones, leading to a spectrum of adverse health effects collectively known as this compound Deficiency Disorders (IDD).[3] The clinical manifestations of IDD range from goiter (enlargement of the thyroid gland) and hypothyroidism to severe and irreversible brain damage in fetuses and newborns, a condition known as cretinism.[4][5][6] Globally, this compound deficiency remains a significant public health problem, affecting millions of people.[7][8]

The Biochemical Pathway of Thyroid Hormone Synthesis

The synthesis of thyroid hormones is a multi-step process that occurs within the follicular cells of the thyroid gland and at the follicular lumen interface. This intricate pathway is critically dependent on an adequate supply of this compound.

Iodide Uptake: The Sodium-Iodide Symporter (NIS)

The first and rate-limiting step in thyroid hormone synthesis is the active transport of iodide from the bloodstream into the thyroid follicular cells.[9] This process is mediated by the sodium-iodide symporter (NIS), a transmembrane protein located on the basolateral membrane of the thyrocytes.[10][11] NIS co-transports one iodide ion along with two sodium ions, utilizing the electrochemical gradient of sodium established by the Na+/K+-ATPase pump.[9][12]

Iodide Efflux and Organification: Pendrin and Thyroid Peroxidase (TPO)

Once inside the follicular cell, iodide is transported across the apical membrane into the follicular lumen by another transporter called pendrin.[13] In the colloid, a protein-rich substance within the lumen, iodide undergoes oxidation to a more reactive form, this compound (I₂), a reaction catalyzed by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide.[13][14] TPO, a heme-containing enzyme, is a key player in thyroid hormonogenesis.[15] The highly reactive this compound then rapidly iodinates tyrosine residues on a large glycoprotein (B1211001) called thyroglobulin (Tg), forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).[7][16] This process is known as organification.

Coupling and Storage

The subsequent step involves the coupling of these iodinated tyrosine residues, again catalyzed by TPO, to form T4 and T3. The coupling of two DIT molecules results in the formation of T4, while the coupling of one MIT and one DIT molecule forms T3.[16] These newly synthesized thyroid hormones remain attached to the thyroglobulin molecule and are stored in the follicular lumen as colloid.

Hormone Release and Metabolism

Upon stimulation by thyroid-stimulating hormone (TSH) from the pituitary gland, the thyroglobulin stored in the colloid is endocytosed back into the follicular cells.[13] Inside the cells, lysosomes fuse with the endocytic vesicles, and proteolytic enzymes cleave T4 and T3 from the thyroglobulin backbone.[17] The free hormones are then released into the bloodstream.

T4 is the primary hormone secreted by the thyroid gland, but T3 is the more biologically active form.[13][16] The conversion of T4 to T3 occurs in peripheral tissues, such as the liver, kidney, and brain, through the action of a family of enzymes called deiodinases.[18][19] There are three main types of deiodinases (D1, D2, and D3) that regulate the local and systemic availability of active thyroid hormone.[18][19]

Biochemical Consequences of this compound Deficiency

A deficiency in dietary this compound disrupts the synthesis of thyroid hormones, leading to a cascade of physiological and pathological responses.

Reduced Thyroid Hormone Production and Increased TSH Stimulation

Insufficient this compound intake leads to decreased production of T4 and T3.[2] The pituitary gland, sensing the low levels of thyroid hormones, increases its secretion of TSH.[2] TSH stimulates the thyroid gland to increase iodide trapping and hormone synthesis.[2]

Goiter Formation

Chronic stimulation of the thyroid gland by elevated TSH levels leads to hypertrophy (increase in cell size) and hyperplasia (increase in cell number) of the follicular cells, resulting in an enlargement of the thyroid gland, known as goiter.[4][20][21] This is an adaptive mechanism to maximize the trapping of available this compound from the blood.

Hypothyroidism

If this compound deficiency is severe and prolonged, the thyroid gland is unable to produce sufficient amounts of thyroid hormones despite the increased TSH stimulation, leading to hypothyroidism.[1][6] Hypothyroidism is characterized by a general slowing of metabolic processes, with symptoms such as fatigue, weight gain, cold intolerance, and cognitive impairment.[6][22]

Impaired Brain Development

During fetal and early postnatal life, thyroid hormones are crucial for the maturation of the central nervous system.[2] Severe this compound deficiency during pregnancy and infancy can lead to irreversible brain damage and mental retardation, a condition known as cretinism.[5][6]

Quantitative Data on this compound Status and Thyroid Function

The assessment of this compound status and thyroid function relies on the measurement of specific biochemical markers. The following tables summarize key quantitative data for researchers.

Population Group Recommended Daily this compound Intake (mcg/day)
Infants (0-6 years)90[23]
Children (6-12 years)120[23]
Adolescents and Adults150[23]
Pregnant Women250[23]
Lactating Women250[23]
Source: World Health Organization (WHO)
Table 1: Recommended Daily this compound Intake
Median Urinary this compound Concentration (μg/L) This compound Intake Status (in school-aged children)
< 20Severe insufficiency
20 - 49Moderate insufficiency
50 - 99Mild insufficiency
100 - 199Adequate[5]
200 - 299More than adequate
≥ 300Excessive
Source: World Health Organization (WHO)
Table 2: WHO Criteria for Assessing this compound Status Based on Median Urinary this compound Concentration
Biochemical Marker Normal Reference Range (in this compound-sufficient adults)
Serum TSH0.4 - 4.2 mU/L[24]
Serum Total T45.0 - 12.0 μg/dL[16]
Serum Free T40.7 - 1.9 ng/dL[16]
Serum Total T380 - 220 ng/dL[16]
Serum Thyroglobulin (Tg)3 - 40 ng/mL[6]
Dried Blood Spot Thyroglobulin (Tg)4 - 40 μg/L (in school-aged children)[25]
Table 3: Reference Ranges for Key Biochemical Markers of Thyroid Function
Region Age-Standardized Prevalence of this compound Deficiency per 100,000 (2019)
Global2871.7[26]
Central Sub-Saharan Africa (high-income)17,701[26]
South Asia6,611.4[26]
Eastern Sub-Saharan Africa5,219.7[26]
Source: Global Burden of Disease Study 2019
Table 4: Global and Regional Prevalence of this compound Deficiency in Women of Reproductive Age

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the study of this compound deficiency and thyroid function.

Measurement of Urinary this compound Concentration (UIC)

Principle: The most common method for measuring UIC is based on the Sandell-Kolthoff reaction.[10][20] This is a catalytic spectrophotometric method where iodide in the urine sample catalyzes the reduction of ceric ammonium (B1175870) sulfate (B86663) (yellow) by arsenious acid to the colorless cerous form. The rate of color change is proportional to the iodide concentration.

Protocol Outline (Ammonium Persulfate Digestion Method):

  • Sample Preparation: Urine samples are collected and stored appropriately.

  • Digestion: An aliquot of the urine sample is mixed with ammonium persulfate solution in a test tube. The mixture is heated in a heating block to digest the urine and remove interfering substances.

  • Sandell-Kolthoff Reaction: After cooling, arsenious acid solution is added to the digested sample. The reaction is initiated by adding ceric ammonium sulfate solution.

  • Spectrophotometric Measurement: The change in absorbance is measured over a specific time interval at a wavelength of 420 nm using a spectrophotometer.

  • Quantification: The iodide concentration in the urine sample is determined by comparing its reaction rate to that of a series of known iodide standards.

Measurement of Serum TSH, T4, and T3

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for the quantitative determination of thyroid hormones and TSH in serum.[27][28] This method utilizes the high specificity of antibodies to bind to the target hormone.

Protocol Outline (Competitive ELISA for T4):

  • Coating: Microplate wells are pre-coated with a specific antibody against T4.

  • Competitive Binding: A known amount of enzyme-labeled T4 (conjugate) and the patient's serum sample (containing unknown amount of T4) are added to the wells. The T4 in the sample and the enzyme-labeled T4 compete for binding to the antibody on the well surface.

  • Washing: The wells are washed to remove any unbound components.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Colorimetric Measurement: The intensity of the color is measured using a microplate reader at a specific wavelength. The color intensity is inversely proportional to the concentration of T4 in the sample.

  • Quantification: The concentration of T4 in the sample is determined by comparing the absorbance to a standard curve generated with known concentrations of T4.

Measurement of Thyroglobulin (Tg)

Principle: Serum Tg is typically measured using immunometric assays (IMA), such as ELISA or fluoroimmunometric assays (FIA).[6] For research purposes and to overcome interferences from anti-Tg antibodies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an emerging alternative.[6] Dried blood spot (DBS) sampling is a convenient alternative to venipuncture for Tg measurement, especially in large-scale studies.[25][29]

Protocol Outline (ELISA for Serum Tg):

  • Coating: Microplate wells are coated with a capture antibody specific for Tg.

  • Sample Incubation: The patient's serum is added to the wells, and Tg binds to the capture antibody.

  • Washing: Unbound components are washed away.

  • Detection Antibody Incubation: A second, enzyme-labeled antibody that also binds to Tg (at a different epitope) is added.

  • Washing: Unbound detection antibody is washed away.

  • Substrate Addition and Measurement: A chromogenic substrate is added, and the resulting color is measured spectrophotometrically. The color intensity is directly proportional to the Tg concentration.

  • Quantification: The Tg concentration is determined from a standard curve.

Thyroid Peroxidase (TPO) Activity Assay

Principle: TPO activity can be measured by monitoring the oxidation of a chromogenic substrate in the presence of hydrogen peroxide.[11] Guaiacol (B22219) is a commonly used substrate that is oxidized by TPO to a colored product.

Protocol Outline (Guaiacol Assay):

  • Preparation of Thyroid Microsomes: Thyroid tissue is homogenized, and the microsomal fraction, which is rich in TPO, is isolated by differential centrifugation.

  • Assay Reaction: The thyroid microsomes are incubated with guaiacol in a suitable buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).

  • Spectrophotometric Measurement: The rate of formation of the colored product is monitored by measuring the increase in absorbance at 470 nm over time.

  • Calculation of Activity: TPO activity is calculated from the rate of change in absorbance and is expressed in units per milligram of protein.

Sodium-Iodide Symporter (NIS) Uptake Assay

Principle: NIS function is assessed by measuring the uptake of iodide into cells that express the symporter. This can be done using radioactive iodide (¹²⁵I) or non-radioactive methods.

Protocol Outline (Non-Radioactive Iodide Uptake Assay):

  • Cell Culture: A cell line that endogenously expresses NIS (e.g., FRTL-5 rat thyroid cells) or has been engineered to express NIS is cultured in multi-well plates.[4]

  • Incubation with Iodide: The cells are incubated with a buffer containing a known concentration of non-radioactive iodide.

  • Washing: The cells are washed to remove extracellular iodide.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including the accumulated iodide.

  • Iodide Quantification (Sandell-Kolthoff Reaction): The amount of iodide in the cell lysate is determined using the Sandell-Kolthoff reaction, as described for UIC measurement.

  • Data Analysis: The iodide uptake is calculated and can be compared between different experimental conditions (e.g., in the presence and absence of potential NIS inhibitors).

Signaling Pathways and Experimental Workflows

Visual representations of the key biochemical pathways and experimental workflows are provided below using the DOT language for Graphviz.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen (Colloid) Iodide_blood Iodide (I⁻) NIS NIS Iodide_blood->NIS Active Transport Iodide_cell Iodide (I⁻) NIS->Iodide_cell Pendrin Pendrin Iodide_cell->Pendrin TPO TPO Pendrin->TPO Tg_synthesis Thyroglobulin (Tg) Synthesis Tg Thyroglobulin (Tg) Tg_synthesis->Tg Lysosome Lysosome T4_T3_release T4, T3 Lysosome->T4_T3_release Proteolysis T4_T3_release->Iodide_blood Secretion This compound This compound (I₂) TPO->this compound Oxidation MIT_DIT MIT, DIT This compound->MIT_DIT Iodination of Tyrosine on Tg Tg->TPO T4_T3_stored Stored T4, T3 (on Tg) MIT_DIT->T4_T3_stored Coupling (catalyzed by TPO) T4_T3_stored->Lysosome Endocytosis UIC_Measurement_Workflow start Urine Sample Collection digestion Digestion with Ammonium Persulfate start->digestion reaction Sandell-Kolthoff Reaction (add Arsenious Acid & Ceric Ammonium Sulfate) digestion->reaction measurement Spectrophotometric Measurement (Absorbance at 420 nm) reaction->measurement quantification Quantification against Iodide Standards measurement->quantification end Urinary this compound Concentration (μg/L) quantification->end TPO_Activity_Assay_Workflow start Isolate Thyroid Microsomes incubation Incubate Microsomes with Guaiacol start->incubation initiation Initiate Reaction with H₂O₂ incubation->initiation measurement Monitor Absorbance Increase at 470 nm initiation->measurement calculation Calculate Rate of Reaction measurement->calculation end TPO Activity (U/mg protein) calculation->end

References

Methodological & Application

Application Notes and Protocols for the Quantitative Determination of Iodine in Food and Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iodine is an essential trace element crucial for the synthesis of thyroid hormones, which regulate metabolism and are vital for brain development and cell growth.[1] this compound deficiency can lead to serious health issues, including goiter and impaired neurological development.[1][2] Conversely, excessive this compound intake can also cause thyroid dysfunction.[1] Therefore, the accurate quantitative determination of this compound in food products and dietary supplements is critical for quality control, nutritional labeling, and ensuring public health. This document provides detailed protocols for three common analytical methods: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), UV-Vis Spectrophotometry, and Iodometric Titration.

Method 1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive and selective method for determining total this compound content in a wide variety of sample matrices.[3][4] It is capable of detecting this compound at trace levels, making it suitable for analyzing commodity foods, processed foods, dairy products, infant formula, and dietary supplements.[3][5][6]

Principle

The method involves a sample digestion or extraction step to bring the this compound into a solution. Alkaline extraction is commonly used to prevent the loss of volatile this compound species.[7] The resulting solution is then introduced into the ICP-MS system. The high-temperature plasma atomizes and ionizes the this compound atoms, which are then separated by a mass spectrometer based on their mass-to-charge ratio. The detector measures the intensity of the this compound signal, which is proportional to its concentration in the sample.

Experimental Protocol: Alkaline Extraction followed by ICP-MS

This protocol is based on an alkaline extraction using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), a widely accepted method for preparing food and supplement samples for this compound analysis.[8]

1. Reagents and Materials:

  • Tetramethylammonium hydroxide (TMAH), 25% solution in water

  • Deionized water (≥18 MΩ·cm)

  • Isopropanol

  • Triton X-100 (surfactant)

  • This compound standard solution (1000 mg/L)

  • Internal Standard (ISTD) solution (e.g., Rhodium, Tellurium, Antimony) in 1% TMAH, 6% isopropanol, 0.01% Triton X-100[9][10]

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Hot block or water bath capable of maintaining 85°C[9][10]

  • Centrifuge

  • ICP-MS instrument and accessories

2. Sample Preparation (Alkaline Extraction):

  • Weigh an appropriate amount of the homogenized sample (typically 0.5 g for solids, up to 2 g for liquids) into a 50 mL centrifuge tube.[9] For method blanks, use 0.5-1.0 g of deionized water.[9][10]

  • Add 10 mL of 5% TMAH solution to each tube.[9][10]

  • Cap the tubes and vortex for 1 minute to ensure thorough mixing.[9][10]

  • Place the tubes in a hot block and heat at 85°C for 3 hours.[9][10] Note: The extraction temperature should not exceed 90°C to prevent TMAH decomposition.[10]

  • Allow the tubes to cool to room temperature.

  • Gravimetrically dilute the samples to approximately 50 g with deionized water.[10]

  • Vortex the tubes again and then centrifuge at 3000 rpm for 10 minutes to pellet any solid material.[10]

  • Transfer the supernatant into autosampler tubes for ICP-MS analysis.[10]

3. ICP-MS Analysis:

  • Instrument Setup: Optimize the ICP-MS instrument according to the manufacturer's guidelines. Typical instrumental conditions are listed in the table below.

  • Calibration: Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 25, 50 µg/kg) by diluting the stock this compound standard solution. The standards should be matrix-matched with 1% TMAH.

  • Analysis: Introduce the prepared samples, blanks, and calibration standards into the ICP-MS. The addition of 2-propanol (final concentration of 3%) to all solutions (blanks, standards, and samples) is recommended to ensure uniform ionization of this compound and eliminate the need for strictly matrix-matched standards.[10] An internal standard is used to correct for instrumental drift and matrix effects.[10]

Workflow for ICP-MS Analysis

G cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis s1 Weigh 0.5g Sample s2 Add 10mL of 5% TMAH s1->s2 s3 Vortex for 1 min s2->s3 s4 Heat at 85°C for 3h s3->s4 s5 Cool and Dilute to 50g s4->s5 s6 Centrifuge at 3000 rpm s5->s6 s7 Collect Supernatant s6->s7 a2 Add Internal Standard and 3% Isopropanol s7->a2 a1 Prepare Calibration Standards (0-50 µg/kg in 1% TMAH) a3 Analyze via ICP-MS a1->a3 a2->a3 a4 Quantify this compound (m/z 127) a3->a4

Caption: Workflow for this compound determination by ICP-MS.

Data Presentation: ICP-MS Method Performance
ParameterValueReference Matrix / NotesSource(s)
Limit of Quantification (LOQ)25-50 µg/kgWide variety of food and supplement matrices[3],[5]
Limit of Quantification (LOQ)36 ng/g (36 µg/kg)Solid food samples[10]
Precision (RSD)2.27%Milk powder reference material[3],[5]
Precision (RSD)4.30%Dietary supplement tablet reference material[3],[5]
Precision (RSD)2-7%Various standard reference materials[10]
Accuracy (% Recovery)100%Milk powder reference material[3],[5]
Accuracy (% Recovery)94.2%Dietary supplement tablet reference material[3],[5]

Method 2: UV-Vis Spectrophotometry

Spectrophotometric methods are cost-effective and widely used for determining this compound, particularly in samples with higher concentrations like iodized salt and pharmaceutical preparations.[11][12] These methods are typically based on the ability of this compound to bleach a colored dye, where the decrease in absorbance is proportional to the this compound concentration.[1]

Principle

This protocol describes the determination of iodate (B108269) (IO₃⁻), the common form of this compound fortification in salt.[2] In an acidic medium, iodate reacts with excess potassium iodide (KI) to liberate elemental this compound (I₂), which then forms the triiodide ion (I₃⁻). The liberated this compound bleaches a chromogenic reagent (e.g., thionin, azure B, or methyl red), causing a measurable decrease in color intensity at a specific wavelength.[1][11][12]

Experimental Protocol: Spectrophotometric Determination of Iodate in Salt

1. Reagents and Materials:

  • Potassium iodate (KIO₃) standard stock solution

  • Potassium iodide (KI) solution (e.g., 2%)

  • Hydrochloric acid (HCl) solution (e.g., 0.05 M)

  • Chromogenic reagent solution (e.g., 0.1% Thionin or Azure B)[1]

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh a known amount of iodized salt (e.g., 10 g) and dissolve it in deionized water in a volumetric flask (e.g., 100 mL).

  • Calibration Standards: Prepare a series of working standards (e.g., 1-12 µg/mL of iodate) by diluting the KIO₃ stock solution.[1]

3. Analytical Procedure:

  • Pipette a fixed volume of the sample solution or a standard solution into a 10 mL volumetric flask.

  • Add 1 mL of 0.05 M HCl to acidify the medium.[1]

  • Add 1 mL of 2% KI solution. This reacts with iodate to liberate this compound.[1]

  • Add a fixed volume (e.g., 0.5 mL) of the 0.1% chromogenic reagent solution.[1]

  • Dilute to the mark with deionized water and mix well.

  • Allow the reaction to proceed for a specified time.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the chosen dye (e.g., 600 nm for thionin, 644 nm for azure B).[1]

  • Quantification: Create a calibration curve by plotting the decrease in absorbance versus the concentration of the iodate standards. Determine the concentration of iodate in the sample solution from this curve.

Workflow for Spectrophotometric Analysis

G cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_analysis Measurement s1 Dissolve Salt Sample in Deionized Water s2 Prepare KIO₃ Calibration Standards r1 Take Aliquot of Sample or Standard s1->r1 s2->r1 r2 Add HCl (Acidify) r1->r2 r3 Add KI (Liberate I₂) r2->r3 r4 Add Dye Reagent r3->r4 r5 Dilute to Volume r4->r5 a1 Measure Absorbance at λmax (e.g., 600 nm) r5->a1 a2 Plot Calibration Curve (ΔAbs vs. Concentration) a1->a2 a3 Calculate Sample Concentration a2->a3

Caption: Workflow for spectrophotometric this compound analysis.

Data Presentation: Spectrophotometric Method Performance
ParameterThionin MethodAzure B MethodMethyl Red MethodSource(s)
Wavelength (λmax)600 nm644 nm520 nm[11],[1]
Beer's Law Range1–12 µg/mL0.2–16 µg/mL0–3.5 µg (in 10 mL)[11],[1]
Molar Absorptivity2.7 × 10⁴ L mol⁻¹ cm⁻¹2.06 × 10⁴ L mol⁻¹ cm⁻¹1.73 × 10⁵ L mol⁻¹ cm⁻¹[11],[1]
Precision (RSD)Not specifiedNot specified3.6% (at 2 µg level)[12]

Method 3: Titrimetry (Iodometric Titration)

Iodometric titration is a classic, reliable, and cost-effective volumetric method for determining the concentration of oxidizing agents, such as iodate in iodized salt.[13][14] It is a form of redox titration where the endpoint is typically detected by the disappearance of the blue color of a starch-iodine complex.[14]

Principle

The titration involves two main steps. First, a known volume of the sample solution containing iodate is treated with an excess of potassium iodide (KI) in an acidic solution. The iodate oxidizes the iodide to elemental this compound (I₂). Second, the liberated this compound is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[15] Starch is added as an indicator near the endpoint; it forms a deep blue complex with this compound. The endpoint is reached when the blue color disappears as the last of the this compound is reduced to iodide by the thiosulfate.[14]

Chemical Reactions:

  • Liberation of this compound: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Titration with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Experimental Protocol: Iodometric Titration of Iodate in Salt

1. Reagents and Materials:

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.005 M)

  • Starch indicator solution (1%)

  • Burette, Erlenmeyer flasks, pipettes

2. Sample Preparation:

  • Accurately weigh a large sample of salt (e.g., 20-50 g) to ensure a representative sample.[13]

  • Dissolve the salt in a suitable volume of deionized water in an Erlenmeyer flask.

3. Titration Procedure:

  • Acidify the salt solution by adding a sufficient amount of acid (e.g., 10 mL of 10% H₂SO₄).

  • Add an excess of solid KI (e.g., 2-3 g) to the flask and swirl to dissolve. The solution will turn yellow/brown due to the liberated this compound.

  • Immediately begin titrating with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.[15]

  • Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue.[15]

  • Continue the titration drop by drop, with constant swirling, until the blue color completely disappears, leaving a colorless solution. This is the endpoint.[14]

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration to account for any oxidizing impurities.

4. Calculation: Calculate the amount of iodate in the sample based on the stoichiometry of the reactions and the volume and concentration of the thiosulfate titrant used.

Workflow for Iodometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Calculation s1 Weigh and Dissolve Salt Sample (20-50g) s2 Acidify with H₂SO₄ s1->s2 s3 Add Excess KI to Liberate I₂ s2->s3 t1 Titrate with Na₂S₂O₃ until Pale Yellow s3->t1 t2 Add Starch Indicator (Solution turns Blue) t1->t2 t3 Continue Titrating until Colorless Endpoint t2->t3 t4 Record Volume of Titrant t3->t4 a1 Calculate Iodate Concentration t4->a1

Caption: Workflow for iodometric titration of iodate.

Data Presentation: Titrimetric Method Performance
ParameterValue / DescriptionSource(s)
ApplicabilityPrimarily for samples with high this compound content (e.g., iodized salt)[13]
PrecisionGenerally lower than instrumental methods for trace analysis[13]
Endpoint DetectionVisual, using starch indicator[14]
Key AdvantageLow cost, no sophisticated instrumentation required[15]
Key DisadvantageRequires larger sample sizes; less sensitive than ICP-MS[13]

Summary and Method Comparison

The choice of method depends on the specific application, required sensitivity, sample matrix, and available resources.

FeatureICP-MSUV-Vis SpectrophotometryIodometric Titration
Principle Atomic Mass SpectrometryMolecular Absorption SpectroscopyRedox Volumetric Analysis
Sensitivity Very High (µg/kg or ppb level)Moderate (µg/mL or ppm level)Low (mg/kg or high ppm level)
Selectivity Very HighModerate (can be prone to interferences)Moderate (prone to other redox agents)
Applicable Matrices All food and dietary supplementsIodized salt, pharmaceuticals, liquidsIodized salt, concentrated solutions
Sample Throughput High (with autosampler)ModerateLow
Cost (Instrument) HighLow to ModerateVery Low
Pros Excellent sensitivity, robust, versatileCost-effective, simple instrumentationInexpensive, standard reference method
Cons High initial investment, complex operationLower sensitivity, potential interferencesLabor-intensive, less sensitive, large sample size

References

Application Notes and Protocols for Accurate Quantification of Iodine via Iodometric Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of iodine and other oxidizing agents using iodometric titration. This powerful analytical technique is widely applicable in various fields, including pharmaceutical analysis for quality control and drug development.

Principle of Iodometric Titration

Iodometric titration is an indirect redox titration method used to determine the concentration of an oxidizing agent.[1] The method involves the addition of an excess of iodide ions (I⁻) to a solution containing the analyte (the oxidizing agent). The oxidizing agent oxidizes the iodide ions to molecular this compound (I₂).[2]

The liberated this compound is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃).[1] As the sodium thiosulfate is added, it reduces the this compound back to iodide ions.

The endpoint of the titration is detected using a starch indicator. Starch forms an intense blue-black complex with this compound.[3] The endpoint is reached when the blue color disappears, indicating that all the liberated this compound has been consumed by the sodium thiosulfate.[2]

The key reactions are:

  • Reaction of Oxidizing Agent with Iodide:

    • Oxidizing Agent + 2I⁻ → Reduced Agent + I₂

  • Titration with Sodium Thiosulfate:

    • I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

Experimental Protocols

2.1.1. Preparation of 0.1 M Sodium Thiosulfate (Na₂S₂O₃) Solution

  • Procedure:

    • Weigh approximately 24.8 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).[4]

    • Dissolve the weighed solid in approximately 800 mL of freshly boiled and cooled distilled water in a 1000 mL volumetric flask.[5]

    • Add about 0.2 g of sodium carbonate to stabilize the solution.[4]

    • Make up the volume to the 1000 mL mark with distilled water and mix thoroughly.[4]

    • Store the solution in a dark, well-stoppered bottle.[6]

2.1.2. Preparation of Starch Indicator Solution (1%)

  • Procedure:

    • Make a paste by mixing 1 g of soluble starch with a few mL of cold distilled water.[7]

    • Pour this paste into 100 mL of boiling distilled water with continuous stirring.[7]

    • Boil for a few minutes until the solution becomes clear or translucent.[8]

    • Allow the solution to cool before use.[7] It is recommended to prepare this solution fresh daily.[9]

To ensure accuracy, the prepared sodium thiosulfate solution must be standardized against a primary standard, such as potassium dichromate (K₂Cr₂O₇) or potassium iodate (B108269) (KIO₃).[10][11]

  • Procedure using Potassium Dichromate:

    • Accurately weigh about 0.2 g of dry primary standard potassium dichromate and dissolve it in 100 mL of distilled water in a conical flask.[4]

    • Add 2 g of potassium iodide (KI) and 5 mL of dilute sulfuric acid.[5]

    • Stopper the flask and allow the reaction to proceed in the dark for 10 minutes.[10] The solution will turn a dark brown color due to the liberated this compound.

    • Titrate the liberated this compound with the prepared sodium thiosulfate solution until the solution turns a pale yellow.[10]

    • Add 2 mL of starch indicator solution. The solution will turn a deep blue color.[12]

    • Continue the titration dropwise with constant swirling until the blue color disappears, leaving a clear or pale green solution.[10]

    • Record the volume of sodium thiosulfate solution used.

    • Repeat the titration at least two more times for accuracy.

This protocol can be adapted for the quantification of various oxidizing agents.

  • Procedure:

    • Accurately measure a known volume or weight of the sample containing the analyte and dissolve it in an appropriate solvent in a conical flask.

    • Add an excess of potassium iodide (KI) solution (e.g., 10 mL of 10% KI solution) and acidify the solution with an acid like sulfuric acid if required by the reaction stoichiometry.[10]

    • Allow the reaction to complete, which may require a short incubation period in the dark.[9]

    • Titrate the liberated this compound with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.[9]

    • Add a few drops of starch indicator, which will turn the solution deep blue.[9]

    • Continue the titration until the blue color completely disappears.[9]

    • Record the volume of the titrant used.

Data Presentation

TrialWeight of K₂Cr₂O₇ (g)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Na₂S₂O₃ used (mL)
1
2
3
Average

Calculation of Molarity of Sodium Thiosulfate:

The reaction between dichromate and iodide is: Cr₂O₇²⁻ + 14H⁺ + 6I⁻ → 2Cr³⁺ + 3I₂ + 7H₂O

From the stoichiometry, 1 mole of K₂Cr₂O₇ produces 3 moles of I₂. The titration reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Therefore, 1 mole of K₂Cr₂O₇ is equivalent to 6 moles of Na₂S₂O₃.

Molarity of Na₂S₂O₃ = (Weight of K₂Cr₂O₇ × 6) / (Molar Mass of K₂Cr₂O₇ × Volume of Na₂S₂O₃ in L)

Sample IDSample Volume/WeightInitial Burette Reading (mL)Final Burette Reading (mL)Volume of Na₂S₂O₃ used (mL)

Calculation of Analyte Concentration:

The concentration of the analyte can be calculated based on the stoichiometry of its reaction with iodide and the subsequent titration.

Visualization of Workflows and Principles

Iodometric_Titration_Workflow cluster_prep Preparation cluster_std Standardization cluster_quant Quantification A Prepare 0.1 M Sodium Thiosulfate C React K2Cr2O7 with excess KI A->C K Titrate with standardized Na2S2O3 until pale yellow A->K B Prepare Starch Indicator F Add Starch (blue color) B->F L Add Starch (blue color) B->L D Liberated I2 C->D E Titrate with Na2S2O3 until pale yellow D->E E->F G Titrate to colorless endpoint F->G H Calculate Molarity of Na2S2O3 G->H I React Analyte with excess KI J Liberated I2 I->J J->K K->L M Titrate to colorless endpoint L->M N Calculate Analyte Concentration M->N

Caption: Experimental workflow for iodometric titration.

Iodometric_Titration_Reactions cluster_liberation This compound Liberation cluster_titration Titration cluster_indicator Endpoint Detection OxidizingAgent Oxidizing Agent (Analyte) This compound Liberated this compound (I2) OxidizingAgent->this compound + 2I- Iodide Excess Iodide (I-) Iodide->this compound Iodide2 Iodide (I-) This compound->Iodide2 + 2S2O3^2- Tetrathionate Tetrathionate (S4O6^2-) Complex Blue-Black Starch-Iodine Complex This compound->Complex + Starch Thiosulfate Sodium Thiosulfate (Na2S2O3) Thiosulfate->Tetrathionate Starch Starch Starch->Complex Complex->Iodide2 Endpoint: Disappearance of blue color

Caption: Chemical principles of iodometric titration.

Applications in Drug Development

Iodometric titration is a valuable tool in pharmaceutical analysis for the quantification of various active pharmaceutical ingredients (APIs) and excipients that are oxidizing or reducing agents.[13]

  • Determination of Vitamin C (Ascorbic Acid): Ascorbic acid is a reducing agent and can be determined by reacting it with a known excess of this compound, followed by back-titration of the unreacted this compound with sodium thiosulfate.[2]

  • Quantification of Hydrogen Peroxide: Hydrogen peroxide, often used as a disinfectant or sterilizing agent, can be quantified by reacting it with iodide in an acidic solution to liberate this compound, which is then titrated.[12]

  • Analysis of Chlorine-containing Compounds: Active chlorine content in disinfectants can be determined by its reaction with iodide to release this compound.[1]

Potential Interferences

Accurate results in iodometric titration depend on minimizing potential interferences.

  • Other Oxidizing or Reducing Agents: The presence of other oxidizing or reducing agents in the sample matrix can lead to inaccurate results.[12]

  • Nitrites and Copper Ions: Nitrite and copper ions can catalyze the atmospheric oxidation of iodide to this compound, leading to erroneously high results.[1]

  • Light: The reaction between iodide and oxidizing agents can be sensitive to light, which can promote the oxidation of iodide. It is often recommended to perform the reaction in the dark.[9]

  • pH: The pH of the solution is critical. Some reactions are pH-dependent, and highly acidic solutions can cause the decomposition of sodium thiosulfate.[1]

  • Starch Indicator: The starch solution should be freshly prepared as it can degrade over time. It should also be added near the endpoint when the this compound concentration is low to avoid the formation of a stable complex that dissociates slowly.[14]

References

Application Notes and Protocols for In Vivo Imaging with Radioactive Iodine Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of radioactive iodine isotopes in preclinical and clinical in vivo imaging studies. The information is intended to guide researchers in the selection of appropriate isotopes, radiolabeling strategies, and imaging procedures for a variety of applications, with a focus on thyroid and neuroendocrine tumor imaging.

Introduction to Radioactive this compound Isotopes for In Vivo Imaging

Radioactive isotopes of this compound are widely utilized in nuclear medicine for both diagnostic imaging and therapeutic applications, a concept often referred to as "theranostics".[1][2][3][4][5][6][7] Their utility stems from the natural biological behavior of this compound, which is actively taken up by the thyroid gland, and the diverse decay properties of its various radioisotopes.[5] This allows for targeted imaging and therapy of thyroid-related disorders. Furthermore, this compound isotopes can be readily incorporated into a wide range of molecules, including peptides and antibodies, enabling the imaging of various biological targets and pathways.[8][9]

The choice of this compound isotope is dictated by the specific application, desired imaging modality (SPECT or PET), and the biological half-life of the molecule being traced.[3][8][10]

Properties of Commonly Used this compound Isotopes

A summary of the key physical properties of the most commonly used this compound isotopes for in vivo imaging is presented below.

IsotopeHalf-lifePrincipal Photon Energy (keV)Emission TypePrimary Imaging Modality
This compound-123 (I-123) 13.2 hours159Gamma (γ)SPECT
This compound-124 (I-124) 4.2 days511 (Annihilation)Positron (β+)PET
This compound-125 (I-125) 59.4 days27-35Gamma (γ)Preclinical SPECT/Autoradiography
This compound-131 (B157037) (I-131) 8.0 days364Beta (β-), Gamma (γ)SPECT / Theranostics

Key Applications

Thyroid Imaging

Radiothis compound scintigraphy is a cornerstone in the diagnosis and management of thyroid disorders. The thyroid gland's unique ability to trap and organify this compound allows for highly specific imaging of its function and morphology.[5]

  • I-123: Due to its favorable imaging characteristics (159 keV gamma emission and short half-life), I-123 is the preferred isotope for diagnostic thyroid imaging to evaluate conditions like hyperthyroidism, thyroid nodules, and goiter.[11]

  • I-131: With its beta emissions, I-131 is primarily used for the treatment of hyperthyroidism and thyroid cancer. Post-therapy whole-body scans with I-131 are performed to assess the distribution of the therapeutic dose and to detect metastatic disease.[12][13][14] Diagnostic scans with lower doses of I-131 can also be performed.[15]

  • I-124: As a positron emitter, I-124 allows for PET/CT imaging, which offers higher resolution and quantitative accuracy compared to SPECT. It is increasingly used for the detection and staging of differentiated thyroid cancer, particularly in cases with negative I-131 scans.[16][17][18]

Neuroendocrine Tumor Imaging

Certain neuroendocrine tumors, such as neuroblastoma, pheochromocytoma, and paraganglioma, express the norepinephrine (B1679862) transporter, which can be targeted for imaging using metaiodobenzylguanidine (MIBG) labeled with this compound isotopes.[19][20]

  • I-123 MIBG: This is the most commonly used agent for diagnostic imaging of neuroendocrine tumors due to the superior image quality of I-123 compared to I-131.[21][22][23]

  • I-131 MIBG: Used for both diagnosis and therapy of MIBG-avid tumors.

Experimental Protocols

Protocol for Radiolabeling of an Antibody with this compound-125 (Direct Iodination using Iodogen)

This protocol describes a common method for the direct radioiodination of proteins, such as antibodies, that contain accessible tyrosine residues.[9]

Materials:

  • Antibody solution (1 mg/mL in a suitable buffer)

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • [¹²⁵I]Sodium Iodide

  • Chloroform (B151607)

  • 100mM Sodium Phosphate (B84403) Buffer (pH 8.0)

  • Sephadex G-25 column

  • Dose calibrator

  • Gamma counter

Procedure:

  • Iodogen Tube Preparation: Dissolve Iodogen in chloroform to a concentration of 10 mg/mL. Aliquot a small volume into a reaction tube and evaporate the chloroform under a gentle stream of nitrogen or in a fume hood to coat the tube. Store coated tubes desiccated.

  • Reaction Setup: Allow an Iodogen-coated tube to come to room temperature. Add 10 µL of 100mM sodium phosphate buffer (pH 8.0).

  • Add 50-200 µL of the antibody solution to the Iodogen-coated tube.

  • Add the desired activity of [¹²⁵I]NaI to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 2-3 minutes.

  • Purification:

    • Equilibrate a Sephadex G-25 column with an appropriate buffer.

    • Load the reaction mixture onto the column to separate the radiolabeled antibody from free this compound.

    • Collect fractions and measure the radioactivity of each fraction using a gamma counter.

  • Quality Control:

    • Determine the radiochemical purity by methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

    • Calculate the specific activity by measuring the total radioactivity and the protein concentration.

Protocol for In Vivo SPECT/CT Imaging of Differentiated Thyroid Cancer with I-131

This protocol outlines the general procedure for whole-body scintigraphy in patients with differentiated thyroid cancer following thyroidectomy.[11][12][14]

Patient Preparation:

  • Low-Iodine Diet: The patient should follow a low-iodine diet for 7-14 days prior to radiothis compound administration to enhance uptake.[14]

  • TSH Stimulation: To maximize radiothis compound uptake in any remaining thyroid tissue or metastases, thyroid-stimulating hormone (TSH) levels should be elevated. This can be achieved by:

    • Thyroid Hormone Withdrawal (THW): Discontinuation of levothyroxine (T4) for 3-4 weeks or triiodothyronine (T3) for 2 weeks.[11]

    • Recombinant Human TSH (rhTSH) Administration: Intramuscular injections of rhTSH on two consecutive days.[11]

  • Pregnancy Test: A pregnancy test is required for female patients of childbearing potential.

Imaging Procedure:

  • Radiopharmaceutical Administration: An oral capsule of [¹³¹I]Sodium Iodide is administered. The typical diagnostic dose is 37–148 MBq (1–4 mCi).[11]

  • Imaging Timepoint: Whole-body planar and SPECT/CT images are typically acquired 48-72 hours after administration.[12]

  • Image Acquisition:

    • Planar Imaging: Anterior and posterior whole-body scans are acquired using a gamma camera equipped with a high-energy collimator.

    • SPECT/CT Imaging: SPECT is performed over specific regions of interest (e.g., neck, chest) for better localization and characterization of uptake. The CT component provides anatomical correlation.

Data Analysis:

  • Images are reviewed for areas of focal radiothis compound uptake outside of the expected areas of physiological distribution (e.g., salivary glands, stomach, bladder).[24]

Visualizations

Experimental_Workflow_Radiolabeling cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification & QC Ab Antibody Mix Reaction Mixture Ab->Mix I125 [¹²⁵I]NaI I125->Mix Iodogen Iodogen-coated tube Iodogen->Mix Incubate Incubate (Room Temp) Mix->Incubate Purify Column Chromatography Incubate->Purify QC Quality Control (ITLC/HPLC) Purify->QC Final Radiolabeled Antibody QC->Final

Caption: Workflow for direct radioiodination of an antibody.

Theranostics_Workflow cluster_diagnosis Diagnostic Phase cluster_therapy Therapeutic Phase Admin_dx Administer Diagnostic Isotope (e.g., I-123, I-124) Imaging_dx SPECT or PET/CT Imaging Admin_dx->Imaging_dx Assess Assess Tumor Uptake and Biodistribution Imaging_dx->Assess Decision Patient Selection & Dosimetry Calculation Assess->Decision Admin_tx Administer Therapeutic Isotope (e.g., I-131) Imaging_tx Post-Therapy Imaging Admin_tx->Imaging_tx Monitor Monitor Therapeutic Response Imaging_tx->Monitor Decision->Admin_tx

Caption: The theranostic workflow using radiothis compound isotopes.

Quantitative Data Summary

The following table summarizes typical administered activities for various in vivo imaging procedures using radioactive this compound isotopes.

ApplicationIsotopeRadiopharmaceuticalTypical Administered Activity (MBq)Typical Administered Activity (mCi)
Diagnostic Thyroid Scintigraphy I-123Sodium Iodide74 - 1482 - 4
Diagnostic Thyroid Scintigraphy I-131Sodium Iodide37 - 1481 - 4
PET/CT of Thyroid Cancer I-124Sodium Iodide~25 - 40~0.7 - 1.1
Neuroblastoma Imaging I-123MIBG37 - 400 (weight-based)1 - 10.8 (weight-based)
Preclinical Antibody Imaging I-125Labeled Antibody1 - 100.027 - 0.27

Note: Administered activities can vary significantly based on institutional protocols, patient age and weight, and the specific clinical question being addressed. The values provided are for general guidance.

Quality Control

Ensuring the quality of radiopharmaceuticals is critical for patient safety and the accuracy of imaging studies. Key quality control tests include:[1][25][26][27][28]

  • Radionuclidic Purity: Verifying the identity and quantity of the desired radionuclide and the absence of other radioactive species. This is typically assessed using gamma spectroscopy.[25]

  • Radiochemical Purity: Determining the percentage of the radioactivity that is in the desired chemical form. This is commonly measured by chromatography techniques such as ITLC or HPLC.[1][26]

  • Sterility and Apyrogenicity: For injectable radiopharmaceuticals, testing for microbial contamination and pyrogens is mandatory.[25]

Animal Studies

For preclinical in vivo imaging studies, careful preparation of the animal model is essential for obtaining reliable and reproducible data.[29]

  • Animal Model Selection: The choice of animal model should be appropriate for the disease being studied.

  • Anesthesia: Appropriate anesthesia is required to immobilize the animal during imaging.

  • Radiotracer Administration: The route of administration (e.g., intravenous, intraperitoneal) should be consistent.

  • Biodistribution Studies: Following imaging, ex vivo biodistribution studies are often performed by dissecting tissues and measuring their radioactivity to confirm and quantify the in vivo imaging findings.[24][30]

These application notes and protocols provide a foundation for researchers and clinicians working with radioactive this compound isotopes for in vivo imaging. Adherence to established guidelines and institutional protocols is essential for conducting safe and effective studies.

References

Application Notes and Protocols: Synthesis and Application of Iodine-Containing Biomaterials in Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine, a well-known antiseptic, is finding renewed and expanded application in the medical field through its incorporation into advanced biomaterials.[1][2][3][4] These materials leverage the potent, broad-spectrum antimicrobial and radiopaque properties of this compound for a variety of biomedical applications, including drug delivery, medical imaging, antimicrobial coatings, and tissue engineering.[1][3] this compound-containing biomaterials offer the advantage of localized and sustained therapeutic action, improved biocompatibility, and, in some cases, theranostic capabilities, combining both therapeutic and diagnostic functions.[5] This document provides an overview of the synthesis, applications, and experimental protocols for several key this compound-containing biomaterials.

Application Notes

Antimicrobial Biomaterials

This compound's strong, broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, without the risk of inducing resistance, makes it an ideal candidate for incorporation into biomaterials designed to prevent or treat infections.[1][3]

  • Hydrogels for Wound Healing: this compound-containing hydrogels provide a moist wound environment conducive to healing while delivering a sustained release of this compound to combat infection.[6][7][8] For instance, a polyvinyl alcohol-iodine (PAI) complex-based hydrogel has demonstrated high efficiency in eliminating bacteria like E. coli and methicillin-resistant Staphylococcus aureus (MRSA).[8] In an in vitro study, such hydrogels showed significant antibacterial activity, with relative bacterial viabilities of only 8% for E. coli and 3.8% for MRSA.[1][8] These materials can accelerate the healing of infected wounds, with some studies showing efficient healing in as little as five days.[1][8]

  • Coatings for Medical Devices: To prevent biofilm formation on medical implants, a major cause of device failure and infection, surfaces can be coated with this compound-releasing polymers.[9][10][11] For example, a tercopolymer of poly(methyl methacrylate-n-butyl acrylate-N-vinyl-2-pyrrolidone) loaded with this compound has been shown to provide sustained this compound release and excellent antimicrobial activity against common pathogens like Candida albicans, Staphylococcus aureus, and Escherichia coli.[11]

  • Injectable Hydrogels for Localized Infections: Self-assembling peptide-based hydrogels can form a stable complex with this compound, allowing for its sustained delivery in moist physiological environments.[12][13] These injectable hydrogels have shown excellent biocompatibility and robust antibacterial effects, significantly inhibiting bacteria-associated infections and alleviating inflammation in preclinical models.[12][13]

Cancer Therapy and Imaging (Theranostics)

The high atomic number of this compound (Z=53) makes it an effective contrast agent for X-ray-based imaging modalities like computed tomography (CT).[14][15][16] When incorporated into nanoparticles, this compound can be targeted to tumor tissues, enhancing both diagnosis and therapy.

  • Radiosensitization in Radiotherapy: this compound-containing nanoparticles can act as radiosensitizers, increasing the efficacy of radiation therapy.[17][18][19] These nanoparticles accumulate in tumors and, upon irradiation, absorb X-rays, leading to the generation of free radicals that enhance DNA damage in cancer cells.[17][18] Studies have shown that potassium iodide (KI) nanoparticles can increase radiation-induced DNA damage by 64% in cancer cells compared to radiation alone.[17] In animal models, combining these nanoparticles with radiation led to complete tumor eradication in 80% of treated animals.[17]

  • Enhanced CT Imaging: Polymeric nanoparticles containing this compound can serve as long-circulating CT contrast agents, providing better tumor visualization.[14][20] For instance, PEG-coated, core-cross-linked polymer iodinated nanoparticles with a size of about 20 nm have demonstrated a long blood half-life of 40 hours, allowing for improved tumor uptake and imaging.[14][18]

  • Image-Guided Drug Delivery: Copolymers incorporating a radiopaque this compound-containing monomer can be designed for theranostic applications.[5] For example, copolymers of poly(N-isopropylacrylamide) (PNIPAM) and poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PAATIPA) can self-assemble into nanoparticles that encapsulate drugs and are visible in CT scans, enabling image-guided drug delivery.[5]

Tissue Engineering and Regenerative Medicine

In tissue engineering, scaffolds provide a temporary framework for tissue regeneration. Incorporating this compound into these scaffolds can provide antimicrobial protection during the healing process and, in some cases, promote cell differentiation and tissue formation.[3][21][22]

  • Antimicrobial Scaffolds: this compound can be incorporated into scaffolds made from materials like polyvinylpyrrolidone (B124986) (PVP) to prevent infection during tissue regeneration.[3] This is particularly important in applications like skin tissue engineering where the risk of microbial contamination is high.[3]

  • Enhanced Osteogenesis: Studies have shown that the incorporation of polyvinylpyrrolidone-iodine (PVP-I) into bilayered collagen scaffolds can enhance the differentiation and subchondral osteogenesis of mesenchymal stem cells.[23] In a rabbit osteochondral defect model, implantation of PVP-I treated scaffolds significantly enhanced subchondral bone regeneration compared to the scaffold alone.[23]

Quantitative Data Summary

Biomaterial TypeApplicationKey Quantitative DataReference
Polyvinyl alcohol-iodine (PAI) HydrogelAntibacterial Wound HealingRelative bacterial viability of E. coli: 8%; Relative bacterial viability of MRSA: 3.8%[1][8]
Potassium Iodide (KI) NanoparticlesCancer RadiosensitizationIncreased DNA damage in cancer cells with radiation: 64%; Complete tumor eradication in animal models: 80%[17]
PEG-coated Iodinated NanoparticlesCT Contrast AgentBlood half-life: 40 hours; Nanoparticle size: ~20 nm[14][18]
PVP-I treated Collagen ScaffoldOsteochondral Defect RepairSubchondral bone histological score at 6 weeks: 8.80 ± 1.64 (vs. 3.8 ± 2.19 for scaffold alone)[23]
This compound Foam DressingBiofilm ManagementComplete reduction of P. aeruginosa growth in CDC Bioreactor model[9]
This compound-coated Titanium ImplantsPrevention of Implant InfectionIn vivo reduction of S. aureus on implant: ~95%[24]

Experimental Protocols

Protocol 1: Synthesis of Chitosan-Iodine Nanoparticles

This protocol describes the synthesis of chitosan-iodine nanoparticles via ionic gelation, a common method for preparing polysaccharide-based nanoparticles.[25]

Materials:

Procedure:

  • Chitosan Solution Preparation: Prepare a 0.5% (w/v) chitosan solution by dissolving chitosan powder in 1% (v/v) acetic acid with stirring until the solution is transparent. Filter the solution and store it refrigerated.[25]

  • TPP Solution Preparation: Prepare a 0.5% (w/v) TPP solution by dissolving TPP in deionized water.[25]

  • This compound Solution Preparation: Prepare a 0.1 M solution of either KI or KIO₃ in deionized water.[25]

  • Nanoparticle Formation:

    • For chitosan-iodine nanoparticles, add the KI or KIO₃ solution to the chitosan solution and stir for 2 hours.[25]

    • Slowly add the TPP solution to the chitosan-iodine mixture in a 10:3 (v/v) ratio of chitosan solution to TPP solution while stirring at 500 rpm.[25]

    • Continue stirring for 2 hours to allow for nanoparticle formation.[25]

  • Nanoparticle Collection:

    • Precipitate the nanoparticles by centrifuging the reaction mixture at 8,500 rpm for 30 minutes.[25]

    • Remove the supernatant and centrifuge it again at 15,000 rpm for 30 minutes to collect any remaining smaller nanoparticles.[25]

    • Wash the collected nanoparticles with deionized water and repeat the centrifugation steps.

    • Dry the final nanoparticle product.

Protocol 2: In Vitro Antimicrobial Activity Assay for this compound-Releasing Hydrogels

This protocol outlines a method to assess the antimicrobial efficacy of this compound-releasing hydrogels against various microorganisms.[6][7]

Materials:

  • This compound-releasing hydrogel dressings

  • Control dressings (without this compound)

  • Target microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans)

  • Agar (B569324) plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

  • Cellulose (B213188) filter disks

  • Phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Microorganism Preparation: Culture the target microorganisms to the desired concentration (e.g., 10⁸ CFU/mL).

  • Inoculation: Inoculate cellulose filter disks with a known volume of the microbial suspension.[6][7]

  • Experimental Setup: Place the inoculated filter disks onto the surface of agar plates. Cut squares of the this compound-releasing hydrogel and control dressings and place them on top of each inoculated disk.[6][7]

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast).

  • Sampling and Viable Count: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove a set of filter disks from under the dressings.[6][7]

  • Serial Dilution and Plating: Place each disk in a known volume of PBS and vortex to resuspend the microorganisms. Perform serial dilutions of the suspension and plate onto fresh agar plates.

  • Colony Counting: After incubation, count the number of colonies on the plates to determine the number of viable microorganisms (CFU/disk) at each time point.[6][7]

  • Data Analysis: Construct kill curves by plotting the log of CFU/disk against time for both the test and control dressings. Calculate the percentage reduction in viable organisms for the this compound-releasing hydrogel compared to the control.

Visualizations

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of this compound-Containing Biomaterials cluster_application Medical Applications Monomers Iodinated Monomers / Polymers SynthesisMethod Synthesis Method (e.g., Polymerization, Ionic Gelation) Monomers->SynthesisMethod IodineSource This compound Source (e.g., KI, I2) IodineSource->SynthesisMethod Biomaterial This compound-Containing Biomaterial (Hydrogel, Nanoparticle, Scaffold) SynthesisMethod->Biomaterial Antimicrobial Antimicrobial Therapy (Wound Healing, Device Coatings) Biomaterial->Antimicrobial Application Cancer Cancer Theranostics (Radiosensitization, Imaging) Biomaterial->Cancer Application TissueEng Tissue Engineering (Antimicrobial Scaffolds, Enhanced Osteogenesis) Biomaterial->TissueEng Application

Caption: Workflow for the synthesis and application of this compound-containing biomaterials.

Antimicrobial_Mechanism_of_Action cluster_biomaterial This compound-Releasing Biomaterial cluster_bacterium Bacterial Cell Biomaterial This compound-Containing Biomaterial IodineRelease Sustained Release of this compound (I2) Biomaterial->IodineRelease CellWall Bacterial Cell Wall IodineRelease->CellWall Penetration Cytoplasm Cytoplasm CellWall->Cytoplasm Entry Proteins Proteins & Enzymes Cytoplasm->Proteins Oxidation of SH groups DNA DNA Cytoplasm->DNA Damage Inactivation Enzyme Inactivation Proteins->Inactivation Leads to CellDeath Bacterial Cell Death DNA->CellDeath Leads to Inactivation->CellDeath

Caption: Antimicrobial mechanism of this compound released from a biomaterial.

In_Vitro_Experiment_Workflow Start Start: Prepare Microbial Culture Inoculate Inoculate Filter Disks Start->Inoculate Setup Place Disks on Agar and Apply This compound-Hydrogel/Control Inoculate->Setup Incubate Incubate at Optimal Temperature Setup->Incubate Sample Sample Disks at Timed Intervals Incubate->Sample Resuspend Resuspend Microbes in PBS Sample->Resuspend Dilute Perform Serial Dilutions Resuspend->Dilute Plate Plate Dilutions on Fresh Agar Dilute->Plate Incubate2 Incubate Plates Plate->Incubate2 Count Count Colonies (CFU) Incubate2->Count Analyze Analyze Data and Plot Kill Curves Count->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro antimicrobial testing of this compound-hydrogels.

References

Application Notes and Protocols for the Radioiodination of Proteins and Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the radioiodination of proteins and small molecules. Radioiodination is a critical technique in biomedical research and drug development, enabling the sensitive detection and tracking of molecules in various biological systems. The choice of iodination method is crucial and depends on the nature of the molecule to be labeled, its intended application, and the desired specific activity.

Introduction to Radioiodination

Radioiodination involves the covalent attachment of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) to a target molecule. These isotopes offer a range of half-lives and emission properties suitable for different applications, including single-photon emission computed tomography (SPECT), positron emission tomography (PET), and targeted radiotherapy[1].

Methods for radioiodination can be broadly categorized as either direct or indirect. Direct methods involve the direct electrophilic substitution of radiothis compound onto activated amino acid residues within a protein, such as tyrosine or histidine[1]. For small molecules, this often involves electrophilic aromatic substitution on an activated aromatic ring[2][3]. Indirect methods , on the other hand, utilize a prosthetic group (a small molecule that is first radiolabeled) which is then conjugated to the target protein or small molecule[1][3]. This approach is particularly useful for molecules that lack suitable residues for direct iodination or are sensitive to the oxidizing conditions often required for direct labeling[3][4].

Methods for Protein Radioiodination

Several methods are commonly employed for the radioiodination of proteins. The most prevalent are the Chloramine-T, Iodogen, and Lactoperoxidase methods. These methods primarily target tyrosine residues, and to a lesser extent, histidine residues[1][5].

Comparison of Protein Radioiodination Methods
MethodOxidizing AgentTypical Labeling Efficiency (%)Key AdvantagesKey Disadvantages
Chloramine-T Chloramine-T80-95%[6]High efficiency, simple procedure.[6]Harsh oxidizing conditions can damage sensitive proteins.[7]
Iodogen 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen)80-95%[6]Mild, simple, and reproducible.[6][8][9]Lower solubility of Iodogen in aqueous solutions.[6]
Lactoperoxidase Lactoperoxidase and Hydrogen PeroxideVariableEnzymatic and gentle, minimizing protein denaturation.[10][11][12]More technically demanding, requires optimization of enzyme and H₂O₂ concentrations.[12]
Bolton-Hunter (Indirect) N-succinimidyl 3-(4-hydroxyphenyl)propionateGood conjugation yields (60-90%)[4]Labels primary amines (lysine residues), avoids direct exposure of protein to oxidants.[1][13]Multi-step process, potential for modification of functionally important lysine (B10760008) residues.

Experimental Protocols for Protein Radioiodination

Chloramine-T Method

This method utilizes Chloramine-T as a strong oxidizing agent to convert iodide (I⁻) to a more reactive electrophilic species (I⁺)[14].

Workflow for Chloramine-T Method

ChloramineT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Prepare Reagents (Protein, Na¹²⁵I, Chloramine-T, Sodium Metabisulfite) Mix Combine Protein and Na¹²⁵I Reagents->Mix 1. Initiate Add Chloramine-T (Initiate Reaction) Mix->Initiate 2. Incubate Incubate (30-60 seconds) Initiate->Incubate 3. Quench Add Sodium Metabisulfite (B1197395) (Quench Reaction) Incubate->Quench 4. Purify Purify (e.g., Gel Filtration) Quench->Purify 5. QC Quality Control (e.g., TLC, HPLC) Purify->QC 6.

Caption: Workflow of the Chloramine-T radioiodination method.

Protocol:

  • Reagent Preparation:

    • Dissolve the protein (5-100 µg) in 0.5 M sodium phosphate (B84403) buffer, pH 7.5.[15]

    • Prepare a fresh solution of Chloramine-T in the same buffer at a concentration of 0.4 mg/mL.[15]

    • Prepare a fresh solution of sodium metabisulfite in the same buffer at a concentration of 0.6 mg/mL to be used as the quenching agent.[15]

  • Reaction:

    • In a shielded fume hood, add approximately 1 mCi of Na¹²⁵I to the protein solution.[15]

    • Initiate the reaction by adding 20 µL of the Chloramine-T working solution.[15]

    • Gently mix and incubate at room temperature for 30-60 seconds.[7][15]

  • Quenching:

    • Terminate the reaction by adding 20 µL of the sodium metabisulfite solution.[15]

    • Mix gently and let it stand for 5 minutes.[15]

  • Purification:

    • Separate the radiolabeled protein from unreacted iodide and other reagents using a desalting column (e.g., PD-10) equilibrated with a suitable buffer.[7][15]

    • Collect fractions and measure the radioactivity to identify the protein-containing peak.[7]

  • Quality Control:

    • Assess the radiochemical purity by methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[16]

Iodogen Method

The Iodogen method employs 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen) as a milder oxidizing agent. Iodogen is sparingly soluble in water, which limits the concentration of the oxidant in the reaction mixture, thereby reducing potential damage to the protein[6].

Workflow for Iodogen Method

Iodogen_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Coat_Vial Prepare Iodogen-coated Vial Add_Reagents Add Protein and Na¹²⁵I to Coated Vial Coat_Vial->Add_Reagents 1. Incubate Incubate (5-15 minutes) Add_Reagents->Incubate 2. Terminate Transfer to a New Tube (Terminate Reaction) Incubate->Terminate 3. Purify Purify (e.g., Ion Exchange) Terminate->Purify 4. QC Quality Control (e.g., HPLC) Purify->QC 5.

Caption: Workflow of the Iodogen radioiodination method.

Protocol:

  • Preparation of Iodogen-Coated Vials:

    • Dissolve Iodogen in a suitable organic solvent (e.g., acetone (B3395972) or chloroform).

    • Aliquot the solution into reaction vials and evaporate the solvent under a gentle stream of nitrogen to create a thin film of Iodogen on the vial surface.

  • Reaction:

    • In a shielded fume hood, add the protein solution and Na¹²⁵I to the Iodogen-coated vial.[9]

    • Incubate the reaction mixture for 5-15 minutes at room temperature with occasional gentle agitation.[9]

  • Termination:

    • Terminate the reaction by transferring the solution from the coated vial to a new, uncoated tube.[16]

  • Purification:

    • Remove unreacted iodide using ion-exchange chromatography (e.g., AG1-X8 resin) or size-exclusion chromatography.[9][16]

  • Quality Control:

    • Determine the radiochemical purity using HPLC or other suitable methods.[16]

Lactoperoxidase Method

This enzymatic method uses lactoperoxidase in the presence of a small amount of hydrogen peroxide to catalyze the oxidation of iodide[10][11]. It is considered one of the gentlest methods for protein radioiodination[12].

Workflow for Lactoperoxidase Method

Lactoperoxidase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Prepare Reagents (Protein, Na¹²⁵I, Lactoperoxidase, H₂O₂) Mix Combine Protein, Na¹²⁵I, and Lactoperoxidase Reagents->Mix 1. Initiate Add H₂O₂ (Initiate Reaction) Mix->Initiate 2. Incubate Incubate Initiate->Incubate 3. Terminate Terminate by Dilution or Adding Cysteine Incubate->Terminate 4. Purify Purify (e.g., Chromatography) Terminate->Purify 5. QC Quality Control (e.g., Electrophoresis) Purify->QC 6.

Caption: Workflow of the Lactoperoxidase radioiodination method.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of the protein, Na¹²⁵I, lactoperoxidase, and a dilute solution of hydrogen peroxide in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Reaction:

    • In a shielded fume hood, combine the protein, Na¹²⁵I, and lactoperoxidase.[10]

    • Initiate the reaction by adding a small, optimized amount of hydrogen peroxide.[10]

    • The reaction can be maintained by further small additions of hydrogen peroxide.[10]

  • Termination:

    • The reaction can be stopped by simple dilution or by the addition of cysteine (if the protein does not contain disulfide bridges).[10]

  • Purification:

    • Separate the labeled protein from the reaction mixture using ion-exchange or size-exclusion chromatography.[10]

  • Quality Control:

    • Analyze the radiolabeled protein by methods such as electrophoresis to ensure its integrity.[11]

Methods for Small Molecule Radioiodination

The radioiodination of small molecules often involves different strategies than those used for proteins, due to their diverse chemical structures.

Direct Radioiodination of Small Molecules

Direct methods are typically employed for aromatic molecules.

  • Electrophilic Aromatic Substitution (SEAr): This is a common method where an electrophilic this compound species, generated from NaI and an oxidizing agent, reacts directly with an activated aromatic ring.[2] The regioselectivity can be low unless the starting compound is carefully chosen[2].

Indirect Radioiodination of Small Molecules

Indirect methods are versatile and widely used, especially for molecules that are not amenable to direct iodination.

  • Iododestannylation: This method involves the reaction of an organotin precursor with a source of electrophilic radiothis compound. It is a highly efficient method for introducing radiothis compound[1].

  • Iododesilylation: Similar to iododestannylation, this method uses an organosilane precursor. The carbon-silicon bond is more stable, which can lead to lower radiochemical yields compared to iododestannylation[2].

  • Halogen Exchange: A stable halogen (e.g., bromine) on the molecule is replaced with a radiothis compound isotope, often at high temperatures and sometimes with a copper catalyst[2][3].

  • Use of Prosthetic Groups: This involves the radioiodination of a small molecule (the prosthetic group), which is then conjugated to the target small molecule. Common prosthetic groups include:

    • Bolton-Hunter Reagent: N-succinimidyl-3-(4-hydroxyphenyl)propionate is first radioiodinated and then conjugated to primary amines on the target molecule[1].

    • **N-succinimidyl-3-[I]iodobenzoate ([I]SIB): This agent is prepared from a trialkylstannyl precursor and is used to label proteins and other molecules via acylation of lysine groups, yielding products with high in vivo stability[2][17][18].

Comparison of Small Molecule Radioiodination Methods
MethodPrecursor/TargetTypical Radiochemical Yield (%)Key AdvantagesKey Disadvantages
Direct SEAr Activated aromatic ringVariableSimple, one-step process.Low regioselectivity, harsh conditions may be required.[2]
Iododestannylation Organotin precursorHighHigh efficiency and specificity.Toxicity of organotin precursors.[19]
Iododesilylation Organosilane precursorModerate to HighMilder conditions than some other methods.C-Si bond stability can lower yields.[2]
Halogen Exchange Halogenated precursorVariableCan provide high specific activity.Harsh reaction conditions (high temperature).[2]
Indirect (e.g., SIB) Molecule with primary amine80% (for SIB synthesis)[18]Mild conjugation conditions, high in vivo stability of product.[18]Multi-step synthesis required.[17]

Experimental Protocol for Indirect Radioiodination of a Small Molecule using [*I]SIB

This protocol describes the synthesis of [*I]SIB and its subsequent conjugation to a molecule containing a primary amine.

*Workflow for Indirect Radioiodination via [I]SIB

SIB_Workflow cluster_sib_synthesis [I]SIB Synthesis cluster_conjugation Conjugation cluster_final_purification Final Purification & QC Mix_STB Combine STB Precursor, Na¹²⁵I, and Oxidant Incubate_SIB Incubate to form [I]SIB Mix_STB->Incubate_SIB 1. Purify_SIB Purify [*I]SIB (e.g., HPLC) Incubate_SIB->Purify_SIB 2. Conjugate React Purified [*I]SIB with Target Molecule Purify_SIB->Conjugate 3. Incubate_Conj Incubate Conjugate->Incubate_Conj 4. Purify_Final Purify Labeled Molecule (e.g., HPLC) Incubate_Conj->Purify_Final 5. QC_Final Quality Control Purify_Final->QC_Final 6.

Caption: Workflow for indirect radioiodination using [*I]SIB.

Protocol:

  • *Synthesis of [I]SIB:

    • The synthesis is performed via radioiododestannylation of the tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB).

    • Combine STB, Na¹²⁵I, and an oxidizing agent such as tert-butylhydroperoxide in a suitable solvent.[18]

    • The reaction typically proceeds to approximately 80% radiochemical yield.[18]

    • Purify the resulting [*I]SIB using HPLC.[17] The total synthesis and purification time is approximately 95 minutes[18].

  • Conjugation to the Target Molecule:

    • Dissolve the target molecule (containing a primary amine) in a suitable buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.5).

    • Add the purified [*I]SIB to the target molecule solution.

    • Incubate at room temperature or 4°C for a specified time (e.g., 30 minutes to several hours) to allow for the acylation reaction to occur.

  • Purification and Quality Control:

    • Purify the final radiolabeled conjugate from unreacted [*I]SIB and other impurities using HPLC or other chromatographic techniques.[20][21]

    • Perform quality control to determine radiochemical purity and specific activity.

Conclusion

The selection of an appropriate radioiodination method is paramount for the successful development of radiolabeled proteins and small molecules for research and clinical applications. Direct methods offer simplicity, while indirect methods provide versatility and are often gentler on the target molecule. The detailed protocols and comparative data presented here serve as a guide for researchers to choose and implement the most suitable radioiodination strategy for their specific needs. It is important to note that optimization of reaction conditions is often necessary to achieve high radiochemical yields and preserve the biological activity of the labeled compound.

References

Application Notes and Protocols: Povidone-Iodine in Antiseptic and Disinfectant Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of povidone-iodine (PVP-I) in antiseptic and disinfectant research. This document details its mechanism of action, summarizes its broad-spectrum antimicrobial efficacy, and provides detailed protocols for key in vitro experiments.

Introduction to Povidone-Iodine (PVP-I)

Povidone-iodine is a water-soluble complex of iodine and the polymer polyvinylpyrrolidone (B124986) (povidone).[1][2] This formulation acts as an iodophor, a carrier that enables the sustained release of free this compound, the active microbicidal agent.[1][3] This controlled release mechanism enhances the potent, broad-spectrum antimicrobial activity of this compound while reducing its potential for irritation compared to elemental this compound solutions.[2][3] PVP-I is effective against a wide range of pathogens, including bacteria (Gram-positive and Gram-negative), viruses, fungi, and protozoa.[4][5] Notably, it has demonstrated efficacy against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][4][6]

Mechanism of Action

The antimicrobial action of PVP-I is driven by the release of free this compound from the povidone-iodine complex.[3] This free this compound rapidly penetrates microbial cell walls and exerts its lethal effects through multiple mechanisms:[3][5]

  • Oxidation of Cellular Components: Free this compound is a potent oxidizing agent. It targets and oxidizes key microbial structures and molecules.

  • Protein and Enzyme Inactivation: this compound reacts with amino acids, such as tyrosine and histidine, within proteins. This leads to the denaturation of structural proteins and the inactivation of essential enzymes, disrupting cellular function.[3]

  • Disruption of Nucleic Acids: this compound can interact with and damage microbial DNA and RNA, inhibiting replication and leading to cell death.[3]

  • Cell Membrane Damage: this compound disrupts the integrity of the microbial cell membrane by interacting with unsaturated fatty acids, causing leakage of cellular contents and ultimately cell lysis.[3][5]

Due to this multi-pronged attack on fundamental microbial structures, the development of resistance to povidone-iodine is rare.[6][7][8]

Data Presentation: Antimicrobial Efficacy of Povidone-Iodine

The following tables summarize the quantitative data on the virucidal and bactericidal activity of various povidone-iodine formulations from in vitro studies.

Table 1: Virucidal Activity of Povidone-Iodine Against SARS-CoV-2
PVP-I FormulationConcentrationContact TimeLog Reduction in Viral TiterPercent ReductionReference
Antiseptic Solution10%30 seconds≥ 4 log₁₀≥ 99.99%[9][10]
Skin Cleanser7.5%30 seconds≥ 4 log₁₀≥ 99.99%[9][10]
Gargle and Mouth Wash1.0%30 seconds≥ 4 log₁₀≥ 99.99%[9][10]
Throat Spray0.45%30 seconds≥ 4 log₁₀≥ 99.99%[9][10]
Throat Spray0.45%60 seconds≥ 4 log₁₀≥ 99.99%[11]
Table 2: Bactericidal Activity of Povidone-Iodine
PVP-I FormulationConcentrationTarget OrganismContact TimeLog Reduction Factor (LRF)Reference
Antiseptic Solution10%MRSA (33 clinical isolates)Not SpecifiedSuperior to Chlorhexidine[1]
Antiseptic Solution1%MRSA (10 isolates)30 seconds> 5 (without protein load)[6][12]
Antiseptic Solution10%MRSA (10 isolates)30 seconds> 5 (with 0.2% albumin)[6][12]
Antiseptic SolutionNot SpecifiedAntiseptic-resistant clinical isolates30 secondsHigh bactericidal activity[7]
Ointment100% and 10%P. aeruginosa biofilm4 and 24 hoursNo viable cells recovered[13]
Ointment100%C. albicans/MRSA biofilm4 and 24 hoursNo viable cells recovered[13]

Experimental Protocols

The following are detailed protocols for common in vitro assays used to evaluate the efficacy and cytotoxicity of povidone-iodine.

Protocol for Virucidal Efficacy Testing (Suspension Assay)

This protocol is based on the methodology used to assess the virucidal activity of PVP-I against SARS-CoV-2.[9]

Objective: To determine the log reduction of a virus titer after exposure to a PVP-I formulation.

Materials:

  • PVP-I formulation to be tested (e.g., 10% solution, 1% gargle).

  • Virus stock of known titer (e.g., SARS-CoV-2).

  • Appropriate host cell line for the virus (e.g., Vero cells for SARS-CoV-2).

  • Cell culture medium.

  • Neutralizing solution to stop the action of PVP-I.

  • 96-well cell culture plates.

  • Standard laboratory equipment for cell culture and virology.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the virus stock.

    • Culture host cells in 96-well plates to form a confluent monolayer.

  • Exposure:

    • In a sterile tube, mix 9 parts of the PVP-I formulation with 1 part of the virus stock.

    • Incubate for the desired contact time (e.g., 30 seconds).

  • Neutralization:

    • Immediately after the contact time, add the mixture to a neutralizing solution to inactivate the PVP-I.

  • Infection of Host Cells:

    • Prepare serial dilutions of the neutralized virus-PVP-I mixture.

    • Inoculate the host cell monolayers in the 96-well plates with the dilutions.

  • Incubation and Observation:

    • Incubate the plates under appropriate conditions for the virus to cause a cytopathic effect (CPE).

    • Observe the plates for CPE daily.

  • Calculation of Viral Titer:

    • Determine the 50% Tissue Culture Infectious Dose (TCID₅₀)/mL using the Spearman-Kärber method.

    • Calculate the log reduction in viral titer by comparing the titer of the treated virus to that of an untreated virus control.

Protocol for Bactericidal Efficacy Testing (Time-Kill Assay)

This protocol determines the rate at which an antiseptic kills a bacterial population.[12]

Objective: To measure the reduction in viable bacteria over time upon exposure to a PVP-I formulation.

Materials:

  • PVP-I formulation.

  • Standardized inoculum of the test bacterium (e.g., MRSA).

  • Liquid growth medium (e.g., Tryptic Soy Broth).

  • Agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Neutralizing broth.

  • Sterile tubes and pipettes.

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension of a known concentration (e.g., 10⁸ CFU/mL).

  • Exposure: Add a standardized volume of the bacterial inoculum to the PVP-I solution at a specific concentration.

  • Sampling: At predetermined time intervals (e.g., 15s, 30s, 1 min, 5 min), remove an aliquot of the mixture.

  • Neutralization: Immediately transfer the aliquot to a neutralizing broth to stop the bactericidal action.

  • Plating and Incubation: Perform serial dilutions of the neutralized sample and plate onto agar plates. Incubate the plates to allow for bacterial growth.

  • Colony Counting: Count the number of colony-forming units (CFUs) on the plates.

  • Calculation: Calculate the log reduction in CFUs for each time point compared to the initial inoculum count.

Protocol for Cytotoxicity Assessment (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability after exposure to PVP-I.

Objective: To determine the concentration at which PVP-I becomes cytotoxic to a specific cell line.

Materials:

  • PVP-I solutions of varying concentrations.

  • Human cell line (e.g., dermal fibroblasts, keratinocytes).[14]

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to different concentrations of PVP-I for a defined period.

  • MTT Addition: After exposure, remove the PVP-I solution and add MTT solution to each well. Incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to povidone-iodine's mechanism and experimental evaluation.

G cluster_pvpi Povidone-Iodine (PVP-I) Complex cluster_targets Cellular Targets pvpi PVP-I free_this compound Free this compound (I₂) pvpi->free_this compound Release microbe Microbial Cell free_this compound->microbe Penetrates proteins Proteins & Enzymes free_this compound->proteins Oxidizes & Denatures nucleic_acids Nucleic Acids (DNA/RNA) free_this compound->nucleic_acids Disrupts cell_membrane Cell Membrane Lipids free_this compound->cell_membrane Damages cell_death Cell Death

Caption: Mechanism of action of povidone-iodine against microbial cells.

G start Start prep_virus Prepare Virus Stock & Host Cells start->prep_virus mix Mix PVP-I with Virus prep_virus->mix incubate Incubate for Contact Time mix->incubate neutralize Neutralize PVP-I incubate->neutralize infect Inoculate Host Cells neutralize->infect observe Incubate & Observe for CPE infect->observe calculate Calculate Viral Titer & Log Reduction observe->calculate end End calculate->end

Caption: Experimental workflow for virucidal efficacy testing.

G pvpi_high High Concentration PVP-I (e.g., >0.2%) fibroblasts Dermal Fibroblasts pvpi_high->fibroblasts caspase3 Caspase-3 Upregulation fibroblasts->caspase3 Induces apoptosis Increased Apoptosis caspase3->apoptosis wound_closure Reduced Wound Closure apoptosis->wound_closure

Caption: Povidone-iodine's effect on wound healing signaling.

References

Application of Iodine as a Catalyst in Stereoselective Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of iodine, particularly in the form of chiral hypervalent this compound compounds, as a catalyst in stereoselective synthesis. This approach offers a metal-free, environmentally benign alternative to traditional heavy-metal catalysts for the creation of chiral molecules.[1][2]

Introduction to this compound Catalysis in Stereoselective Synthesis

The use of molecular this compound and, more prominently, hypervalent this compound reagents has emerged as a powerful tool in modern organic synthesis. Chiral hypervalent this compound(III) reagents, generated in situ from chiral iodoarene precursors, have proven to be highly effective catalysts for a variety of enantioselective transformations.[3][4] These reactions are crucial in the pharmaceutical industry and drug development, where the stereochemistry of a molecule dictates its biological activity.

The design of chiral iodoarene catalysts is a key aspect of this field. Many successful catalysts are based on scaffolds that introduce axial, central, or planar chirality in close proximity to the this compound atom, thereby influencing the stereochemical outcome of the reaction. Common structural motifs include binaphthyls, spirobiindanes, and lactate-derived iodoarenes.[1][5][6]

This document will detail the application of these catalysts in several key stereoselective reactions.

Enantioselective α-Functionalization of Carbonyl Compounds

The α-functionalization of carbonyl compounds is a fundamental transformation in organic synthesis. Chiral hypervalent this compound catalysis provides an efficient method for the enantioselective introduction of various functional groups at the α-position of ketones.[7]

Enantioselective α-Oxytosylation of Ketones

The α-oxytosylation of ketones yields valuable chiral building blocks. Chiral iodoarene catalysts, in the presence of an oxidant like meta-chloroperbenzoic acid (mCPBA) and a tosyl source such as p-toluenesulfonic acid (TsOH), can effect this transformation with high yields and enantioselectivities. A variety of chiral iodoarenes, including those with C-N axial chirality, have been developed for this purpose.

Data Summary: Enantioselective α-Oxytosylation of Propiophenone Derivatives

EntrySubstrate (Ketone)Chiral Iodoarene CatalystYield (%)ee (%)
1PropiophenoneC-N Axially Chiral Iodoarene9280
24'-ChloropropiophenoneC-N Axially Chiral Iodoarene9578
34'-NitropropiophenoneC-N Axially Chiral Iodoarene9875
42'-NaphthylpropiophenoneC-N Axially Chiral Iodoarene7082
5PropiophenoneLactate-based Iodoarene9983
Experimental Protocol: General Procedure for Catalytic Enantioselective α-Oxytosylation of Ketones

Materials:

  • Ketone (1.0 equiv)

  • Chiral Iodoarene Catalyst (0.1 equiv)

  • mCPBA (3.0 equiv)

  • p-Toluenesulfonic acid monohydrate (3.0 equiv)

  • Dichloromethane (CH₂Cl₂) and Acetonitrile (MeCN) (1:1 mixture)

Procedure:

  • To a solution of the chiral iodoarene catalyst (0.027 mmol, 0.1 equiv) in a 1:1 mixture of CH₂Cl₂ and MeCN (2 mL) is added mCPBA (0.81 mmol, 3.0 equiv) and p-toluenesulfonic acid monohydrate (0.81 mmol, 3.0 equiv).

  • The mixture is stirred at room temperature for 30 minutes.

  • The ketone (0.27 mmol, 1.0 equiv) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC until completion (typically 24-72 hours).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic layers are washed with a saturated aqueous solution of Na₂S₂O₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the α-tosyloxy ketone.

Enantioselective Dearomatization of Phenols

The dearomatization of phenols is a powerful strategy for the synthesis of highly functionalized, three-dimensional molecules from simple aromatic precursors. Chiral hypervalent this compound catalysis enables the enantioselective dearomatization of phenols through oxidative hydroxylation, leading to the formation of chiral quinols.[8]

Data Summary: Enantioselective Hydroxylative Dearomatization of Phenols

EntryPhenol (B47542) SubstrateChiral Iodoarene CatalystYield (%)ee (%)
12-PhenylphenolIndanol-based7584
22-(4-Methoxyphenyl)phenolIndanol-based8282
32-(4-Chlorophenyl)phenolIndanol-based7880
42-NaphthylphenolIndanol-based6575
Experimental Protocol: General Procedure for Enantioselective Dearomatization of Phenols

Materials:

  • Phenol derivative (1.0 equiv)

  • Chiral Indanol-based Iodoarene Catalyst (0.1 equiv)

  • mCPBA (1.5 equiv)

  • tert-Butanol/n-Hexane/Water (5:5:1 solvent mixture)

Procedure:

  • To a solution of the phenol derivative (0.2 mmol, 1.0 equiv) and the chiral iodoarene catalyst (0.02 mmol, 0.1 equiv) in a 5:5:1 mixture of tert-butanol, n-hexane, and water (2 mL) is added mCPBA (0.3 mmol, 1.5 equiv) at 0 °C.

  • The reaction mixture is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral quinol.

Enantioselective Vicinal Diamination of Alkenes

The direct vicinal diamination of alkenes is a highly sought-after transformation for the synthesis of 1,2-diamines, which are important structural motifs in many biologically active compounds and chiral ligands. This compound(I)/Iodine(III) catalysis provides a metal-free approach to achieve this transformation enantioselectively.[1]

Data Summary: Enantioselective Diamination of Styrene (B11656) Derivatives

EntryStyrene SubstrateChiral Iodoarene CatalystYield (%)ee (%)
1StyreneLactate-derived Amide8596
24-FluorostyreneLactate-derived Amide8797
34-ChlorostyreneLactate-derived Amide8295
44-MethylstyreneLactate-derived Amide7898
52-VinylnaphthaleneLactate-derived Amide7594
Experimental Protocol: General Procedure for Enantioselective Vicinal Diamination of Styrenes

Materials:

  • Styrene derivative (1.0 equiv)

  • Chiral Lactate-derived Amide Iodoarene Catalyst (0.1 equiv)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.2 equiv)

  • mCPBA (1.5 equiv)

  • Hexafluoroisopropanol (HFIP) and Dichloromethane (CH₂Cl₂) (1:4 mixture)

Procedure:

  • To a solution of the chiral iodoarene catalyst (0.05 mmol, 0.1 equiv) and bis(trifluoromethanesulfonyl)imide (0.6 mmol, 1.2 equiv) in a 1:4 mixture of HFIP and CH₂Cl₂ (2.5 mL) is added the styrene derivative (0.5 mmol, 1.0 equiv).

  • The mixture is cooled to -20 °C, and mCPBA (0.75 mmol, 1.5 equiv) is added portion-wise over 30 minutes.

  • The reaction is stirred at -20 °C for 24 hours.

  • The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and allowed to warm to room temperature.

  • The mixture is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with a saturated aqueous solution of NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral vicinal diamine.

Stereoselective Michael Addition

The Michael addition is a versatile carbon-carbon bond-forming reaction. Molecular this compound has been shown to be an effective catalyst for the Michael addition of various nucleophiles, such as indoles, to α,β-unsaturated ketones. While many examples focus on diastereoselectivity, the development of enantioselective variants is an active area of research.

Data Summary: Diastereoselective Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones

EntryIndole (B1671886)α,α′-Bis(arylmethylene)cyclopentanoneCatalystYield (%)Diastereomeric Ratio
1Indoleα,α′-Bis(phenylmethylene)cyclopentanoneI₂ (10 mol%)92>99:1 (E)
22-Methylindoleα,α′-Bis(phenylmethylene)cyclopentanoneI₂ (10 mol%)88>99:1 (E)
3Indoleα,α′-Bis(4-chlorophenylmethylene)cyclopentanoneI₂ (10 mol%)95>99:1 (E)
45-Bromoindoleα,α′-Bis(phenylmethylene)cyclopentanoneI₂ (10 mol%)90>99:1 (E)
Experimental Protocol: General Procedure for this compound-Catalyzed Michael Addition of Indoles

Materials:

  • Indole derivative (1.1 equiv)

  • α,α′-Bis(arylmethylene)cyclopentanone (1.0 equiv)

  • Molecular this compound (I₂) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the α,α′-bis(arylmethylene)cyclopentanone (1.0 mmol) in dry CH₂Cl₂ (10 mL) are added the indole derivative (1.1 mmol) and molecular this compound (0.1 mmol).

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with CH₂Cl₂ (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the Michael adduct.[9]

Stereoselective Cyclization Reactions

This compound catalyzes a variety of stereoselective cyclization reactions, including iodocyclizations and oxidative cyclizations, to produce important heterocyclic structures.[10] The stereoselectivity is often controlled by the geometry of the substrate and the nature of the this compound catalyst.

Enantioselective Oxidative Spirolactonization of Naphthols

Chiral hypervalent this compound catalysts are highly effective in promoting the enantioselective oxidative spirolactonization of naphthol derivatives bearing a carboxylic acid side chain. This reaction provides access to valuable spirocyclic lactones with high enantiopurity.[1]

Data Summary: Enantioselective Spirolactonization of Naphthol Derivatives

EntryNaphthol SubstrateChiral Iodoarene CatalystYield (%)ee (%)
11-(Carboxymethoxy)-2-naphtholLactate-derived9592
21-(2-Carboxyethoxy)-2-naphtholLactate-derived9290
34-Bromo-1-(carboxymethoxy)-2-naphtholLactate-derived8894
Experimental Protocol: General Procedure for Enantioselective Spirolactonization

Materials:

  • Naphthol derivative (1.0 equiv)

  • Chiral Lactate-derived Iodoarene Catalyst (0.1 equiv)

  • mCPBA (1.5 equiv)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • To a solution of the naphthol derivative (0.2 mmol, 1.0 equiv) in HFIP (2 mL) is added the chiral iodoarene catalyst (0.02 mmol, 0.1 equiv).

  • The mixture is cooled to 0 °C, and mCPBA (0.3 mmol, 1.5 equiv) is added.

  • The reaction is stirred at 0 °C for 12 hours.

  • The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with a saturated aqueous solution of NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral spirolactone.

Mechanistic Diagrams

The following diagrams illustrate the proposed catalytic cycles and workflows for key this compound-catalyzed stereoselective reactions.

Catalytic_Cycle_Alpha_Oxytosylation ArI Chiral Iodoarene (Catalyst Precursor) ArIOAcOTs Active Chiral This compound(III) Species ArI->ArIOAcOTs Oxidation Product_Complex Iodonium Enolate Complex ArIOAcOTs->Product_Complex Coordination mCBA m-Chlorobenzoic Acid Enolate Ketone Enolate Enolate->Product_Complex Product_Complex->ArI Regeneration Product α-Oxytosylated Ketone Product_Complex->Product Reductive Elimination mCPBA mCPBA (Oxidant) mCPBA->ArIOAcOTs + TsOH TsOH TsOH Ketone Ketone Ketone->Enolate Enolization

Caption: Catalytic cycle for the enantioselective α-oxytosylation of ketones.

Experimental_Workflow_Diamination Start Start Mixing Mix Styrene, Catalyst, and Tf2NH in Solvent Start->Mixing Cooling Cool to -20 °C Mixing->Cooling Addition Add mCPBA Portion-wise Cooling->Addition Reaction Stir at -20 °C for 24h Addition->Reaction Quenching Quench with Na2S2O3 (aq) Reaction->Quenching Extraction Extract with CH2Cl2 Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Chiral Vicinal Diamine Purification->Product

Caption: Experimental workflow for enantioselective vicinal diamination.

Catalytic_Cycle_Dearomatization ArI Chiral Iodoarene (Precatalyst) ArI_III Active Chiral This compound(III) Species ArI->ArI_III Oxidation Phenol_Complex Phenol-Iodine(III) Complex ArI_III->Phenol_Complex Phenoxenium Phenoxenium Ion Intermediate Phenol_Complex->Phenoxenium Oxidative Fragmentation Phenoxenium->ArI Regeneration Product Chiral Quinol Phenoxenium->Product Nucleophilic Attack by H2O mCPBA mCPBA (Oxidant) mCPBA->ArI_III Phenol Phenol Phenol->Phenol_Complex H2O H2O H2O->Product

Caption: Proposed catalytic cycle for enantioselective dearomatization of phenols.

References

Troubleshooting & Optimization

troubleshooting common errors in iodine titration experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during iodine titration experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their results.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, offering potential causes and solutions.

Endpoint & Indicator Issues

Question 1: Why is the blue color of the starch indicator returning after reaching the endpoint?

Answer: This can occur if the titration is performed too slowly, allowing for the atmospheric oxidation of the iodide ions back to this compound.[1] To prevent this, titrate the liberated this compound promptly after it is formed in the acidic solution.[1] Additionally, ensure thorough mixing throughout the titration. In very dilute solutions, the reappearance of this compound can also be due to intermediate reactions near the endpoint.[2]

Question 2: The endpoint color change is gradual and difficult to determine. What is the cause?

Answer: A diffuse endpoint is often a result of adding the starch indicator too early in the titration when the this compound concentration is high.[3][4] The starch-iodine complex formed at high this compound concentrations is very stable and dissociates slowly, leading to a gradual color change.[3][4] To achieve a sharp endpoint, add the starch indicator only when the solution has faded to a pale yellow color.[5][6]

Question 3: Why did the solution not turn blue-black upon adding the starch indicator?

Answer: This could be due to several factors:

  • Degraded Starch Solution: Starch solutions are susceptible to microbial degradation, which can reduce their sensitivity as an indicator.[1][7] It is crucial to use a freshly prepared starch solution for each set of titrations.[5][6]

  • Incorrect pH: Starch can be hydrolyzed in strongly acidic conditions or decompose in strongly alkaline solutions, rendering it ineffective.[2][8] Iodometric titrations should ideally be carried out in a neutral or weakly acidic medium.[9]

  • Elevated Temperature: The sensitivity of the starch indicator decreases at higher temperatures.[4] Ensure the titration is performed at room temperature.[2]

Reagent & Solution Problems

Question 4: My standardized sodium thiosulfate (B1220275) solution seems to be unstable. Why is this happening and how can I prevent it?

Answer: The instability of sodium thiosulfate solutions can be attributed to several factors:

  • Bacterial Action: Thiobacteria can metabolize thiosulfate, leading to a change in its concentration.

  • Acidity: In acidic conditions (pH < 5), thiosulfate can decompose to form sulfur dioxide and elemental sulfur.[10]

  • Exposure to Oxygen and Carbon Dioxide: Dissolved oxygen can oxidize thiosulfate, and carbon dioxide can make the solution more acidic, promoting decomposition.[11]

To enhance stability, prepare the solution using boiled, cooled, purified water to minimize dissolved oxygen and carbon dioxide.[11] Storing the solution in a tightly stoppered, dark bottle can also help.[11] Adding a small amount of a stabilizing agent, such as sodium carbonate (approximately 0.1 g/L), can increase the pH and improve stability.[6]

Question 5: Why is my this compound solution's concentration changing over time?

Answer: this compound solutions can be volatile and lose strength due to the sublimation of this compound.[12] To minimize this, this compound solutions should be stored in tightly stoppered, amber-colored bottles in a cool, dark place. The presence of excess potassium iodide in the solution increases the stability by forming the more soluble and less volatile triiodide ion (I₃⁻).[5][6] It is also recommended to standardize this compound solutions daily before use.[13]

Procedural Errors

Question 6: My titration results are inconsistent. What are some common procedural errors to check for?

Answer: Inconsistent results can stem from a variety of procedural issues:

  • Improper Glassware Preparation: Ensure all glassware is thoroughly cleaned and rinsed with deionized water.[14] The burette and pipette should be rinsed with the solution they are to contain before filling.[15]

  • Air Bubbles in the Burette: The presence of air bubbles in the burette tip will lead to inaccurate volume readings.[13][16]

  • Loss of this compound: During the titration, especially in open flasks, volatile this compound can be lost.[1] Swirl the flask gently to minimize this loss.[17] In prolonged titrations, adding a piece of dry ice can create a blanket of carbon dioxide, preventing air oxidation of iodide.[10][12]

  • Incorrect Reading of Volumes: Parallax errors when reading the burette can contribute to inconsistencies.[13][18]

Frequently Asked Questions (FAQs)

Q1: What is the difference between iodimetry and iodometry? A1: Iodimetry is a direct titration method where a standard this compound solution is used as the titrant to determine the concentration of a reducing agent. In contrast, iodometry is an indirect method where an excess of iodide is added to an oxidizing agent to liberate this compound, which is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate.[10]

Q2: Why is potassium iodide added to the this compound solution? A2: this compound (I₂) has low solubility in water. Potassium iodide (KI) is added to dissolve the this compound by forming the highly soluble triiodide ion (I₃⁻).[5][6] This also reduces the volatility of the this compound.[1]

Q3: When should the starch indicator be added during an iodometric titration? A3: The starch indicator should be added near the endpoint when the color of the solution has faded to a pale or straw yellow.[5][6][17] Adding it too early, when the this compound concentration is high, can result in the formation of a stable starch-iodine complex that is slow to decolorize, leading to an inaccurate endpoint.[3][4]

Q4: How often should I standardize my sodium thiosulfate solution? A4: While a properly prepared and stored sodium thiosulfate solution can be stable for an extended period, it is good practice to standardize it regularly, especially if it is used frequently or has been stored for a long time. For critical applications, daily standardization is recommended.

Q5: What are suitable primary standards for standardizing sodium thiosulfate and this compound solutions? A5: For sodium thiosulfate solutions, common primary standards include potassium dichromate (K₂Cr₂O₇), potassium bromate (B103136) (KBrO₃), and potassium iodate (B108269) (KIO₃).[12] For this compound solutions, arsenic trioxide (As₂O₃) and ascorbic acid are often used as primary standards.[12][19]

Data Summary

Table 1: Factors Affecting the Stability of Sodium Thiosulfate Solutions

FactorEffect on StabilityMitigation Strategy
pH Decomposition is accelerated in acidic solutions (pH < 5).[10]Maintain a slightly alkaline pH (9-10) by adding a stabilizer like sodium carbonate.[6][20]
Microorganisms Thiobacteria can consume thiosulfate.[11]Use boiled, sterilized water for preparation; store in a dark place.
Oxygen Dissolved oxygen can lead to oxidation.Use freshly boiled and cooled water for preparation.[11]
Light Exposure to UV light can accelerate decomposition.Store the solution in an amber-colored bottle.
Temperature Elevated temperatures can increase the rate of decomposition.[21]Store in a cool place.

Experimental Protocols

Preparation of 0.1 M Sodium Thiosulfate Solution
  • Water Preparation: Boil approximately 1 liter of deionized water for at least 5 minutes to sterilize it and expel dissolved gases like CO₂. Allow it to cool to room temperature.

  • Dissolution: Weigh approximately 25 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) and dissolve it in the prepared water.

  • Stabilization: Add approximately 0.1 g of sodium carbonate to the solution to act as a stabilizer.[6]

  • Dilution and Storage: Transfer the solution to a 1-liter volumetric flask and dilute to the mark with the boiled deionized water. Store in a clean, tightly stoppered amber bottle.

Standardization of Sodium Thiosulfate Solution with Potassium Iodate
  • Preparation of Standard KIO₃: Accurately weigh about 0.15 g of primary standard grade potassium iodate (KIO₃), previously dried at 110°C, and dissolve it in about 25 mL of deionized water in a 250 mL conical flask.

  • Addition of KI and Acid: Add approximately 2 g of iodate-free potassium iodide (KI) and swirl to dissolve. Then, add 5 mL of 1 M sulfuric acid. The solution will turn a dark brown due to the liberation of this compound.

  • Titration: Immediately titrate the liberated this compound with the prepared sodium thiosulfate solution.

  • Endpoint Determination: When the solution color fades to a pale yellow, add 2 mL of freshly prepared starch indicator solution.[5] This will produce a deep blue-black color. Continue the titration dropwise until the blue color disappears completely.[5]

  • Replication: Repeat the titration at least two more times to ensure concordant results.

General Iodometric Titration Procedure
  • Sample Preparation: Prepare the sample solution containing the oxidizing analyte in a conical flask.

  • Reagent Addition: Add an excess of potassium iodide (KI) solution and acidify the mixture (if required by the specific method) to liberate this compound.[22]

  • Titration: Titrate the liberated this compound with a standardized sodium thiosulfate solution until the solution becomes pale yellow.[17]

  • Indicator Addition: Add a few drops of starch indicator solution, which will turn the solution blue-black.[23]

  • Final Titration: Continue titrating with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint.[17]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Inaccurate Titration Result q1 Is the endpoint color change sharp? start->q1 sol1 Add starch indicator only when solution is pale yellow. q1->sol1 No q2 Is the blue color returning after the endpoint? q1->q2 Yes sol1->q2 sol2 Titrate more rapidly. Ensure adequate mixing. q2->sol2 Yes q3 Are the reagents stable and properly prepared? q2->q3 No sol2->q3 sol3 Use freshly prepared starch solution. Standardize titrant regularly. Store solutions correctly. q3->sol3 No q4 Are there any procedural errors? q3->q4 Yes sol3->q4 sol4 Check for air bubbles in burette. Ensure correct volume reading. Properly rinse glassware. q4->sol4 Yes end Accurate Result q4->end No sol4->end

Caption: Troubleshooting workflow for common this compound titration errors.

G cluster_reaction Iodometric Titration Pathway oxidizing_agent Oxidizing Agent (Analyte) This compound Liberated this compound (I₂) oxidizing_agent->this compound + 2I⁻ iodide_ion Iodide Ions (I⁻) (in excess) iodide_ion->this compound tetrathionate Tetrathionate (S₄O₆²⁻) This compound->tetrathionate + 2S₂O₃²⁻ iodide_product Iodide Ions (I⁻) This compound->iodide_product complex Blue-Black Starch-Iodine Complex This compound->complex + Starch (near endpoint) thiosulfate Thiosulfate (S₂O₃²⁻) (Titrant) thiosulfate->tetrathionate starch Starch Indicator starch->complex complex->starch + S₂O₃²⁻ (at endpoint)

Caption: Key chemical reactions in an iodometric titration.

References

Technical Support Center: Optimization of Iodine-Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iodine-mediated synthesis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound-mediated reactions, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

  • Question: My this compound-mediated reaction is resulting in a low yield or fails to produce the desired product. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields are a common issue and can often be traced back to several key factors related to reagents, reaction conditions, or competing side reactions.

    • Possible Causes & Solutions:

      • Insufficient Oxidant: Many this compound-mediated reactions require an oxidant to generate the active electrophilic this compound species (I+) or a hypervalent this compound reagent.[1][2] If the oxidant is weak, depleted, or used in insufficient quantity, the reaction will not proceed to completion.

        • Solution: Ensure your oxidant is fresh and active. Consider increasing the stoichiometric equivalents of the oxidant. Common oxidants include hydrogen peroxide, sodium perborate, m-chloroperoxybenzoic acid (m-CPBA), and Oxone.[3][4] For reactions generating hypervalent this compound species in situ, ensure the primary oxidant is potent enough for the transformation.[1][3]

      • Poor Reagent Reactivity: The reactivity of the this compound source itself can be a limiting factor. Molecular this compound (I₂) has relatively low reactivity with many aromatic systems unless a strong activating group is present.[5]

        • Solution: Switch to a more reactive iodinating agent such as N-Iodosuccinimide (NIS), or use additives that can activate the this compound source.[6] For example, silver salts like AgNO₃ can act as Lewis acids to generate more reactive this compound species in situ.[7]

      • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield by affecting the solubility of reagents and the stability of intermediates.[8][9]

        • Solution: Screen a variety of solvents. While chlorinated solvents have been traditionally used, greener alternatives like ethanol, acetonitrile, or even water are often effective.[5][8] For iodocyclization reactions, an aqueous slurry has been shown to be more efficient than many organic solvents.[10][11]

      • Sub-optimal Temperature: The reaction may require higher or lower temperatures to proceed efficiently.

        • Solution: Attempt the reaction at different temperatures. Lowering the temperature can sometimes improve selectivity and reduce byproduct formation, while increasing it may be necessary to overcome the activation energy barrier.[12][13]

Problem 2: Formation of Side Products (e.g., Over-Iodination, Oxidation)

  • Question: My reaction is producing significant amounts of unwanted byproducts, such as di-iodinated compounds or oxidized starting material. How can I improve the selectivity?

  • Answer: The formation of side products indicates that the reaction conditions are either too harsh or not selective enough for the desired transformation.

    • Possible Causes & Solutions:

      • Over-Iodination: This is common with highly activated substrates like phenols and anilines.[12]

        • Solution 1: Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate. Using a single equivalent or slightly less can favor mono-substitution.[12]

        • Solution 2: Lower Temperature: Running the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the mono-iodinated product.[12]

        • Solution 3: Milder Reagents: Switch to a less reactive iodinating agent to reduce the likelihood of multiple additions.[12]

      • Oxidation of Substrate: Strong oxidizing agents used to generate the active this compound species can sometimes oxidize the starting material or product.[12]

        • Solution: Select a milder oxidant or an alternative this compound source that does not require a strong co-oxidant. Hypervalent this compound reagents like (diacetoxyiodo)benzene (B116549) (DIB/PIDA) can act as both the this compound source and oxidant under milder conditions.[14][15]

      • Competing Reactions: In multifunctional molecules, other reactive sites may compete with the desired reaction. For instance, in molecules with both an alcohol and an iodide, intramolecular cyclization can be a major side reaction.[16]

        • Solution: Protect sensitive functional groups before performing the iodination. For example, a hydroxyl group can be protected as a silyl (B83357) or benzyl (B1604629) ether to prevent it from interfering.[16]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right this compound source for my reaction?

The optimal this compound source depends on the substrate's reactivity and the desired transformation.

  • For electron-rich arenes (phenols, anilines): Molecular this compound (I₂) in the presence of a mild base or a simple oxidant is often sufficient.[12]

  • For less activated arenes: A more powerful electrophilic this compound reagent is needed. N-Iodosuccinimide (NIS), often with a catalytic amount of acid like trifluoroacetic acid, is a common choice.[4]

  • For generating hypervalent this compound reagents: Iodoarenes can be oxidized in situ using reagents like m-CPBA, sodium perborate, or Oxone to form highly reactive this compound(III) or this compound(V) species.[1][3] These are excellent for complex oxidations and functional group transfers.[1][17]

Q2: What is the role of additives in this compound-mediated reactions?

Additives can play several crucial roles:

  • Lewis Acids (e.g., AgNO₃, BF₃·OEt₂): These can activate this compound sources, making them more electrophilic.[7][17]

  • Bases (e.g., NaHCO₃, Pyridine): Bases are often used to neutralize acidic byproducts (like HI) generated during the reaction, which can prevent side reactions or decomposition of acid-sensitive substrates.[12] They can also help control the reactivity of the iodinating agent.[12][18]

  • Phase Transfer Catalysts: In biphasic systems, these can help bring reactants together to improve reaction rates.

  • Radical Initiators/Traps: Depending on the mechanism, additives can be used to promote or inhibit radical pathways.[17]

Q3: Can this compound-mediated reactions be performed under "green" or environmentally friendly conditions?

Yes, significant progress has been made in developing greener this compound-mediated protocols.

  • Solvents: Many reactions can be performed in environmentally benign solvents like water, ethanol, or even under solvent-free conditions.[5][7][8] Iodocyclizations, for example, have shown enhanced efficiency in aqueous slurries.[10]

  • Reagents: Using catalytic amounts of this compound with a stoichiometric amount of a clean oxidant (like O₂ or H₂O₂) is a sustainable approach.[4][13] Hypervalent this compound reagents are considered environmentally friendly alternatives to heavy metal oxidants.[1]

  • Waste: Reactions that use sodium iodide with sodium hypochlorite (B82951) (bleach) as the oxidant produce sodium chloride and water as benign byproducts.[5]

Q4: My reaction seems to stop before completion. What should I do?

If a reaction stalls, consider the following:

  • Reagent Stability: The active this compound species or the oxidant may be degrading over the course of the reaction. Try adding the oxidant or this compound reagent portion-wise over time.

  • Catalyst Deactivation: If using a catalyst, it may have become deactivated.

  • Product Inhibition: The product formed may be inhibiting the reaction. Try running the reaction at a lower concentration.

  • Check Purity: Ensure the purity of your starting materials and solvents, as impurities can sometimes halt a reaction.[16]

Data & Protocols

Table 1: Optimization of Reaction Conditions for Iodination of Uracil

This table summarizes the effect of varying the amount of silver nitrate (B79036) (AgNO₃) as a Lewis acid catalyst on the yield of 5-iodo-uracil under solvent-free grinding conditions.[7]

EntryMolar Ratio (AgNO₃ : Uracil)Reaction Time (min)Yield (%)
10.5 : 11038
20.5 : 13063
31.0 : 13075
41.5 : 13082
52.0 : 13090
62.5 : 13090

Reaction Conditions: 0.1 mmol uracil, 1.2 equivalents of I₂, varying AgNO₃, 25 °C, mechanical grinding.[7]

Table 2: Effect of Solvent on Aerobic Oxidative Coupling of Thiols

This table shows the influence of different solvents on the catalytic efficiency of this compound in the aerobic oxidation of phenylmethanethiol to its corresponding disulfide.[13]

EntrySolventTemperature (°C)Time (h)Conversion (%)
1EtOAc704>99
2Toluene701252
3CH₃CN701235
4THF701221
5DCE701215
6Dioxane7012<5

Reaction Conditions: Phenylmethanethiol (0.3 mmol), I₂ (5.0 mol%), O₂ balloon, 0.1 MPa.[13]

Experimental Protocol: General Procedure for Optimizing an Electrophilic Aromatic Iodination

This protocol outlines a general workflow for the optimization of the iodination of an activated aromatic compound (e.g., anisole) using N-Iodosuccinimide (NIS).

  • Initial Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol).

  • Solvent Screening: Add the chosen solvent (e.g., acetonitrile, dichloromethane, THF, 5 mL).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 mmol, 1.1 equiv.). If an acid catalyst is being tested, add it at this stage (e.g., trifluoroacetic acid, 0.1 mmol, 10 mol%).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 30 minutes.

  • Troubleshooting Variables:

    • If no reaction: Gradually increase the temperature in 10 °C increments. If still unsuccessful, consider a stronger acid catalyst or a different this compound source.

    • If multiple products (over-iodination): Lower the temperature to 0 °C. Reduce the amount of NIS to 1.0 equivalent.

  • Work-up: Once the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess this compound. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Visualizations

G cluster_workflow General Workflow for Optimizing this compound-Mediated Synthesis cluster_troubleshoot Troubleshooting Loop start Define Substrate & Target Product setup Initial Reaction Setup (Solvent, Temp, Stoichiometry) start->setup run Execute Reaction & Monitor (TLC, GC-MS, NMR) setup->run analyze Analyze Results (Yield, Purity, Byproducts) run->analyze decision Is Outcome Acceptable? analyze->decision optimized Reaction Optimized decision->optimized Yes low_yield Low Yield? decision->low_yield No side_products Side Products? mod_reagents Modify Reagents: - Change this compound Source - Change Oxidant/Catalyst - Adjust Stoichiometry low_yield->mod_reagents Address mod_conditions Modify Conditions: - Screen Solvents - Vary Temperature - Adjust Concentration low_yield->mod_conditions Address no_reaction No Reaction? side_products->mod_reagents Address side_products->mod_conditions Address no_reaction->mod_reagents Address no_reaction->mod_conditions Address mod_reagents->setup Re-run mod_conditions->setup Re-run G cluster_params Key Parameter Interactions in this compound-Mediated Synthesis Outcome Reaction Outcome (Yield, Selectivity, Rate) Substrate Substrate (Electronic & Steric Effects) Substrate->Outcome IodineSource This compound Source (I₂, NIS, Hypervalent) IodineSource->Outcome Oxidant Oxidant / Catalyst (H₂O₂, m-CPBA, Lewis Acid) Oxidant->Outcome Oxidant->IodineSource activates Solvent Solvent (Polarity, Solubility) Solvent->Outcome Solvent->IodineSource solubilizes Temperature Temperature Temperature->Outcome Temperature->Substrate affects stability Additives Additives (Base, Acid) Additives->Outcome Additives->IodineSource modifies

References

overcoming challenges in the quantification of iodine in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of iodine in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when quantifying this compound in complex samples?

A1: The primary challenges in this compound quantification stem from its chemical properties and the nature of the sample matrix. Key difficulties include:

  • Volatility: this compound can be lost during sample preparation due to the formation of volatile species like molecular this compound (I₂) and hydrogen iodide (HI), especially under acidic conditions.[1][2]

  • Complex Matrices: The sample matrix itself can interfere with the analysis. For example, incomplete digestion of biological or food samples can lead to low recovery of this compound and can cause matrix effects in analytical instruments.[1][3][4]

  • Low Concentrations: this compound is often present at trace or ultra-trace levels, requiring highly sensitive analytical methods and stringent contamination control.[1]

  • Speciation: this compound can exist in various chemical forms (e.g., iodide, iodate, organic this compound), and their interconversion during sample preparation can complicate analysis, particularly for speciation studies.[5]

  • Interferences: Both spectral (e.g., isobaric overlap with xenon in ICP-MS) and non-spectral (e.g., matrix-induced signal suppression or enhancement) interferences can affect accuracy.[3][6]

  • Memory Effects: this compound can adsorb to glassware and instrument components, leading to carry-over between samples and elevated background signals.[1][3]

Q2: Which analytical techniques are most commonly used for this compound quantification, and what are their pros and cons?

A2: The most prevalent techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and the Sandell-Kolthoff (S-K) spectrophotometric method.

Technique Pros Cons
ICP-MS High sensitivity and specificity.[6][7]Expensive instrumentation, requires skilled personnel, and can be susceptible to specific interferences.[6][8]
Sandell-Kolthoff (S-K) Method Cost-effective, uses less expensive instruments, and is suitable for high-throughput screening.[6][8]Prone to interferences from various substances in the sample matrix, may require a digestion step, and can be time-consuming.[6][8][9][10]
Neutron Activation Analysis (NAA) Highly sensitive and non-destructive.Requires a nuclear reactor, making it less accessible.[6][8]
Ion Chromatography (IC) coupled with ICP-MS or other detectors Excellent for this compound speciation analysis.[5][11]The complexity of the coupled system.

Q3: How can I prevent this compound loss during sample preparation?

A3: Preventing this compound loss, primarily due to volatilization, is critical for accurate quantification. Key strategies include:

  • Alkaline Digestion: Using alkaline reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) helps to stabilize this compound in its non-volatile ionic form.[1][12] This is a widely recommended method for sample preparation for ICP-MS analysis.

  • Avoiding High Temperatures in Acidic Conditions: If acid digestion is necessary, using closed-vessel microwave digestion can help to minimize the loss of volatile this compound species.[1]

  • Oxidizing Agents: In some acidic digestion procedures, oxidizing agents like nitric acid or hydrogen peroxide are used to convert volatile this compound species to non-volatile forms like iodate.[1][6]

  • Low-Temperature Ashing: While dry ashing can lead to significant this compound loss, low-temperature ashing with an alkaline trap can improve recovery.[13][14]

Troubleshooting Guides

Issue 1: Low and Irreproducible this compound Recoveries

Potential Cause Troubleshooting Step
This compound Volatilization Switch to an alkaline digestion method using TMAH. If acid digestion is required, use a closed-vessel microwave system.[1][12] Ensure all digestion vessels are well-sealed.
Incomplete Sample Digestion Optimize digestion parameters (temperature, time, acid/base concentration). For matrices rich in organic matter, consider a more robust digestion method or a pre-digestion step.
Insoluble this compound Complexes For starchy matrices like cereals, a preliminary enzymatic digestion or a low-temperature calcination step before acid digestion may be necessary to break down complexes.[4]
Adsorption to Labware Use plasticware (e.g., polypropylene) instead of glass where possible, as this compound can adsorb to glass surfaces.[1][3] Pre-rinse all labware with a dilute alkaline solution.

Issue 2: High Background Signal or Memory Effects in ICP-MS

Potential Cause Troubleshooting Step
Carry-over from Previous Samples Increase the rinse time between samples. Use a rinse solution containing a small amount of ammonia (B1221849) or TMAH to more effectively remove adsorbed this compound from the sample introduction system.[15]
Contaminated Reagents or Labware Use high-purity reagents and deionized water. Thoroughly clean all labware and store it in a clean environment. Run method blanks to identify sources of contamination.
Adsorption to Nebulizer and Spray Chamber A low-flow, self-aspirating nebulizer and a low-volume spray chamber can help minimize the this compound background signal.[1][3]

Issue 3: Inaccurate Results with the Sandell-Kolthoff Method

Potential Cause Troubleshooting Step
Matrix Interferences High levels of certain ions, such as sodium and iron, can catalyze the reaction and lead to falsely elevated results.[9][16] A sample digestion step to remove interfering substances is often necessary.[6][8]
Presence of Reducing or Oxidizing Agents The sample matrix may contain substances that interfere with the cerium(IV)-arsenic(III) reaction. Sample pre-treatment, such as digestion, is crucial to eliminate these interferences.
Inaccurate Timing of Measurement The Sandell-Kolthoff reaction is a kinetic assay. Ensure precise and consistent timing of reagent addition and spectrophotometric measurements for all samples and standards.

Experimental Protocols

Protocol 1: Alkaline Extraction for Total this compound Determination by ICP-MS

This protocol is suitable for a variety of food and biological matrices.

  • Sample Preparation: Weigh approximately 0.2-0.5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction: Add 10 mL of 5% (w/v) tetramethylammonium hydroxide (TMAH) solution.

  • Digestion: Cap the tubes tightly and place them in a heating block or water bath at 90°C for 3 hours.[17]

  • Dilution: After cooling to room temperature, dilute the digestate to a final volume of 50 mL with deionized water.

  • Analysis: Analyze the diluted sample by ICP-MS. Use an internal standard such as Tellurium (Te) or Antimony (Sb) to correct for matrix effects.[17] It is also recommended to add a small percentage of an organic solvent like 2-propanol to the final solution to help normalize the ionization of this compound, especially if residual carbon is present.[1][3]

Protocol 2: Sandell-Kolthoff Method for this compound in Urine

This protocol is a classic method for assessing this compound status.

  • Sample Preparation: Dilute urine samples with deionized water. The dilution factor may vary depending on the expected this compound concentration.[10]

  • Digestion (if necessary): For samples with significant interfering substances, a digestion step with ammonium (B1175870) persulfate may be required to destroy the interfering compounds.

  • Reaction Initiation: In a microplate well or cuvette, add the sample or standard, followed by the arsenious acid solution.

  • Colorimetric Reaction: Add the ceric ammonium sulfate (B86663) solution to start the reaction. The iodide in the sample catalyzes the reduction of yellow Ce(IV) to colorless Ce(III) by As(III).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) at a fixed time point after the addition of the ceric solution.

  • Quantification: Calculate the this compound concentration based on a standard curve prepared with known concentrations of iodide.

Quantitative Data Summary

Table 1: Comparison of this compound Quantification Methods in Food Matrices

Food MatrixMethod 1: ICP-MS (µg/kg)Method 2: Sandell-Kolthoff (µg/kg)Reference
Milk Powder SRM1800 ± 1002100 ± 200[9]
Fish Sauce3200 ± 2004500 ± 300[9]
Iodized Salt35,000 ± 150038,000 ± 2000[9]
Note: Discrepancies can arise due to matrix interferences in the Sandell-Kolthoff method, particularly in samples with high salt content.[9]

Table 2: Recovery of this compound from Spiked Samples using Alkaline Extraction and ICP-MS

MatrixSpiked Level (ng/g)Recovery (%)Reference
Infant Formula5095 ± 5[1]
Bread10092 ± 7[1]
Tuna7598 ± 6[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis start Homogenized Sample weigh Weigh Sample (0.2-0.5g) start->weigh add_tmah Add 5% TMAH weigh->add_tmah digest Digest at 90°C for 3h add_tmah->digest cool Cool to Room Temp digest->cool dilute Dilute with DI Water cool->dilute add_is Add Internal Standard dilute->add_is icpms Analyze by ICP-MS add_is->icpms data Data Analysis icpms->data

Caption: Workflow for total this compound analysis using alkaline extraction followed by ICP-MS.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low or Inconsistent This compound Recovery volatilization This compound Volatilization problem->volatilization digestion Incomplete Digestion problem->digestion adsorption Adsorption to Surfaces problem->adsorption alkaline Use Alkaline Digestion (TMAH) volatilization->alkaline Mitigates closed_vessel Optimize Digestion Parameters (Closed Vessel) digestion->closed_vessel Improves plasticware Use Polypropylene Labware adsorption->plasticware Reduces

Caption: Troubleshooting logic for addressing low this compound recovery in analytical experiments.

References

improving the stability and shelf-life of iodine-based reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of iodine-based reagents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound-based reagents?

A1: The stability of this compound-based reagents is influenced by several key factors:

  • Exposure to Light: Light, especially direct sunlight, can accelerate the degradation of this compound compounds.[1][2][3][4][5] It can catalyze the oxidation of iodide to this compound, leading to a loss of potency.[6]

  • Temperature: High temperatures increase the volatility of this compound, causing it to evaporate from solutions.[1][3][5] This is a significant source of error in titrations.[7]

  • Moisture and Humidity: Moisture can act as a reaction medium for the decomposition of this compound compounds, particularly in solid reagents like iodized salt.[1][3][4][5] Potassium iodide is particularly sensitive to humidity.[1]

  • pH Level: Acidic conditions can promote the atmospheric oxidation of iodide to this compound, leading to instability.[1][6] Maintaining a neutral to slightly basic pH can mitigate this.[1]

  • Presence of Impurities: Metal ions can act as catalysts in the degradation of this compound compounds.[1] It is crucial to use high-purity reagents and solvents.

  • Air Exposure: Oxygen in the air can oxidize iodide ions, especially in acidic solutions.[6][8] Reagent containers should be kept tightly sealed.[9][10][11]

Q2: What is the difference in stability between potassium iodide (KI) and potassium iodate (B108269) (KIO₃)?

A2: Potassium iodate (KIO₃) is significantly more stable than potassium iodide (KI).[1][3][4] KI is prone to oxidation, converting to molecular this compound (I₂) which can then be lost through evaporation.[1] KIO₃, being in a more oxidized state, is more resistant to environmental degradation, especially in the presence of moisture and acidic conditions.[1][3][4] Consequently, KIO₃ is often the preferred iodizing agent for applications requiring long-term stability, such as iodized salt.[1][12]

Q3: How can I extend the shelf-life of my this compound solutions?

A3: To extend the shelf-life of this compound solutions, consider the following best practices:

  • Proper Storage: Store solutions in a cool, dark, and dry place.[3][10] Use amber or opaque bottles to protect from light.[8][13]

  • Tightly Sealed Containers: Ensure containers are always tightly closed to prevent evaporation and exposure to air.[8][9][10][11]

  • Use of Stabilizers:

    • Excess Iodide: For solutions of elemental this compound, adding an excess of potassium iodide (KI) is crucial. This leads to the formation of the triiodide ion (I₃⁻), which is much less volatile than molecular this compound (I₂).[7][8]

    • pH Buffering: Maintaining a neutral or slightly alkaline pH can prevent the oxidation of iodide.[1] Sodium carbonate can be used for this purpose.[1]

    • Reducing Agents: In some formulations, reducing agents like sodium thiosulfate (B1220275) can be added to prevent the oxidation of iodide.[1][12][14]

    • Other Stabilizers: Dextrose and other polysaccharides can form weak complexes with this compound, reducing its volatility.[1][12]

  • Regular Standardization: The concentration of this compound solutions can change over time. It is good practice to standardize them periodically, especially before critical applications.[8]

Q4: My starch indicator for iodometric titration is not working correctly. What could be the issue?

A4: Issues with starch indicators in iodometric titrations can arise from several factors:

  • Degradation of the Starch Solution: Starch solutions are susceptible to microbial degradation, which can break down the starch and reduce its effectiveness as an indicator.[15] It is best to use freshly prepared starch solutions.

  • Improper Preparation: The starch solution may not have been prepared correctly, leading to poor performance.[7]

  • Addition at the Wrong Time: Starch should be added near the endpoint of the titration when the this compound concentration is low (the solution is a pale yellow color).[16][17] Adding it too early, when the this compound concentration is high, can result in the formation of a stable this compound-starch complex that is difficult to dissociate, obscuring the true endpoint.[17]

  • Temperature Effects: The sensitivity of the starch indicator decreases at higher temperatures.[18] The blue color of the amylose-iodine complex can fade upon heating and reappear upon cooling.[18]

  • Acidic Conditions: The test may not be reliable in highly acidic conditions due to the hydrolysis of starch.[18]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Consistently low titration results Loss of this compound from the titrant solution due to evaporation.Store the this compound solution in a tightly sealed, dark bottle in a cool place.[8][10] Ensure an excess of potassium iodide is present to form the less volatile triiodide ion.[7][8] Standardize the solution more frequently.[8]
Degradation of the this compound solution.Prepare fresh solution. Review storage conditions to ensure they are optimal (cool, dark, tightly sealed).[3][8][10]
Fading or indistinct endpoint The starch indicator was added too early.Add the starch indicator only when the solution has turned a pale yellow, indicating a low this compound concentration.[16][17]
The starch solution has degraded.Prepare a fresh starch indicator solution.[15]
The reaction is slow near the endpoint.Allow for adequate mixing and time for the reaction to complete before adding the final drops of titrant.
Color of this compound reagent has faded Exposure to light has caused degradation.Store the reagent in an amber or opaque bottle, away from direct light.[8][13]
The container was not properly sealed, leading to this compound sublimation.Ensure the container cap is airtight.[8][9][10][11]
The reagent has expired.Check the expiration date and replace if necessary. Note that while this compound doesn't "expire" in a way that it becomes harmful, it can lose potency.[19]
Precipitate forms in the this compound solution This compound is poorly soluble in water.Ensure sufficient potassium iodide is used to solubilize the this compound through the formation of the triiodide ion (I₃⁻).[8]

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Comparison of Potassium Iodide (KI) and Potassium Iodate (KIO₃) Stability

FactorPotassium Iodide (KI)Potassium Iodate (KIO₃)
Oxidation Risk High (converts to I₂ and evaporates)[1]Low (remains stable)[1]
Humidity Sensitivity Degrades faster in moist conditions[1]More resistant[1]
pH Sensitivity Unstable in acidic conditions[1]Stable at varying pH[1]
Typical this compound Loss (in salt) Can exceed 50% in 6 months under poor storage without stabilizers.[1]Less than 10% over 2 years, even in humid climates.[1]

Table 2: Effect of Storage Conditions on this compound Loss in Iodized Salt

Storage ConditionThis compound Loss with Potassium Iodide (%)This compound Loss with Potassium Iodate (%)
Exposure to Sunlight 52.530.07
High Humidity 47.526.67
Ideal Conditions (Opaque, impermeable container, away from light and humidity) 35.016.17
Data adapted from a study on iodized table salt.[4]

Experimental Protocols

Protocol 1: Accelerated Stability Study of an this compound Solution

Objective: To assess the stability of an this compound solution under accelerated conditions of heat and light.

Materials:

  • This compound solution (e.g., 0.1 N this compound)

  • Standardized sodium thiosulfate solution (e.g., 0.1 N)

  • Starch indicator solution (1%)

  • Temperature-controlled oven or incubator

  • Light source (e.g., UV lamp or direct sunlight)

  • Amber glass bottles and clear glass bottles

  • Burette, flasks, and pipettes

Methodology:

  • Initial Standardization: Standardize the this compound solution against the sodium thiosulfate solution to determine its initial concentration.

  • Sample Preparation: Aliquot the this compound solution into several amber and clear glass bottles.

  • Storage Conditions:

    • Place one set of amber and clear bottles in a temperature-controlled oven at an elevated temperature (e.g., 40°C).

    • Place another set of amber and clear bottles under a constant light source at room temperature.

    • Store a control set of amber bottles at room temperature in the dark.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove a sample from each storage condition.

  • Titration: Allow the samples to return to room temperature. Titrate a known volume of each this compound solution sample with the standardized sodium thiosulfate solution, adding the starch indicator near the endpoint.

  • Data Analysis: Calculate the concentration of the this compound solution at each time point. Plot the concentration versus time for each condition to determine the degradation rate.

Protocol 2: Preparation and Standardization of this compound Solution

Objective: To prepare a stable this compound solution and determine its exact concentration.

Materials:

  • This compound crystals (I₂)

  • Potassium iodide (KI)

  • Distilled water

  • Standardized sodium thiosulfate solution (primary standard or standardized against a primary standard)

  • Starch indicator solution (1%)

  • Volumetric flask, burette, pipettes, and conical flasks

Methodology:

  • Preparation of this compound Solution (0.1 N):

    • In a beaker, dissolve approximately 40 g of potassium iodide in 25 mL of distilled water.

    • Weigh approximately 12.7 g of this compound crystals and add them to the concentrated potassium iodide solution.

    • Stir until the this compound is completely dissolved. The formation of the triiodide ion (I₃⁻) facilitates the dissolution of this compound.

    • Transfer the solution to a 1 L volumetric flask and dilute to the mark with distilled water. Mix thoroughly. .

  • Standardization:

    • Pipette a precise volume (e.g., 25.00 mL) of the prepared this compound solution into a conical flask.

    • Titrate with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

    • Add 2 mL of starch indicator solution. The solution should turn a deep blue-black color.

    • Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears completely.

    • Record the volume of sodium thiosulfate solution used.

    • Repeat the titration at least two more times for accuracy.

    • Calculate the normality of the this compound solution using the formula: N₁V₁ = N₂V₂, where N₁ and V₁ are the normality and volume of the this compound solution, and N₂ and V₂ are the normality and volume of the sodium thiosulfate solution.

Visualizations

Degradation_Pathway cluster_stable Stable State cluster_unstable Unstable/Volatile State Iodide Iodide (I⁻) This compound Elemental this compound (I₂) Iodide->this compound Oxidation (Light, Air, Acidic pH, Metal Ions) This compound->Iodide Reduction Loss from Solution Loss from Solution This compound->Loss from Solution Volatility/Sublimation (Heat)

Caption: Factors leading to the degradation of iodide to volatile this compound.

Experimental_Workflow start Start: Prepare this compound Solution initial_std Initial Standardization start->initial_std storage Aliquot and Store under Different Conditions (Heat, Light, Control) initial_std->storage sampling Sample at Predetermined Time Intervals storage->sampling titration Titrate with Standard Sodium Thiosulfate sampling->titration analysis Calculate Concentration and Degradation Rate titration->analysis end End: Stability Profile Determined analysis->end

Caption: Workflow for an accelerated stability study of an this compound reagent.

References

Technical Support Center: Strategies to Prevent Iodine Loss During Sample Preparation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize iodine loss during sample preparation and analysis.

Troubleshooting Guides

Issue: Low or inconsistent this compound recovery after sample digestion.

Possible Cause Troubleshooting Steps
Volatilization of this compound during acid digestion. this compound can form volatile species such as molecular this compound (I₂) and hydrogen iodide (HI) in acidic conditions.[1]1. Utilize a closed-vessel microwave digestion system. This prevents the escape of volatile this compound. 2. Add an oxidizing agent to the acid mixture (e.g., nitric acid with perchloric acid or hydrogen peroxide). This will oxidize volatile this compound species to the non-volatile iodate (B108269) form.[1] 3. Ensure alkaline conditions post-digestion. Immediately after digestion, neutralize the acidic solution and make it alkaline to stabilize the this compound.[2]
Inappropriate digestion method. Dry ashing is known to cause significant this compound loss, with recoveries potentially less than 2%.[3][4]1. Avoid dry ashing. 2. If ashing is necessary, use alkaline ashing. The addition of an alkali can improve recovery to around 90%.[3][4] 3. Whenever possible, opt for wet digestion methods under controlled temperature and pressure.
Loss during open-vessel heating. Heating samples in an open environment will lead to the loss of volatile this compound.[5]1. Dry samples at lower temperatures. Drying at room temperature or between 60-80°C has been shown to yield recoveries of over 99%.[3][4] 2. Avoid excessive heating during any pre-concentration steps.

Issue: High background or memory effects in ICP-MS analysis.

Possible Cause Troubleshooting Steps
Adsorption of this compound onto glassware and instrument components. this compound can adhere to surfaces, leading to a continuous low-level signal.[1]1. Use alkaline solutions for analysis. This minimizes the formation of volatile this compound that can adsorb to surfaces.[1] 2. Thoroughly rinse all glassware and instrument components with an alkaline solution (e.g., dilute ammonium (B1175870) hydroxide (B78521) or TMAH) between samples.[2] 3. Consider using a dedicated sample introduction system for this compound analysis to prevent cross-contamination.
Carryover from previous high-concentration samples. 1. Analyze samples in order of expected concentration, from lowest to highest. 2. Run a sufficient number of blank and rinse solutions between samples to ensure the signal returns to baseline.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for this compound loss during sample preparation?

A1: The primary reason for this compound loss is its volatility.[5][6] In acidic or neutral conditions, iodide can be oxidized to elemental this compound (I₂), which is volatile and can be lost as a purple vapor.[5][6] During heating or ashing, this volatilization is significantly accelerated.[3][4]

Q2: Which sample preparation techniques are most prone to this compound loss?

A2: Dry ashing is the most problematic technique, often resulting in near-complete loss of this compound.[3][4] Open-vessel acid digestion and freeze-drying of aqueous iodide or acidic/neutral iodate solutions can also lead to significant losses.[3][4]

Q3: How can I stabilize this compound in my samples and solutions?

A3: Maintaining alkaline conditions (pH > 8) is the most effective way to stabilize this compound. In an alkaline environment, this compound exists predominantly as non-volatile iodide (I⁻) and iodate (IO₃⁻).[1][7] Commonly used stabilizers include ammonium hydroxide and tetramethylammonium (B1211777) hydroxide (TMAH).[2]

Q4: I am analyzing biological tissues. What is the best way to store them to prevent this compound loss?

A4: For short- to medium-term storage, freezing untreated tissue at -20°C is effective. Studies have shown no significant this compound loss for up to two months under these conditions.[8] Avoid fixation with aldehydes, as this can lead to this compound loss of 14-30%.[8]

Q5: What are the optimal conditions for acid digestion to minimize this compound loss?

A5: Under optimized conditions, acid digestion can yield recoveries of over 96%.[3][4] Key factors for success include:

  • Using a closed-vessel system.

  • Employing a mixture of acids with a strong oxidizing agent (e.g., nitric acid and perchloric acid) to convert this compound to non-volatile iodate.[1]

  • Carefully controlling the temperature and pressure during the digestion process.

Quantitative Data Summary

The following table summarizes this compound recovery rates for various sample preparation methods.

Preparation MethodSample Matrix / ConditionsThis compound Recovery (%)Reference
Evaporation DryingVarious media> 99%[3][4]
Freeze-DryingBiological materials (organic this compound, I⁻, IO₃⁻)No significant loss[3][4]
Freeze-DryingAqueous solution (I⁻)Significant loss[3][4]
Freeze-DryingAcidic/neutral solution (IO₃⁻)Significant loss[3][4]
Acid DigestionOptimized conditions> 96%[3][4]
Dry AshingGeneral< 2%[3][4]
Alkaline Ashing650 °C~ 90%[3][4]

Experimental Protocols

Protocol 1: Alkaline Extraction for this compound Speciation in Soil Samples

This protocol is adapted for the extraction of iodide and iodate from soil while minimizing species transformation.

Materials:

  • 10% (v/v) Ammonium hydroxide

  • 0.5 mM EDTA solution

  • Teflon digestion vessels

  • Heating oven

  • Centrifuge

Procedure:

  • Weigh 0.1000 g of the soil sample into a 10-mL Teflon vessel.

  • Add 5 mL of the extraction solution containing 10% ammonium hydroxide (v/v) and 0.5 mM EDTA.

  • Immediately seal the vessel and place it in a heating oven at 150°C for 3 hours.

  • After cooling, transfer the extracts to 10-mL centrifuge tubes.

  • Centrifuge for 10 minutes at 4000 rpm.

  • Transfer the supernatant to a clean tube for analysis (e.g., by HPLC-ICP-MS).[7]

Protocol 2: Acid Digestion of Food Samples

This protocol describes a general method for the determination of total this compound in food.

Materials:

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Perchloric acid (HClO₄)

  • Closed-vessel microwave digestion system

Procedure:

  • Weigh an appropriate amount of the homogenized food sample into the microwave digestion vessel.

  • Add a mixture of sulfuric, nitric, and perchloric acids. Caution: Handle perchloric acid in a designated fume hood with appropriate personal protective equipment.

  • Seal the vessels and place them in the microwave digestion system.

  • Program the microwave for a gradual increase in temperature and pressure, followed by a holding period to ensure complete digestion.

  • After the program is complete and the vessels have cooled, carefully open them in a fume hood.

  • The resulting solution can be diluted and analyzed, for example, by a colorimetric method based on the iodide-catalyzed reduction of Ce⁴⁺ by As³⁺.[9]

Visualizations

Experimental_Workflow_for_Iodine_Analysis cluster_prep Sample Preparation cluster_alkaline Alkaline Path cluster_acid Acidic Path cluster_analysis Analysis sample Initial Sample (e.g., Food, Soil, Biological Tissue) prep_choice Choose Preparation Method sample->prep_choice alk_extraction Alkaline Extraction (e.g., NH4OH, TMAH) prep_choice->alk_extraction Speciation/ Heat Sensitive alk_ashing Alkaline Ashing prep_choice->alk_ashing Refractory Organics acid_digestion Closed-Vessel Acid Digestion (+ Oxidizing Agent) prep_choice->acid_digestion Total this compound/ Robust Digestion analysis Instrumental Analysis (e.g., ICP-MS, HPLC-ICP-MS) alk_extraction->analysis alk_ashing->analysis acid_digestion->analysis data Data Acquisition analysis->data

Caption: Workflow for selecting an appropriate sample preparation method for this compound analysis.

Iodine_Loss_Pathways cluster_stable Stable (Non-Volatile) this compound Species cluster_volatile Volatile this compound Species Iodide Iodide (I⁻) Iodine_mol Molecular this compound (I₂) Iodide->Iodine_mol Oxidation (Acidic/Neutral pH, Heat) HI Hydrogen Iodide (HI) Iodide->HI Strongly Acidic Conditions Iodate Iodate (IO₃⁻) Iodine_mol->Iodide Reduction (Alkaline pH) loss This compound LOSS Iodine_mol->loss Loss to Atmosphere HI->Iodide Neutralization HI->loss Loss to Atmosphere

Caption: Chemical pathways leading to the volatilization and loss of this compound.

References

Technical Support Center: Optimization of Iodine-125 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of radiolabeling yield for iodine-125 (B85253) (¹²⁵I) compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency and reproducibility of their radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for ¹²⁵I radiolabeling?

A1: The most prevalent methods for labeling proteins and peptides with ¹²⁵I are direct oxidative labeling and indirect labeling using prosthetic groups.

  • Direct Oxidative Methods: These techniques introduce ¹²⁵I directly onto tyrosine or histidine residues. Common oxidizing agents include:

    • Chloramine-T: A rapid and efficient method, though it can be harsh on sensitive molecules.[1][2]

    • Iodogen: A milder, solid-phase oxidant that minimizes direct contact with the substrate, reducing potential damage.[2][3]

    • Lactoperoxidase: An enzymatic and gentle method, suitable for delicate proteins.[2][4][5]

  • Indirect Methods (Prosthetic Groups): These involve labeling a small molecule (prosthetic group), which is then conjugated to the protein or peptide. The Bolton-Hunter method is a classic example, acylating primary amino groups and avoiding oxidation of the target molecule.[2]

Q2: Which amino acid residues are primarily labeled with ¹²⁵I?

A2: In direct labeling methods, the electrophilic this compound primarily reacts with the phenolic ring of tyrosine residues. To a lesser extent, histidine and tryptophan residues can also be labeled.[3] Indirect methods, like the Bolton-Hunter reagent, target primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues.[2]

Q3: What factors can influence the radiolabeling yield?

A3: Several factors critically impact the success of ¹²⁵I labeling:

  • Concentration of Reagents: The molar ratio of the oxidizing agent, the substrate (your compound), and the ¹²⁵I-iodide is crucial.[1][6]

  • Reaction Time and Temperature: Optimization of incubation time and temperature can significantly affect yield and protein integrity.[1][7]

  • pH of the Reaction Buffer: Most iodination reactions proceed optimally at a neutral to slightly alkaline pH (typically 7.0-8.0).[1][8]

  • Purity of ¹²⁵I and Precursors: The quality and purity of the sodium iodide-¹²⁵I and the compound to be labeled are essential for high efficiency.[8][9] Old or impure ¹²⁵I can lead to lower yields.[9]

  • Presence of Contaminants: Impurities in the reaction mixture can compete for the radiolabel or interfere with the reaction.

Q4: How can I purify the ¹²⁵I-labeled compound after the reaction?

A4: Purification is necessary to remove unreacted ¹²⁵I and other reagents. Common methods include:

  • Size Exclusion Chromatography (e.g., Sephadex G-25): Separates the labeled protein (larger molecule) from smaller molecules like free this compound.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation for achieving high radiochemical purity.[9][10]

  • Trichloroacetic Acid (TCA) Precipitation: A rapid method to precipitate the labeled protein, leaving free this compound in the supernatant.[6]

Q5: How long can I store my ¹²⁵I-labeled compound?

A5: Due to the 60-day half-life of ¹²⁵I and potential radiolytic damage, it is recommended to use the labeled compound as soon as possible, generally within 30 days of labeling.[2] Storage conditions, such as temperature and the presence of scavengers, can also affect stability.

Troubleshooting Guides

Issue 1: Low Radiolabeling Yield
Possible Cause Recommended Solution
Suboptimal Reagent Concentration Optimize the concentration of the oxidizing agent (e.g., Chloramine-T, Iodogen). Too little may result in incomplete oxidation, while too much can damage the protein. Systematically vary the concentration to find the optimal ratio for your specific compound.[6]
Inefficient Reaction Time/Temperature Vary the incubation time. For Chloramine-T, reactions are often rapid (e.g., 60 seconds).[1] For milder methods like Iodogen, longer times may be needed. Perform a time-course experiment to determine the peak yield. Most reactions are performed at room temperature or on ice to preserve protein integrity.
Incorrect pH of Reaction Buffer Ensure the pH of your reaction buffer is within the optimal range (typically 7.0-8.0). Prepare fresh buffer and verify its pH before use.
Degraded or Low-Quality ¹²⁵I Use fresh, high-purity [¹²⁵I]NaI. Yields can decrease if the radioiodide has decayed for an extended period (e.g., more than a month).
Poor Solubility of Precursor If using a prosthetic group or a hydrophobic molecule, ensure it is fully dissolved. Using a small amount of an organic co-solvent like DMSO or ethanol (B145695) may improve solubility and yield.[3][9]
Presence of Reducing Agents Ensure that buffers and solutions are free from reducing agents (e.g., sodium azide, DTT, β-mercaptoethanol) that can quench the oxidation reaction.
Issue 2: Poor Immunoreactivity or Biological Activity of the Labeled Compound
Possible Cause Recommended Solution
Oxidative Damage to the Protein This is a common issue with harsh oxidants like Chloramine-T.[6] Switch to a milder method such as Iodogen or the Lactoperoxidase technique.[2][4] Alternatively, reduce the concentration of the oxidizing agent and the reaction time.[1]
Iodination of a Critical Residue If a tyrosine or histidine residue crucial for biological activity is labeled, the compound's function may be compromised.[3] Consider using an indirect labeling method, such as the Bolton-Hunter reagent, which targets lysine residues and avoids oxidation.
Excessive Iodination High levels of this compound incorporation can alter the protein's conformation and function. Reduce the amount of ¹²⁵I or the concentration of the oxidizing agent to achieve a lower degree of substitution (ideally aiming for mono-iodination).
Denaturation During Labeling or Purification Maintain appropriate temperatures (often on ice) throughout the procedure. Avoid harsh purification conditions.

Data on Optimized Reaction Conditions

The following tables summarize quantitative data from studies optimizing ¹²⁵I labeling conditions.

Table 1: Optimization of Chloramine-T Method for Labeling Bovine Serum Albumin (BSA) [1]

Chloramine-T (µg)Sodium Metabisulphite (µg)Incubation Time (s)Labeling Yield (%)
51560~55
101560~65
10206071

Table 2: Optimization of Chloramine-T Method for Labeling N-succinimidyl-para-iodobenzoate ([¹²⁵I]SPIB) [7]

Parameter VariedConditionLabeling Yield (%)
SPMB Precursor (µg) 5~85
10~75
20~60
Chloramine-T (µg) 40~70
80~86
120~80
Reaction Time (min) 1~65
5~86
10~82

Detailed Experimental Protocols

Protocol 1: Direct Radiolabeling using the Iodogen Method

This protocol is a general guideline for labeling proteins with ¹²⁵I using Iodogen-coated tubes, a mild and effective method.

  • Preparation of Iodogen Tubes:

    • Dissolve Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) in a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane) at a concentration of 1 mg/mL.

    • Add 100 µL of the Iodogen solution to a polypropylene (B1209903) or glass reaction tube.

    • Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the tube with a thin layer of Iodogen.

    • Store the coated tubes desiccated at 4°C until use.

  • Radiolabeling Reaction:

    • Add 50 µL of 0.5 M phosphate (B84403) buffer (pH 7.4) to the Iodogen-coated tube.

    • Add the protein solution (typically 10-100 µg in a small volume of buffer).

    • Add 1-10 µL of [¹²⁵I]NaI (0.1-1.0 mCi).

    • Gently agitate the mixture and incubate for 10-20 minutes at room temperature.

  • Quenching the Reaction:

    • To stop the reaction, transfer the reaction mixture to a new tube, separating it from the solid-phase Iodogen.

    • Alternatively, add a quenching solution, such as sodium metabisulphite or a tyrosine solution, to consume any remaining reactive this compound.

  • Purification:

    • Purify the labeled protein using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS with 0.1% BSA).

    • Collect fractions and measure the radioactivity in each to identify the protein-bound ¹²⁵I peak, which will elute first.

Protocol 2: Direct Radiolabeling using the Chloramine-T Method

This protocol describes a rapid method for high-efficiency labeling but may require more optimization to prevent protein damage.

  • Reagent Preparation:

    • Prepare a fresh solution of Chloramine-T in phosphate buffer (pH 7.4) at a concentration of 1 mg/mL.

    • Prepare a fresh solution of sodium metabisulphite (quenching agent) in phosphate buffer at 2 mg/mL.

  • Radiolabeling Reaction:

    • In a reaction vial, combine in the following order:

      • 50 µL of 0.5 M phosphate buffer (pH 7.4).

      • The protein solution (10-100 µg).

      • 1-10 µL of [¹²⁵I]NaI (0.1-1.0 mCi).

    • Initiate the reaction by adding 10 µL of the Chloramine-T solution.

    • Incubate for 30-60 seconds at room temperature with gentle mixing.[1]

  • Quenching the Reaction:

    • Stop the reaction by adding 20 µL of the sodium metabisulphite solution.

  • Purification:

    • Proceed immediately with purification using size exclusion chromatography (e.g., Sephadex G-25) or another suitable method as described in Protocol 1.

Visualized Workflows and Logic

Radiosynthesis_Workflow General Workflow for ¹²⁵I Radiolabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC reagents Prepare Buffers & Reagents mix Combine Protein, ¹²⁵I, & Buffer reagents->mix protein Prepare Protein Solution protein->mix This compound [¹²⁵I]NaI This compound->mix oxidize Add Oxidizing Agent (e.g., Chloramine-T, Iodogen) mix->oxidize incubate Incubate (Time & Temp Dependent) oxidize->incubate quench Quench Reaction (e.g., Metabisulphite) incubate->quench purify Purify Labeled Protein (e.g., SEC, HPLC) quench->purify qc Quality Control (Radiochemical Purity) purify->qc final_product Purified ¹²⁵I-Compound qc->final_product

Caption: General workflow for direct ¹²⁵I radiolabeling of proteins.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Labeling Yield cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Labeling Yield Detected check_reagents Check Reagent Quality (Fresh ¹²⁵I? Fresh Oxidant?) start->check_reagents check_params Verify Reaction Parameters (pH, Temp, Time) start->check_params check_protein Assess Protein Integrity & Concentration start->check_protein opt_oxidant Vary Oxidant Concentration check_reagents->opt_oxidant opt_time Optimize Incubation Time check_params->opt_time opt_ratio Adjust Protein:this compound Ratio check_protein->opt_ratio result Improved Yield opt_oxidant->result opt_ratio->result opt_time->result

Caption: Troubleshooting logic for addressing low ¹²⁵I labeling yield.

References

Technical Support Center: Addressing Matrix Interference in Environmental Iodine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix interference during the environmental analysis of iodine.

Frequently Asked questions (FAQs)

Q1: What is matrix interference in the context of this compound analysis?

A1: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of this compound caused by other components present in the sample matrix.[1] These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true this compound concentration.[1] The "matrix" includes all substances in the sample apart from the analyte of interest (this compound), such as proteins, lipids, salts, and other endogenous compounds.

Q2: What are the most common environmental matrices analyzed for this compound, and what are their typical challenges?

A2: Common environmental matrices for this compound analysis include soil, water (seawater, freshwater), and biological samples. Each presents unique challenges:

  • Soil: Rich in organic matter and metal oxides, which can bind to this compound, making its extraction and analysis difficult.[2] The presence of humic and fulvic acids can also interfere with the analysis.

  • Water: Seawater has a high salt content, which can cause significant matrix effects in techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3] Freshwater may contain dissolved organic matter and various ions that can interfere.

  • Biological Samples: These are complex matrices containing proteins, lipids, and other organic molecules that can interfere with this compound determination.[4] Sample preparation is crucial to remove these interfering substances.

Q3: Which analytical techniques are most susceptible to matrix interference for this compound analysis?

A3: While all analytical methods can be affected by matrix interference to some extent, techniques like ICP-MS and spectrophotometric methods (e.g., the Sandell-Kolthoff reaction) are particularly noteworthy.[5][6] In ICP-MS, matrix components can affect the plasma's ionization efficiency.[7] In the Sandell-Kolthoff reaction, substances like thiocyanate (B1210189) and ascorbic acid can interfere, leading to an overestimation of this compound concentration.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during environmental this compound analysis.

Issue 1: Low or Inconsistent this compound Recovery

Symptoms:

  • Lower than expected this compound concentrations in spiked samples.

  • Poor reproducibility of results.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Explanation
This compound Volatilization Use alkaline extraction methods (e.g., with Tetramethylammonium hydroxide (B78521) - TMAH) or oxidizing acid digestion.[5][8]This compound can be volatile, especially in acidic conditions. Alkaline solutions help to stabilize this compound in its non-volatile ionic form.[8] Oxidizing acids convert volatile this compound species to non-volatile iodate (B108269).[8]
Incomplete Extraction from Complex Matrices Optimize the sample preparation method. For soils, consider alkaline extraction with TMAH.[9] For biological samples, enzymatic digestion or more rigorous acid digestion may be necessary.The chosen extraction method may not be efficient for the specific matrix. TMAH is effective for extracting this compound from soil organic matter.[9]
Adsorption to Labware Use plasticware instead of glassware where possible, and ensure thorough rinsing between samples.This compound can adsorb to glass surfaces, leading to losses.[8]
Issue 2: Signal Suppression or Enhancement in ICP-MS

Symptoms:

  • Inaccurate quantification of this compound.

  • Internal standard signal is also affected.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Explanation
High Dissolved Solids Dilute the sample.[7]Dilution reduces the concentration of matrix components, minimizing their impact on the plasma.[7]
Carbon-induced Signal Enhancement Add an organic solvent like 2-propanol to both samples and standards to matrix-match.[8]Residual carbon from the matrix can enhance the ionization of this compound, leading to a positive bias.[8] Matrix-matching helps to equalize this effect.
Polyatomic Interferences Use a collision/reaction cell in the ICP-MS.[7]Gases like helium or hydrogen can be used to remove polyatomic interferences that may have the same mass-to-charge ratio as this compound.[7][10]

Quantitative Data Summary

The following tables summarize the impact of various matrix components and the effectiveness of different mitigation strategies.

Table 1: Effect of Tetramethylammonium Hydroxide (TMAH) Concentration on this compound and Indium (Internal Standard) Signal in ICP-MS Analysis of Soil Extracts.[9]

TMAH Concentration (%)This compound Ion CountsIndium Ion CountsI/In Ratio
0.5VariableVariableInconsistent
1.0StableStableConstant
1.5StableStableConstant
2.0StableStableConstant
2.5StableStableConstant
Data derived from graphical representation in the cited source.

Table 2: Recovery of Iodide and Iodate from a Seawater Matrix using a Specific Analytical Method.[11]

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Iodide10.09.898
Iodate10.010.2102

Experimental Protocols

Protocol 1: Alkaline Extraction of this compound from Soil using TMAH

This protocol is adapted from methods described for the determination of total this compound in soils by ICP-MS.[9]

Objective: To extract total this compound from soil samples for subsequent analysis by ICP-MS.

Materials:

  • Soil sample, dried and sieved

  • 25% (w/v) Tetramethylammonium hydroxide (TMAH) solution

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Heating block or oven

  • Centrifuge

  • Volumetric flasks

Procedure:

  • Weigh approximately 0.1 g of the dried soil sample into a 50 mL centrifuge tube.

  • Add 5 mL of 2.5% TMAH solution (prepared by diluting the 25% stock solution with deionized water).

  • Cap the tubes tightly and heat at 70°C for 3 hours in a heating block or oven.

  • After cooling, centrifuge the tubes at 3000 rpm for 10 minutes to separate the supernatant from the soil residue.

  • Carefully decant the supernatant into a clean volumetric flask.

  • Dilute the extract to a suitable volume with deionized water before ICP-MS analysis.

  • An internal standard (e.g., Indium) should be added to the final solution to correct for matrix effects.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Soil Sample weigh Weigh 0.1g Soil start->weigh add_tmah Add 2.5% TMAH weigh->add_tmah heat Heat at 70°C for 3h add_tmah->heat centrifuge Centrifuge heat->centrifuge decant Decant Supernatant centrifuge->decant dilute Dilute Extract decant->dilute add_is Add Internal Standard dilute->add_is icpms ICP-MS Analysis add_is->icpms data Data Acquisition icpms->data

Caption: Workflow for TMAH extraction of this compound from soil.

logical_relationship matrix Sample Matrix (Soil, Water, Biological) interference Matrix Interference matrix->interference suppression Signal Suppression interference->suppression enhancement Signal Enhancement interference->enhancement mitigation Mitigation Strategies interference->mitigation inaccurate Inaccurate Results suppression->inaccurate enhancement->inaccurate dilution Sample Dilution mitigation->dilution is Internal Standard mitigation->is crc Collision/Reaction Cell mitigation->crc prep Improved Sample Prep mitigation->prep accurate Accurate Results dilution->accurate is->accurate crc->accurate prep->accurate

Caption: Relationship between matrix effects and mitigation.

References

refining protocols for iodine vapor deposition in materials science

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with iodine vapor deposition in materials science.

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during this compound vapor deposition experiments.

Issue IDProblemPotential CausesSuggested Solutions
IVD-001 Non-uniform film deposition or patchy coating - Inconsistent substrate temperature.- Non-uniform this compound vapor flow.- Substrate surface contamination.- Incorrect source-to-substrate distance.- Ensure uniform heating of the substrate holder.- Optimize the design of the vapor inlet and chamber geometry for even vapor distribution.- Thoroughly clean the substrate using appropriate solvents and plasma treatment before deposition.[1]- Adjust the distance to ensure a uniform deposition rate across the substrate.
IVD-002 Poor film adhesion - Substrate surface contamination.- Inadequate substrate temperature.- Mismatch in thermal expansion coefficients between the film and substrate.- Implement a rigorous substrate cleaning protocol.[1]- Increase substrate temperature to promote adatom mobility and stronger bonding.- Consider depositing a thin adhesion layer (e.g., Cr, Ti) prior to this compound deposition.
IVD-003 Uncontrolled or inconsistent deposition rate - Fluctuations in this compound source temperature.- Inconsistent pressure within the deposition chamber.- Depletion of the this compound source material.- Use a PID controller for precise temperature control of the this compound source.- Ensure a stable vacuum level and check for leaks in the system.- Regularly monitor and replenish the this compound source material.
IVD-004 Film contamination - Residual impurities in the vacuum chamber.- Use of low-purity this compound source.- Backstreaming from the vacuum pump.- Thoroughly clean the chamber walls and fixtures between runs. For persistent this compound contamination, a total resurfacing or replacement of interior surfaces may be necessary.[2]- Use high-purity (e.g., 99.99% or higher) this compound crystals.- Use a cold trap to prevent oil backstreaming from mechanical pumps.
IVD-005 Desired crystal phase or morphology not achieved - Sub-optimal substrate temperature.- Incorrect deposition pressure.- Inappropriate deposition rate.- Systematically vary the substrate temperature to find the optimal range for the desired phase. For example, in the deposition of PbI2 films, higher substrate temperatures (e.g., 80°C) can result in smoother, more compact films.[3]- Adjust the chamber pressure to influence the mean free path of vapor molecules and their energy upon arrival at the substrate.- Control the deposition rate by adjusting the this compound source temperature.
IVD-006 Inconsistent electrical or optical properties - Variations in film thickness and morphology.- Presence of impurities or defects.- Post-deposition exposure to ambient conditions.- Tightly control all deposition parameters (temperature, pressure, rate) to ensure run-to-run consistency.- Address contamination sources as outlined in IVD-004.- Handle and store samples in an inert environment (e.g., a glovebox) after deposition.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control during this compound vapor deposition?

A1: The most critical parameters are the substrate temperature, this compound source temperature (which dictates the vapor pressure), deposition pressure, and deposition time. These parameters collectively determine the deposition rate, film thickness, morphology, and material properties.

Q2: How does substrate temperature affect the quality of the deposited film?

A2: Substrate temperature significantly influences the nucleation and growth of the film. Higher temperatures generally increase the surface mobility of adsorbed species, which can lead to larger grain sizes, improved crystallinity, and better film adhesion. However, excessively high temperatures can also lead to re-evaporation of the deposited material or unwanted chemical reactions. For instance, in the deposition of lead iodide (PbI2), a precursor for perovskite solar cells, higher substrate temperatures (e.g., 80°C) combined with lower source evaporation temperatures (e.g., 310°C) result in denser and smoother films.[3]

Q3: What is the effect of this compound vapor pressure on the deposition process?

A3: The this compound vapor pressure, controlled by the source temperature, directly impacts the deposition rate. A higher vapor pressure leads to a higher concentration of this compound molecules in the chamber and thus a faster deposition rate. The pressure also affects the mean free path of the vapor molecules. In the sensitization of PbSe films, the this compound vapor pressure is a critical parameter, with a pressure of 17.5 Pa yielding optimal sheet resistance and signal-to-noise ratio in doped films.

Q4: How can I prevent cross-contamination in a shared deposition chamber?

A4: this compound is highly volatile and can persistently contaminate vacuum chambers, affecting subsequent depositions of other materials.[2] To minimize cross-contamination, it is highly recommended to dedicate a chamber solely for this compound-based depositions. If a shared chamber is unavoidable, meticulous cleaning protocols must be implemented. This includes solvent cleaning of all internal surfaces, replacing chamber foil liners, and performing a bake-out at high temperatures under vacuum.[2] However, for sensitive applications like organic electronics, even these measures may be insufficient, and a complete replacement of internal components might be necessary to fully remove this compound residues.[2]

Q5: What safety precautions should be taken when working with this compound vapor deposition?

A5: this compound vapor is corrosive and toxic upon inhalation. All procedures should be carried out in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. A detailed understanding of the material safety data sheet (MSDS) for this compound is essential before beginning any experiment.

Experimental Protocols

Detailed Methodology for this compound Doping of Copper Oxide (CuO) Thin Films

This protocol is adapted from a study on improving the electrical characteristics of solution-processed CuO thin-film transistors.[4][5]

  • Substrate Preparation:

    • Begin with a clean silicon substrate with a 100-nm-thick silicon nitride (SiNx) layer.

    • Clean the substrate sequentially in ultrasonic baths of acetone, isopropyl alcohol, and deionized water for 10 minutes each.

    • Dry the substrate with a nitrogen gun.

  • CuO Film Deposition (Solution-Processed):

    • Prepare a 0.1 M precursor solution of copper(II) acetate (B1210297) hydrate (B1144303) in ethanol.

    • Spin-coat the precursor solution onto the prepared substrate at 3000 rpm for 30 seconds.

    • Dry the film on a hotplate at 150°C for 10 minutes.

    • Anneal the film in a furnace at 300°C for 1 hour to form the CuO film.

  • This compound Vapor Doping:

    • Place the CuO-coated substrate and a separate container with solid this compound crystals inside a sealed chamber.

    • Heat the chamber to a controlled temperature (e.g., 50-100°C) to induce sublimation of the this compound.

    • The this compound vapor will permeate the chamber and dope (B7801613) the CuO film. The doping time can be varied (e.g., 1-10 minutes) to control the doping level.

    • After the desired doping time, cool the chamber to room temperature before removing the sample.

  • Post-Doping Annealing:

    • Anneal the this compound-doped CuO film at a moderate temperature (e.g., 100-150°C) for a short duration (e.g., 10-30 minutes) to stabilize the doped film.

Detailed Methodology for Two-Step Sequential Vapor Deposition of Perovskite (CH₃NH₃PbI₃) Films

This protocol is a common method for fabricating perovskite solar cells.[6]

  • Substrate Preparation:

    • Prepare an FTO-coated glass substrate with a compact TiO₂ electron transport layer.

  • Lead Iodide (PbI₂) Deposition:

    • Place the prepared substrate in a thermal evaporation chamber.

    • Evaporate high-purity PbI₂ powder at a pressure below 10⁻⁵ mbar.

    • Deposit a uniform PbI₂ film of the desired thickness (e.g., 100-200 nm) onto the substrate. The substrate can be held at room temperature or slightly heated (e.g., 70°C).

  • Methylammonium Iodide (CH₃NH₃I) Vapor Treatment:

    • Place the PbI₂-coated substrate and a container with CH₃NH₃I powder in a two-zone tube furnace. The substrate is placed in one heating zone and the CH₃NH₃I powder in the other.

    • Heat the CH₃NH₃I source to a temperature between 100-150°C to generate vapor.

    • Heat the substrate to a temperature between 100-150°C.

    • Allow the CH₃NH₃I vapor to react with the PbI₂ film for a specific duration (e.g., 30-120 minutes) to form the perovskite CH₃NH₃PbI₃ film. The reaction is typically carried out in a low-pressure nitrogen atmosphere.

  • Post-Deposition Annealing:

    • After the reaction, anneal the perovskite film at a temperature of around 100°C for 10-30 minutes to improve crystallinity and film morphology.

Quantitative Data Summary

ParameterTypical RangeEffect on Film PropertiesReference
Substrate Temperature 25 - 200 °CHigher temperatures generally improve crystallinity and adhesion. For PbI2, 80°C resulted in smoother films than 40°C.[3]
This compound Source Temperature 50 - 120 °CDirectly controls the this compound vapor pressure and deposition rate.[7]
Chamber Pressure 10⁻⁶ - 100 PaAffects mean free path and energy of vapor species. Lower pressures are common for PVD. In a flow system, an this compound partial pressure of ~100 Pa has been used.[7]
Deposition Time 1 - 120 minControls the final film thickness.[8]
This compound Vapor Pressure (PbSe sensitization) 10 - 30 PaOptimal properties for doped PbSe films were achieved at 17.5 Pa.

Visualizations

TroubleshootingWorkflow cluster_problems Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Identified non_uniform Non-Uniform Film poor_adhesion Poor Adhesion bad_properties Incorrect Properties contamination Film Contamination temp_issue Temperature Inconsistency (Substrate or Source) non_uniform->temp_issue flow_issue Non-Uniform Vapor Flow non_uniform->flow_issue surface_issue Substrate Contamination non_uniform->surface_issue poor_adhesion->temp_issue poor_adhesion->surface_issue bad_properties->contamination bad_properties->temp_issue pressure_issue Incorrect Pressure bad_properties->pressure_issue rate_issue Incorrect Deposition Rate bad_properties->rate_issue contamination->surface_issue purity_issue Impure Source Material contamination->purity_issue chamber_issue Chamber Contamination contamination->chamber_issue calibrate_temp Calibrate & Control Temperatures temp_issue->calibrate_temp optimize_flow Optimize Chamber Geometry flow_issue->optimize_flow clean_substrate Improve Substrate Cleaning Protocol surface_issue->clean_substrate control_pressure Stabilize & Adjust Pressure pressure_issue->control_pressure control_rate Control Source Temp for Rate rate_issue->control_rate use_high_purity Use High-Purity This compound purity_issue->use_high_purity clean_chamber Implement Rigorous Chamber Cleaning chamber_issue->clean_chamber

Caption: Troubleshooting workflow for this compound vapor deposition.

DepositionProcess cluster_prep Preparation Phase cluster_deposition Deposition Phase cluster_post Post-Deposition Phase substrate_prep Substrate Cleaning & Preparation chamber_prep Chamber Pump Down & Leak Check substrate_prep->chamber_prep source_prep This compound Source Loading source_prep->chamber_prep heating Heat Substrate & Source to Setpoints chamber_prep->heating deposition This compound Vapor Deposition heating->deposition monitoring In-situ Monitoring (Thickness, Rate) deposition->monitoring cooldown Cool Down in Vacuum or Inert Gas deposition->cooldown monitoring->deposition Feedback Loop characterization Ex-situ Characterization (XRD, SEM, etc.) cooldown->characterization

References

troubleshooting low signal-to-noise ratio in iodine-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iodine-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols. Here you will find answers to frequently asked questions and detailed guides to address common issues, particularly low signal-to-noise ratios.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a very low or no signal in my assay. What are the potential causes?

A low or absent signal can arise from several factors related to the reagents, sample preparation, or assay conditions. The primary causes include:

  • Inactive or Degraded Reagents: The this compound solution or other critical reagents may have degraded due to improper storage (e.g., exposure to light) or age.[1][2] It is crucial to use fresh or properly stored reagents.

  • Sub-optimal Reagent Concentration: The concentration of the this compound solution or the target molecule may be too low to generate a detectable signal.[2][3]

  • Inadequate Incubation Time: The reaction time may be insufficient for the this compound to fully interact with the target molecule.[3][4]

  • Improper Sample Preparation: For tissue-based assays, issues like over-fixation can mask binding sites, and residual paraffin (B1166041) can block reagent penetration.[3]

  • Incorrect pH Conditions: The pH of the staining solution can significantly affect the binding affinity between this compound and the target molecule.[3][5] The this compound-starch test, for example, cannot be performed at a very low pH due to starch hydrolysis.[1][5]

  • Presence of Inhibitors: The sample itself may contain substances that interfere with the assay chemistry.[2]

Q2: My background signal (noise) is too high. How can I reduce it?

High background noise can obscure the true signal and is often caused by non-specific binding or excess reagents. Key strategies to reduce background include:

  • Optimizing Reagent Concentration: An overly concentrated this compound solution can lead to increased non-specific binding.[3]

  • Reducing Incubation Time: Excessive incubation can increase background staining.[3]

  • Adequate Washing: Insufficient rinsing after staining can leave excess, unbound this compound on the sample.[3]

  • Blocking Non-Specific Sites: For immunohistochemistry applications, using a blocking agent can prevent non-specific binding of reagents.

  • Background Subtraction: In imaging applications, digital background subtraction can be performed by defining a region of interest (ROI) without the target and subtracting its average intensity from the target ROI.[6]

  • Using appropriate microplates: For luminescence assays, white microplates are recommended to enhance the signal, while black microplates help reduce background in fluorescence assays.[7]

Q3: How can I improve the signal-to-noise ratio in my this compound-based assay?

Improving the signal-to-noise ratio (SNR) involves both increasing the specific signal and decreasing the background noise. For quantitative assays, a signal-to-noise ratio of at least 10:1 is generally recommended.[8] Consider the following:

  • Signal Amplification: Employing techniques like enzyme-linked assays (e.g., using Horseradish Peroxidase - HRP) can significantly amplify the signal.[9][10]

  • Optimizing Detection Parameters: For instrument-based detection, ensure that the detector gain and other settings are optimized for your specific assay.[7]

  • Use of Contrast Agents: In imaging modalities like CT, this compound-based contrast agents are used to enhance the signal from soft tissues.[11]

Quantitative Data Summary

For quantitative analysis, it is crucial to operate within the linear range of the assay and to properly calibrate instrumentation.

ParameterRecommendationRationale
Signal-to-Noise Ratio (SNR) > 10:1To ensure reliable quantification and differentiation of the signal from background noise.[8]
Urinary this compound Concentration (UIC) for Adequacy in Pregnancy 150–249 µg/LTo define adequate this compound intake and avoid deficiencies during pregnancy.[12]
Urinary this compound Concentration (UIC) Indicating Potential Issues in Pregnancy > 250 µg/LAssociated with an increased risk of subclinical hypothyroidism.[12]
Urinary this compound Concentration (UIC) Indicating High Risk in Pregnancy > 500 µg/LAssociated with an increased risk of isolated hypothyroxinaemia and subclinical hypothyroidism.[12]

Key Experimental Protocols

Protocol 1: this compound Test for Starch Detection

This protocol is a fundamental qualitative test for the presence of starch.

  • Sample Preparation: Prepare a liquid sample to be tested. For solid samples, dissolve or suspend a small amount in distilled water.

  • Controls: Prepare a positive control (e.g., starch solution) and a negative control (distilled water) in separate test tubes.[13]

  • Reagent Addition: Add 2-3 drops of Lugol's this compound solution to each test tube.[1][13]

  • Observation: Mix the contents and observe any color change. A blue-black color indicates the presence of starch.[1][13]

  • Confirmation (Optional): Gently heat the test tube. The blue-black color should disappear upon heating and reappear upon cooling if starch is present.[13]

Protocol 2: this compound Green Staining for Chromatin

This protocol is used for staining chromatin in histological sections.

  • Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Fixation: Ensure the tissue is adequately fixed. Over-fixation can mask DNA binding sites.[3]

  • Staining: Immerse the slides in this compound Green solution for a specified time (e.g., 5-15 minutes). The optimal time may need to be determined empirically.[3]

  • Washing: Rinse the slides thoroughly with distilled water to remove excess stain.[3]

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a suitable mounting medium.

Visual Guides

Below are diagrams illustrating key workflows and logical relationships for troubleshooting this compound-based assays.

G cluster_workflow General this compound Assay Workflow A Sample Preparation B Addition of this compound Reagent A->B C Incubation B->C D Washing Step C->D E Signal Detection D->E

Caption: A generalized workflow for a typical this compound-based assay.

G cluster_troubleshooting Troubleshooting Low Signal-to-Noise Ratio Start Low Signal-to-Noise Ratio Observed Problem Identify the Primary Issue Start->Problem LowSignal Is the signal too low? Problem->LowSignal HighNoise Is the background too high? Problem->HighNoise CheckReagents Check Reagent Quality & Concentration LowSignal->CheckReagents Yes OptimizeWash Optimize Washing Steps HighNoise->OptimizeWash Yes OptimizeIncubation Optimize Incubation Time & Temperature CheckReagents->OptimizeIncubation CheckSamplePrep Review Sample Preparation Protocol OptimizeIncubation->CheckSamplePrep End Improved Signal-to-Noise Ratio CheckSamplePrep->End ReduceConcentration Reduce Reagent Concentration OptimizeWash->ReduceConcentration UseBlocking Consider Blocking Agents ReduceConcentration->UseBlocking UseBlocking->End

Caption: A logical flowchart for troubleshooting low signal-to-noise ratio.

References

Technical Support Center: Optimization of Iodine Dosage in Water Disinfection Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of iodine dosage for water disinfection.

Troubleshooting Guide

This guide addresses common issues encountered during water disinfection experiments using this compound.

Issue/Observation Potential Cause Troubleshooting Steps & Recommendations
Low Disinfection Efficacy Despite Correct Dosage High pH of Water: At pH levels above 8, the highly effective elemental this compound (I₂) converts to the less effective hypoiodous acid (HOI), which can then decompose into iodate (B108269) and iodide, neither of which are effective biocides.[1]1. Measure the pH of your water sample. The optimal pH range for this compound disinfection is near neutral to slightly alkaline (pH 7-7.5) to maintain a balance of elemental this compound and hypoiodous acid.[1] 2. If the pH is too high, consider adjusting it with appropriate buffers for experimental purposes.
Low Water Temperature: The effectiveness of this compound, particularly against more resistant organisms like Giardia cysts, is significantly reduced in cold water.1. Measure the water temperature. 2. Increase the contact time or the this compound dosage for colder water. For example, inactivating Giardia cysts may require significantly longer contact times at 5°C compared to 20°C.
High Turbidity or Organic Matter: Suspended particles and dissolved organic matter can shield microorganisms from the disinfectant and consume the available this compound, reducing its effective concentration.1. Measure the turbidity of the water. 2. For turbid water, increase the this compound dose and/or the contact time. 3. Consider pre-filtering the water to reduce turbidity before disinfection.
Presence of this compound-Consuming Substances (this compound Demand): Certain reducing agents in the water can react with and consume this compound, making less of it available for disinfection.1. Prepare "this compound demand-free" water for control experiments to establish a baseline. 2. Determine the this compound demand of your sample water by titrating with a standard this compound solution until a stable residual is achieved.
Inconsistent or Non-Reproducible Results Inaccurate this compound Dosing: The dosing pump may not be calibrated correctly, leading to variable this compound concentrations in your experiments.1. Calibrate your dosing pump regularly. A general procedure is provided in the Experimental Protocols section. 2. Verify the concentration of your stock this compound solution.
Incorrect Measurement of this compound Residual: The method for measuring the remaining this compound concentration may be flawed or interfered with.1. Ensure you are using a standard method, such as the DPD method, for measuring this compound residual. A protocol is provided below. 2. Check for interfering substances in your water matrix that could affect the accuracy of the DPD method.
Formation of Unwanted Disinfection Byproducts (DBPs) Reaction with Organic Precursors: this compound can react with natural organic matter in the water to form iodinated disinfection byproducts (I-DBPs), which can be more toxic than their chlorinated or brominated counterparts.[2]1. Characterize the organic content of your source water. 2. Optimize the this compound dose to be effective for disinfection while minimizing DBP formation. This may involve trade-off studies. 3. Consider pre-treatment steps to remove organic precursors before this compound addition.
No Inactivation of Cryptosporidium Cryptosporidium is highly resistant to this compound: this compound is not an effective disinfectant against Cryptosporidium parvum oocysts at practical doses and contact times.1. Do not rely on this compound for the inactivation of Cryptosporidium. 2. Alternative disinfection methods, such as UV irradiation or ozone, should be considered if Cryptosporidium is a target pathogen.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for this compound disinfection?

The effectiveness of this compound is influenced by pH because it affects the chemical form of this compound in the water. A pH range of 7 to 7.5 is generally considered optimal as it provides a good balance between elemental this compound (I₂) and hypoiodous acid (HOI), both of which are active disinfectants.[1] At pH levels above 8, the concentration of elemental this compound decreases, and hypoiodous acid can become unstable.[1]

2. How does water temperature affect this compound disinfection?

Lower water temperatures decrease the rate of disinfection. This effect is more pronounced for more resistant microorganisms like Giardia cysts. To compensate for low temperatures, either the this compound concentration or the contact time must be increased. For example, for clear water, disinfecting with this compound may require a contact time of 40 minutes at temperatures between 5-15°C, compared to 30 minutes at temperatures above 15°C.[3]

3. What is "CT value" and why is it important?

CT stands for Concentration (C) multiplied by Time (T). It is a critical concept in water disinfection that represents the product of the disinfectant concentration (in mg/L) and the contact time (in minutes).[4] Achieving a specific CT value is required to ensure a certain level of microbial inactivation (e.g., 99.9% or 3-log inactivation). The required CT value varies depending on the microorganism, disinfectant, temperature, and pH.[4][5]

4. Can I use this compound to inactivate all types of waterborne pathogens?

This compound is effective against a broad range of pathogens, including bacteria, viruses, and Giardia cysts. However, it is not effective against Cryptosporidium oocysts. Generally, bacteria are the most susceptible to this compound, followed by viruses, with cysts being the most resistant.[1]

5. How do I measure the concentration of this compound in my water sample?

A common and reliable method for measuring residual this compound is the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method.[6][7][8] In this method, DPD reacts with this compound to produce a pink color, the intensity of which is proportional to the this compound concentration and can be measured with a spectrophotometer or colorimeter.[6][8]

6. Are there any safety concerns with using this compound for water disinfection?

Yes. While effective for short-term use, prolonged ingestion of iodinated water can lead to thyroid disorders.[2] It is recommended that pregnant women, individuals with a history of thyroid disease, and those with a known hypersensitivity to this compound should avoid using this compound for water treatment.[9]

Data Presentation

Table 1: Factors Affecting this compound Disinfection Efficacy

Parameter Effect on Efficacy Recommendations for Optimization
pH Efficacy decreases at pH > 8.[1]Maintain pH in the 7-7.5 range for optimal performance.[1]
Temperature Efficacy decreases at lower temperatures.Increase contact time and/or dosage in cold water.[3]
Turbidity/Organics High levels reduce efficacy by shielding microbes and consuming this compound.Pre-filter turbid water; increase dose and/or contact time.
Pathogen Type Varies significantly; Cryptosporidium is highly resistant.Select disinfectant based on target pathogens. Do not use this compound for Cryptosporidium.

Table 2: Example CT Values (mg-min/L) for Inactivation of Microorganisms by this compound

Microorganism Log Inactivation Temperature (°C) pH CT Value (mg-min/L) Reference
E. coli2-log2-376-90.4 - 2.4
E. coli4-log~0-376-7< 10
Giardia cysts3-log5-up to 720
Hepatitis A Virus4-log (99.99%)57.0 & 9.5< 1[10]

Experimental Protocols

Protocol 1: Determination of Residual this compound (DPD Colorimetric Method)

This protocol is adapted from standard methods for water analysis.[6][7][8]

Materials:

  • Spectrophotometer or colorimeter with a 515-530 nm filter.

  • Glass vials or cuvettes.

  • DPD reagent powder pillows or solution.

  • Phosphate buffer solution.

  • This compound-demand-free deionized water (for blank).

  • Water sample.

Procedure:

  • Blank Preparation: Fill a clean cuvette with 10 mL of this compound-demand-free deionized water. This will be your blank.

  • Sample Preparation: Fill a second clean cuvette with 10 mL of the water sample to be tested.

  • Reagent Addition: Add the contents of one DPD powder pillow (or the specified volume of DPD solution) to the sample cuvette.

  • Mixing: Cap the cuvette and invert several times to mix. A pink color will develop if this compound is present.

  • Reaction Time: Allow for a 3-minute reaction period.[7]

  • Measurement:

    • Place the blank cuvette into the spectrophotometer and zero the instrument.

    • Remove the blank and place the sample cuvette into the instrument.

    • Read the absorbance and determine the this compound concentration in mg/L from a calibration curve or the instrument's pre-programmed settings.

Protocol 2: General Procedure for a CT (Concentration-Time) Study

This protocol provides a general framework for determining the inactivation of a target microorganism.[4][5][11]

Materials:

  • Stock solution of this compound.

  • Culture of the target microorganism (e.g., E. coli).

  • Sterile, this compound-demand-free buffered water.

  • Reaction vessels (e.g., sterile glass flasks).

  • Calibrated dosing pump or pipettes.

  • DPD test kit for this compound residual measurement.

  • Quenching agent (e.g., sodium thiosulfate).

  • Plating media and incubator for microbial enumeration.

  • Timer.

Procedure:

  • Preparation:

    • Prepare several reaction vessels with a known volume of sterile, buffered, this compound-demand-free water at the desired temperature.

    • Inoculate each vessel with the target microorganism to a desired starting concentration.

  • Disinfection:

    • Start the timer and add the desired concentration of this compound to the first reaction vessel. Mix immediately.

    • At predetermined time intervals (e.g., 2, 5, 10, 20 minutes), take an aliquot from the reaction vessel.

  • Quenching and Enumeration:

    • Immediately add the aliquot to a tube containing a quenching agent (e.g., sodium thiosulfate) to stop the disinfection reaction.

    • Perform serial dilutions and plate the quenched sample to enumerate the surviving microorganisms.

  • This compound Residual Measurement:

    • At each time point, also take a separate aliquot from the reaction vessel to measure the residual this compound concentration using the DPD method (Protocol 1).

  • Data Analysis:

    • Calculate the log inactivation of the microorganism at each time point compared to the initial concentration.

    • Calculate the CT value for each time point by multiplying the measured this compound residual (C) by the contact time (T).

    • Plot log inactivation versus the calculated CT value to determine the CT required for a specific level of inactivation.

Protocol 3: Calibration of a Laboratory Dosing Pump

This protocol outlines a basic volumetric method for calibrating a dosing pump.[12][13][14]

Materials:

  • Dosing pump to be calibrated.

  • Graduated cylinder or calibration column.

  • Beaker or flask to collect the output.

  • Timer.

  • Water (or the solution to be dosed).

Procedure:

  • Setup:

    • Place the pump's suction line into a reservoir of water.

    • Place the discharge line into the collection beaker.

  • Priming: Run the pump until all air is purged from the lines and a steady flow is observed.

  • Calibration Run:

    • Stop the pump. Empty the collection beaker.

    • Set the pump to the desired flow rate (e.g., 50% of maximum).

    • Simultaneously start the pump and the timer.

    • Run the pump for a set period (e.g., 5 minutes).[14]

    • Simultaneously stop the pump and the timer.

  • Measurement:

    • Measure the volume of water collected in the beaker using a graduated cylinder.

  • Calculation:

    • Calculate the actual flow rate (e.g., in mL/minute).

    • Compare the actual flow rate to the pump's set flow rate.

  • Adjustment: If the actual rate differs significantly from the set rate, adjust the pump's settings and repeat the calibration until the desired accuracy is achieved. Perform this calibration at different flow rate settings (e.g., 25%, 50%, 75%, 100%).[12][14]

Mandatory Visualizations

IodineSpeciation cluster_pH Effect of pH on this compound Species in Water cluster_inactive Decomposition Products I2 Elemental this compound (I₂) (More effective against cysts) HOI Hypoiodous Acid (HOI) (More effective against bacteria/viruses) I2->HOI Increasing pH (Hydrolysis) HOI->I2 Decreasing pH OI Hypoiodite (OI⁻) (Less effective) HOI->OI pH > 8 Decomp Iodate (IO₃⁻) + Iodide (I⁻) (Not effective biocides) HOI->Decomp Decomposition at high pH

Figure 1. Chemical speciation of this compound in water as a function of pH.

DisinfectionWorkflow cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis Phase A Prepare this compound-demand-free buffered water D Inoculate water with microorganism A->D B Culture and prepare target microorganism B->D C Calibrate dosing pump and analytical instruments E Add this compound dose & start timer C->E D->E F Collect samples at set time intervals E->F G Quench disinfection (e.g., with thiosulfate) F->G H Measure residual this compound (DPD method) F->H I Enumerate surviving microorganisms (plating) G->I J Calculate Log Inactivation and CT values H->J I->J

References

Validation & Comparative

comparative validation of rapid test kits for salt iodine content

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Rapid Test Kits for Salt Iodine Content

The accurate measurement of this compound in salt is crucial for monitoring the effectiveness of universal salt iodization programs, which are vital in preventing this compound deficiency disorders.[1][2] While iodometric titration is the gold standard for quantifying this compound content, rapid test kits (RTKs) offer a more accessible and immediate solution for field testing.[3] This guide provides a comparative validation of various rapid test kits, presenting performance data, experimental protocols, and the underlying chemical principles.

Performance Characteristics of Salt this compound Rapid Test Kits

The performance of rapid test kits is evaluated based on several key parameters, including accuracy, precision, sensitivity, and specificity, often in comparison to the iodometric titration method.[1][4] Quantitative rapid test kits (quantRTKs) provide a numerical measurement of this compound concentration, while qualitative kits typically indicate the presence or absence of this compound through a color change.[2]

A comparative validation of five quantitative rapid test kits revealed that while most devices demonstrated acceptable laboratory performance, their efficacy when used by non-technicians in field settings varied.[5] Among the tested quantRTKs, the iCheck® and I-Reader® showed the most consistent performance and ease of use.[5]

Qualitative RTKs, such as those manufactured by MBI Chemicals, are widely used for their simplicity and low cost.[2][6] Validation studies have shown varying performance for these kits. For instance, one study reported a sensitivity of 89.8% and a specificity of 65.6% for an MBI kit.[2] Another study on a newly developed rapid test kit reported a sensitivity of 82.09% and a specificity of 69.7% with a single observer, which changed to 97.08% and 40.4% respectively with multiple observers, highlighting the impact of user variability.[4][7][8] It has been noted that while RTKs are reliable for distinguishing between the presence and absence of this compound, they are less accurate in determining if the salt is adequately iodized (typically ≥15 ppm).[2][9][10]

Below is a summary of performance data from various studies:

Kit Type/NameParameterValueReference MethodNotes
Qualitative RTK (MBI) Sensitivity89.8%Iodometric Titration[2]
Specificity65.6%Iodometric Titration[2]
Agreement Rate92.9%Iodometric Titration[2]
Newly Developed RTK Sensitivity (Single Observer)82.09%Iodometric TitrationFor detecting adequate this compound levels (≥15 ppm).[4]
Specificity (Single Observer)69.7%Iodometric Titration[4]
Sensitivity (Multiple Observers)97.08%Iodometric Titration[4][7]
Specificity (Multiple Observers)40.4%Iodometric Titration[4][7]
Method Recovery88.7-102.4%Iodometric Titration[4][7]
Coefficient of Variance3.45%Iodometric Titration[4][7]
Quantitative RTKs (General) PerformanceVariesIodometric TitrationiCheck® and I-Reader® showed consistent performance.[5]

Experimental Protocols

The validation of rapid test kits for salt this compound content involves a series of well-defined experimental protocols to assess their performance against a reference method.

Sample Preparation

To evaluate the performance of the test kits, salt samples with known this compound concentrations are prepared. This is typically done by iodizing high-quality, non-iodized salt with a standard solution of potassium iodate (B108269) (KIO₃).[1][11] For instance, salt samples can be prepared to achieve target this compound levels such as 15, 30, and 60 mg/kg, with the exact concentrations confirmed by iodometric titration.[1][11] Both fine, high-quality salt and coarse, lower-quality salt may be used to test the robustness of the kits under different conditions.[1][11]

Linearity Assessment

The linearity of quantitative test kits is determined by measuring a series of standard solutions with varying this compound concentrations. These solutions are typically prepared by dissolving potassium iodate in a 20% w/w NaCl solution to create a range of concentrations (e.g., 0, 3, 6, 9, 12, 15, 18, and 21 mg/L of this compound).[1] The measured values from the test kit are then plotted against the known concentrations to assess the linear response.

Performance Parameter Evaluation
  • Accuracy and Recovery: Accuracy is often assessed through recovery studies. The this compound concentration of the prepared salt samples is measured using the test kit, and the result is compared to the expected concentration as determined by iodometric titration. The recovery is calculated as (observed concentration / expected concentration) * 100.[1]

  • Precision (Imprecision):

    • Intra-assay imprecision is determined by analyzing a single salt sample multiple times (e.g., 10 replicates) within the same run. The coefficient of variation (CV) is then calculated from these measurements.[1][11]

    • Inter-assay and inter-operator imprecision are assessed by having different operators test the same samples on different days. This helps to understand the reproducibility of the test kit.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[4] These are often determined by repeatedly measuring a blank sample (non-iodized salt) and calculating the mean and standard deviation of the blank signal.[1]

  • Sensitivity and Specificity: These parameters are crucial for qualitative kits. Sensitivity is the ability of the kit to correctly identify salt samples with adequate this compound levels (true positive rate), while specificity is the ability to correctly identify samples with inadequate or no this compound (true negative rate).[3][4] These are calculated by comparing the kit's results with those from iodometric titration for a large number of diverse salt samples.[3]

Signaling Pathway and Experimental Workflow

Chemical Principle of a Starch-Based Rapid Test Kit

The most common rapid test kits for salt this compound content rely on the classic starch-iodine reaction.[2] The test solution contains a stabilized starch-based reagent. When this solution is applied to salt containing potassium iodate (KIO₃), the iodate is reduced to this compound (I₂). The liberated this compound then reacts with the starch to form a characteristic blue-purple complex. The intensity of the color is proportional to the amount of this compound present in the salt.[2][12]

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product KIO3 Potassium Iodate (in salt) Reduction Reduction of Iodate KIO3->Reduction Starch Starch (in test solution) Complexation Complex Formation Starch->Complexation Acid Acidic Medium (in test solution) Acid->Reduction Reduction->Complexation Liberated this compound (I₂) Product Blue-Purple Starch-Iodine Complex Complexation->Product

Chemical reaction pathway for starch-based this compound test kits.

General Experimental Workflow for Kit Validation

The process of validating a rapid test kit for salt this compound content follows a structured workflow, from sample collection and preparation to data analysis and comparison with the gold standard method.

G cluster_setup Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase SamplePrep Prepare Salt Standards (Known KIO₃ concentrations) RTK_Test Test Salt Samples with RTK SamplePrep->RTK_Test Titration_Test Test Salt Samples with Iodometric Titration (Reference) SamplePrep->Titration_Test KitPrep Prepare Rapid Test Kits and Reagents KitPrep->RTK_Test CollectData Collect and Record Results (Colorimetric reading / Quantitative value) RTK_Test->CollectData CompareData Compare RTK Results to Titration Results Titration_Test->CompareData CollectData->CompareData PerformanceMetrics Calculate Performance Metrics (Sensitivity, Specificity, Accuracy, etc.) CompareData->PerformanceMetrics

Experimental workflow for the validation of salt this compound rapid test kits.

References

A Comparative Guide to User-Friendly Methods for Quantifying Iodine in Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of iodine in salt is crucial for monitoring the effectiveness of salt iodization programs, a key public health intervention to prevent this compound deficiency disorders. While the traditional iodometric titration method remains the gold standard for its accuracy, its requirement for a laboratory setting and skilled personnel has driven the development of more user-friendly and rapid analytical tools. This guide provides an objective comparison of these user-friendly methods against the traditional approach, supported by experimental data to aid researchers and professionals in selecting the most appropriate method for their needs.

Performance Comparison of this compound Quantification Methods

The following table summarizes the quantitative performance of various user-friendly methods for this compound quantification in salt compared to the standard iodometric titration method. The data is compiled from several validation studies.

MethodPrincipleLinearity (mg/kg)Limit of Detection (LOD) / Determination LimitPrecision (Imprecision %)Accuracy (Correlation with Titration, R²)
Iodometric Titration (Reference Method) Redox titration where this compound liberated from the salt reacts with a standard thiosulfate (B1220275) solution.Wide, dependent on titrant concentration.Typically low, but not always explicitly stated in comparative studies.Intra-assay CV: 2.8% Inter-assay CV: 6.9%Not Applicable (Reference)
iCheck this compound (Portable Colorimeter) Colorimetric; measures the intensity of a purple color reaction.[1]5 - 75[1][2][3]Determination Limit: 1 mg/kg[1][2][3]Intra-assay: 0.5% - 0.9% Inter-assay: 1.5% - 2.5% Inter-operator: 1.2% - 4.9%[1][2][3]R² = 0.978[1][2][3]
WYD this compound Checker Colorimetric.Not explicitly stated.Not explicitly stated.High precision and accuracy reported.[1]Good correlation reported.[1]
Rapid Test Kits (RTK) / Spot Testing Kits Starch-based color reaction; semi-quantitative based on color intensity.[4]Categorical (e.g., 0, 7, 15, >30 ppm).[4]Dependent on the kit; can distinguish iodized from non-iodized salt.[5]Prone to variability and overestimation.[4]Sensitivity: 82.1% - 97.1% Specificity: 40.4% - 90.4%[4][6][7][8]
UHPLC Ultra-High-Performance Liquid Chromatography; detects iodide after reduction of iodate.[9]10.0 - 50.0[9]LOD: 1.2 mg/kg LOQ: 3.7 mg/kg[9]Repeatability RSD: 0.4% Intermediate Precision RSD: 1.6%[9]Recovery: 87.2% - 106.9%[9]

CV: Coefficient of Variation; RSD: Relative Standard Deviation; LOQ: Limit of Quantification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are the experimental protocols for the key methods discussed.

Iodometric Titration (Reference Method)

This method quantitatively determines the this compound content in salt through a redox titration.

Principle: Iodate in the salt is reduced to this compound by potassium iodide in an acidic solution. The liberated this compound is then titrated with a standardized sodium thiosulfate solution using a starch indicator.

Experimental Workflow:

Iodometric_Titration_Workflow cluster_preparation Sample & Reagent Preparation cluster_reaction Reaction cluster_titration Titration A Weigh 10g of salt B Dissolve in 50mL distilled water A->B G Add 1mL of 2N H₂SO₄ to salt solution B->G C Prepare 2N Sulfuric Acid C->G D Prepare 10% Potassium Iodide (KI) solution H Add 5mL of 10% KI solution D->H E Prepare 0.005N Sodium Thiosulfate solution J Titrate with Sodium Thiosulfate until pale yellow E->J F Prepare 1% Starch indicator solution K Add 1-2mL of Starch indicator (solution turns blue) F->K G->H I Mix and keep in the dark for 10 minutes H->I I->J J->K L Continue titration until blue color disappears K->L M Record the volume of titrant used L->M N Calculate this compound Content M->N

Caption: Workflow for Iodometric Titration.

Detailed Steps:

  • Sample Preparation: Accurately weigh 10 grams of the salt sample and dissolve it in 50 mL of distilled water in a conical flask.[10][11]

  • Reaction: Add 1 mL of 2N sulfuric acid and 5 mL of 10% potassium iodide solution to the salt solution.[10][11] Swirl the flask and allow it to stand in a dark place for 10 minutes to ensure the complete liberation of this compound.[10]

  • Titration: Titrate the liberated this compound with a standardized 0.005 N sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Endpoint Determination: Add 1-2 mL of 1% starch solution as an indicator. The solution will turn a deep blue/purple color. Continue the titration with sodium thiosulfate, adding it drop by drop, until the blue color completely disappears.

  • Calculation: The this compound content is calculated based on the volume of sodium thiosulfate solution used.

User-Friendly Method: iCheck this compound

The iCheck this compound is a portable, user-friendly device that provides a quantitative measure of this compound in salt.

Principle: The method is based on a colorimetric reaction where the this compound in the salt sample reacts with a specific reagent to produce a colored compound. The intensity of the color, which is proportional to the this compound concentration, is measured by the device.[1]

Experimental Workflow:

iCheck_Iodine_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis A Weigh a specific amount of salt (e.g., 10g) B Dissolve in a defined volume of solvent A->B C Take an aliquot of the salt solution B->C D Add to the test vial containing the reagent C->D E Mix and allow color to develop D->E F Insert vial into the iCheck this compound device E->F G Read the this compound concentration from the display F->G

Caption: Workflow for iCheck this compound.

Detailed Steps:

  • The exact protocol is specific to the manufacturer's instructions provided with the iCheck this compound device and test kits. Generally, it involves dissolving a specified amount of salt in a solution, adding a reagent, and then measuring the resulting color change with the device.[1]

User-Friendly Method: Rapid Test Kits (RTK) / Spot Testing

RTKs are simple, portable kits designed for rapid, semi-quantitative estimation of this compound in salt, making them suitable for field use.

Principle: These kits typically rely on the classic starch-iodine reaction. A test solution, usually containing starch and an oxidizing agent, is added to a salt sample. The this compound in the salt reacts to produce a blue-to-purple color, and the intensity of the color is visually compared to a color chart to estimate the this compound concentration.[4]

Experimental Workflow:

RTK_Workflow cluster_testing Testing Procedure cluster_interpretation Result Interpretation A Place a small amount of salt on a flat surface B Add one drop of the test solution to the salt A->B C Observe the color change B->C D Compare the color intensity to the provided color chart C->D E Estimate the this compound concentration range D->E

References

A Comparative Guide to Iodine Analysis: Iodometric Titration vs. Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of iodine content is critical in various applications, from ensuring the quality of pharmaceutical formulations to monitoring dietary supplements. Two common analytical techniques employed for this purpose are iodometric titration and ion chromatography. This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for your analytical needs.

This comparison delves into the principles, performance characteristics, and experimental protocols of both iodometric titration and ion chromatography for this compound analysis.

At a Glance: Key Performance Metrics

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative data for iodometric titration and ion chromatography based on typical validation results.

Performance MetricIodometric TitrationIon Chromatography
Principle Redox TitrationIon-Exchange Separation
Accuracy (% Recovery) 95.0% - 105.0%[1]90% - 110%[2], 96.8% - 98.8%[3]
Precision (% RSD) < 5%< 2%[4][5]
Limit of Detection (LOD) ~1.4 mg/L (as iodate)[6]20 ng/mL (in serum)[2], 1.2 mg/kg (in salt)[7]
Limit of Quantification (LOQ) Typically higher than IC100 ng/mL (in serum)[2], 3.7 mg/kg (in salt)[7]
Linearity (r²) Not Applicable> 0.998[2], > 0.999[4]
Sample Throughput LowerHigher
Specificity Prone to interferences from other oxidizing or reducing agents[8]High, with the ability to separate different this compound species (e.g., iodide, iodate)
Cost (Initial Investment) LowHigh
Cost (Per Sample) LowModerate

Unveiling the Methodologies

A detailed understanding of the experimental protocols is essential for implementation and troubleshooting.

Iodometric Titration: A Classic Volumetric Approach

Iodometric titration is a well-established redox titration method. In this indirect titration, an oxidizing analyte is treated with an excess of iodide ions to liberate this compound. The liberated this compound is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (B1220275).[9][10]

Experimental Protocol for Iodometric Titration of Iodized Salt:

  • Sample Preparation: Accurately weigh approximately 10 g of the salt sample and dissolve it in 50 mL of distilled water in a conical flask.[11]

  • Acidification and Iodide Addition: Add 1.0 mL of 2 N sulfuric acid and 5.0 mL of 10% potassium iodide solution to the flask. The solution will turn yellow due to the liberation of this compound.[11]

  • Incubation: Gently swirl the flask and keep it in a dark place for 10 minutes to allow the reaction to complete.[11]

  • Titration with Sodium Thiosulfate: Titrate the liberated this compound with a standardized 0.005 M sodium thiosulfate solution until the solution becomes a pale yellow color.[11]

  • Indicator Addition: Add a few drops of freshly prepared 1% starch solution. The solution will turn a deep blue-black color.[11]

  • Endpoint Determination: Continue the titration with sodium thiosulfate, adding it drop by drop, until the blue color disappears completely. This indicates the endpoint of the titration.

  • Calculation: Calculate the this compound content in the sample based on the volume of sodium thiosulfate solution consumed.

Ion Chromatography: High-Resolution Separation

Ion chromatography (IC) is a powerful analytical technique that separates ions based on their affinity for an ion-exchange resin. For this compound analysis, specifically iodide, an anion-exchange column is typically used.

Experimental Protocol for Ion Chromatography Analysis of Iodide in a Pharmaceutical Product (Potassium Iodide Salt):

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock standard solution of iodide (e.g., from potassium iodide) of a known concentration. Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.[4]

    • Sample Solution: Accurately weigh the potassium iodide salt sample and dissolve it in a suitable solvent (e.g., deionized water) to a known volume to achieve a concentration within the calibration range.[4]

  • Chromatographic System and Conditions:

    • Instrument: A high-performance ion chromatography (HPIC) system equipped with a conductivity detector is commonly used.[4]

    • Column: A suitable anion-exchange column, such as a Metrosep A Supp 17 or Dionex IonPac AS20, is employed for the separation of iodide.[4][5]

    • Eluent: An appropriate eluent, such as a sodium carbonate/bicarbonate buffer or potassium hydroxide (B78521) solution, is used to carry the sample through the column.[4][5]

    • Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.[4]

    • Detection: Suppressed conductivity detection is a common mode for sensitive and selective detection of iodide.[4]

  • Analysis:

    • Inject a fixed volume of the standard and sample solutions into the IC system.

    • Record the chromatograms, which will show a peak corresponding to the iodide ion.

  • Quantification:

    • Identify the iodide peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the iodide standards against their known concentrations.

    • Determine the concentration of iodide in the sample by interpolating its peak area on the calibration curve.

Visualizing the Workflows

The following diagrams illustrate the logical flow of each analytical method.

Iodometric_Titration_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Analysis start Weigh Salt Sample dissolve Dissolve in Water start->dissolve acidify Add Sulfuric Acid dissolve->acidify add_ki Add Potassium Iodide acidify->add_ki incubate Incubate in Dark add_ki->incubate titrate1 Titrate with Na2S2O3 (to pale yellow) incubate->titrate1 add_starch Add Starch Indicator titrate1->add_starch titrate2 Titrate to Colorless Endpoint add_starch->titrate2 calculate Calculate this compound Content titrate2->calculate

Caption: Workflow of Iodometric Titration for this compound Analysis.

Ion_Chromatography_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis cluster_quantification Quantification prep_standards Prepare Standard Solutions inject Inject Standards and Sample prep_standards->inject prep_sample Prepare Sample Solution prep_sample->inject ic_system Set up IC System (Column, Eluent, Detector) run_ic Run Chromatography ic_system->run_ic inject->run_ic detect Detect Iodide Peak run_ic->detect calibration Generate Calibration Curve detect->calibration quantify Quantify Iodide in Sample calibration->quantify

Caption: Workflow of Ion Chromatography for this compound Analysis.

Conclusion: Making an Informed Decision

Both iodometric titration and ion chromatography are viable methods for this compound analysis, each with its own set of advantages and limitations.

Iodometric titration is a cost-effective and straightforward technique that does not require expensive instrumentation. However, it is a manual method with lower sample throughput and is susceptible to interferences from other redox-active species in the sample matrix.[8] Its sensitivity is generally lower than that of ion chromatography.

Ion chromatography , on the other hand, offers high sensitivity, specificity, and the ability to perform speciation analysis (e.g., distinguishing between iodide and iodate).[4] It is a highly automated technique, leading to higher sample throughput and improved precision. The main drawbacks are the high initial instrument cost and the need for more specialized technical expertise.

For high-throughput laboratories, regulated environments requiring high accuracy and precision, and applications where speciation is important, ion chromatography is the superior choice . For smaller laboratories with limited budgets, or for applications where high precision is not the primary concern and the sample matrix is relatively simple, iodometric titration remains a practical and economical option . The ultimate decision will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, desired throughput, and available resources.

References

validation of analytical procedures for iodine determination in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Validation of Analytical Procedures for Iodine Determination in Biological Samples

For researchers, scientists, and drug development professionals, the accurate determination of this compound in biological matrices is crucial for a wide range of studies, from nutritional assessments to toxicological evaluations. The choice of analytical methodology is a critical decision that impacts the reliability and validity of experimental data. This guide provides an objective comparison of commonly employed analytical techniques for this compound quantification in biological samples, supported by experimental data and detailed protocols.

Comparison of Key Analytical Methods

The determination of this compound in biological samples, such as urine, serum/plasma, and tissues, is predominantly achieved through three principal methods: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), the Sandell-Kolthoff (S-K) colorimetric reaction, and High-Performance Liquid Chromatography (HPLC). Each method offers a unique balance of sensitivity, specificity, cost, and throughput.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is widely regarded as the gold standard for this compound determination due to its exceptional sensitivity and specificity.[1][2][3] It is capable of measuring trace levels of this compound with high precision. However, the high cost of instrumentation and the need for skilled operators can be limiting factors.[1]

The Sandell-Kolthoff (S-K) reaction is a classic and cost-effective spectrophotometric method.[1] Its foundation lies in the catalytic effect of iodide on the reduction of cerium(IV) to cerium(III) by arsenic(III).[1] The rate of this reaction is proportional to the this compound concentration. While being more accessible and suitable for high-throughput screening, it can be susceptible to interferences which are often mitigated by sample digestion.[1][2]

High-Performance Liquid Chromatography (HPLC) offers a versatile and robust alternative for this compound analysis.[4] Often employing ion-pair reversed-phase chromatography with UV or electrochemical detection, HPLC methods can be less complex and expensive than ICP-MS.[4][5]

The following diagram illustrates a generalized workflow for the determination of this compound in biological samples, applicable to all the discussed methods with variations in the specific instrumentation and detection principles.

G General Workflow for this compound Determination in Biological Samples cluster_pre Sample Pre-treatment cluster_analysis Analytical Measurement cluster_post Data Processing SampleCollection Sample Collection (Urine, Serum, Tissue) SamplePreparation Sample Preparation (e.g., Digestion, Dilution, Extraction) SampleCollection->SamplePreparation AnalyticalMethod Choice of Analytical Method (ICP-MS, S-K, HPLC) SamplePreparation->AnalyticalMethod Instrumentation Instrumental Analysis AnalyticalMethod->Instrumentation DataAcquisition Data Acquisition Instrumentation->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification FinalResult FinalResult Quantification->FinalResult Final Result (this compound Concentration)

Caption: A generalized workflow for this compound determination.

Quantitative Performance Comparison

The selection of an appropriate analytical method is often guided by its performance characteristics. The following tables summarize the key validation parameters for ICP-MS, the Sandell-Kolthoff reaction, and HPLC-based methods as reported in the literature.

Table 1: Performance Characteristics of ICP-MS for this compound Determination

ParameterBiological MatrixValueReference
Limit of Detection (LOD)Biological Materials0.01 µg/L[6]
Limit of Quantitation (LOQ)Food Samples36 ng/g[7]
Precision (Intra-assay CV)Breast Milk1.3% (Isotope Ratio Method)[3]
Precision (Intra-assay CV)Breast Milk5.6% (Standard Curve Method)[3]
RecoveryNIST SRM 1549a102-105%[3]

Table 2: Performance Characteristics of the Sandell-Kolthoff Method for this compound Determination

ParameterBiological MatrixValueReference
Limit of Detection (LOD)Urine2.6 µg/L[8]
Limit of Detection (LOD)Saliva4.6 µg/L[9][10]
Limit of Quantitation (LOQ)Urine11.7 µg/L[8]
Precision (Intra-assay CV)Urine4%[8]
Precision (Inter-assay CV)Urine4.9%[8]
RecoveryUrine90-110%[11]
RecoverySaliva92.8-107.0%[9][10]

Table 3: Performance Characteristics of HPLC Methods for this compound Determination

ParameterBiological MatrixValueReference
Limit of Detection (LOD)This compound/β-CD Complex1.24 µg/mL (for KI)[12]
Limit of Quantitation (LOQ)This compound/β-CD Complex4.14 µg/mL (for KI)[12]
PrecisionUrineInter-assay CVs <10%[13]
RecoveryUrine100.9 ± 2.4%[13]

The diagram below provides a visual comparison of these methods based on key performance attributes.

G Comparative Overview of Analytical Methods cluster_methods Analytical Methods cluster_params Performance Parameters ICPMS ICP-MS Sensitivity Sensitivity ICPMS->Sensitivity Very High Cost Cost ICPMS->Cost High Throughput Throughput ICPMS->Throughput Moderate Specificity Specificity ICPMS->Specificity Very High SK Sandell-Kolthoff SK->Sensitivity Good SK->Cost Low SK->Throughput High SK->Specificity Moderate HPLC HPLC HPLC->Sensitivity High HPLC->Cost Moderate HPLC->Throughput High HPLC->Specificity High

Caption: Comparison of key performance attributes.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are outlines of typical procedures for each of the discussed analytical methods.

Sample Preparation: Alkaline Digestion for ICP-MS and Sandell-Kolthoff

A common sample preparation technique for both ICP-MS and the S-K method involves alkaline digestion to break down the organic matrix and liberate this compound.

  • Reagents: 25% tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) solution.

  • Procedure:

    • Pipette a small volume of the biological sample (e.g., 0.1 mL of serum or urine) into a microwave digestion vessel.[14]

    • Add 1 mL of 25% TMAH solution.[14]

    • Seal the vessel and place it in a microwave digestion system.

    • Heat the sample for a short duration (e.g., 6 minutes) to achieve complete digestion.[14]

    • After cooling, dilute the digestate with ultrapure water to a suitable volume for analysis.

Sandell-Kolthoff Reaction (Microplate Method)

This protocol is an adaptation of the S-K reaction for a microplate format, allowing for higher throughput.

  • Reagents: Ammonium (B1175870) persulfate, arsenious acid, ceric ammonium sulfate.

  • Procedure:

    • Transfer an aliquot of the digested sample or standard to a Pyrex glass tube.

    • Add 1.0 mL of 1.0 mol/L ammonium persulfate for digestion.[2]

    • Transfer the digested sample to a 96-well microtiter plate.[11]

    • Initiate the colorimetric reaction by adding arsenious acid and then ceric ammonium sulfate.

    • Read the absorbance at 405 nm using a microplate photometer.[11] The rate of color change is proportional to the this compound concentration.

HPLC-UV Method for Urinary this compound

This method utilizes ion-pair reversed-phase chromatography for the separation and quantification of iodide.

  • Sample Pre-treatment: A sodium thiosulfate (B1220275) solution is added to the urine sample to convert all free this compound to iodide.[4][5]

  • Chromatographic Conditions:

    • Column: Pursuit XRs C8 column.[4][5]

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and an aqueous phase containing 18-crown-6-ether, octylamine, and sodium dihydrogen phosphate.[4][5]

    • Detection: UV detection at 225 nm.[5]

  • Quantification: The concentration of iodide is determined by comparing the peak area of the sample to a calibration curve prepared from iodide standards.

References

comparative study of iodine versus bromine in electrophilic halogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a halogen atom onto a molecule is a cornerstone of synthetic chemistry, providing a versatile handle for further functionalization. Among the halogens, iodine and bromine are frequently employed in electrophilic halogenation reactions. The choice between these two reagents is critical and depends on a variety of factors including substrate reactivity, desired regioselectivity, and reaction conditions. This guide provides an objective comparison of this compound and bromine in electrophilic halogenation, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: this compound vs. Bromine

FeatureThis compoundBromine
Reactivity Generally less reactive; requires activation with an oxidizing agent.More reactive; often requires a Lewis acid catalyst for arenes.
Electrophilicity LowerHigher
Reagents I₂, NIS, DIH, IClBr₂, NBS, TBCA
Handling & Safety Solid, less hazardous.Volatile, corrosive, and toxic liquid; requires careful handling. Safer alternatives like in situ generation are available.[1]
Cost Generally more expensive per mole.Generally less expensive per mole.
Bond Strength (C-X) Weaker C-I bond, making it a better leaving group in subsequent reactions.Stronger C-Br bond.

Performance in Electrophilic Aromatic Substitution

The electrophilic halogenation of aromatic compounds is a fundamental transformation. The reactivity and regioselectivity of iodination and bromination can differ significantly depending on the substrate.

Data Presentation: Aromatic Halogenation
SubstrateHalogenating SystemProduct(s)Yield (%)Regioselectivity (ortho:meta:para)Reference
Anisole (B1667542) I₂ / HgO in Ethanol (B145695)p-Iodoanisole85Predominantly para[2][3]
Anisole NBS in Acetonitrile (B52724)p-Bromoanisole96Exclusively para[4]
Toluene Br₂ / FeBr₃o-Bromotoluene, p-Bromotoluene-33:0:67
Acetanilide Br₂ in Acetic Acidp-Bromoacetanilide>80Predominantly para[5][6]

Note: Yields and regioselectivity can vary based on reaction conditions.

Performance in Electrophilic Addition to Alkenes and Alkynes

Both bromine and this compound undergo electrophilic addition to alkenes and alkynes, typically proceeding through a halonium ion intermediate to give anti-addition products.

Data Presentation: Halogenation of Alkenes
SubstrateHalogenating SystemProductYield (%)StereochemistryReference
Cyclohexene Br₂ in CCl₄trans-1,2-DibromocyclohexaneHighanti-addition
Styrene I₂ / H₂O₂1-Phenyl-1,2-diiodoethaneGood to Highanti-addition

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a direct comparison of the procedures.

Protocol 1: Electrophilic Iodination of Anisole

This protocol describes the direct iodination of anisole using this compound and mercuric oxide as an activating agent.[2][3]

Materials:

  • Anisole

  • This compound (I₂)

  • Mercuric Oxide (HgO)

  • Ethanol (absolute)

  • Ether

  • Potassium iodide (KI) solution

Procedure:

  • Dissolve anisole (1.0 eq) in absolute ethanol.

  • Add mercuric oxide (0.75 eq) to the solution.

  • Slowly add powdered this compound (1.0 eq) in portions with stirring.

  • Continue stirring until the color of this compound disappears.

  • Filter the reaction mixture to remove insoluble mercury salts.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ether and wash with an aqueous solution of potassium iodide to remove any unreacted this compound.

  • Wash the ethereal solution with water and dry over anhydrous sodium sulfate.

  • Evaporate the ether to obtain the crude product, which can be further purified by recrystallization or distillation to yield p-iodoanisole.

Protocol 2: Electrophilic Bromination of Anisole

This protocol details the bromination of anisole using N-Bromosuccinimide (NBS), a common and milder brominating agent.[4]

Materials:

  • Anisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve anisole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude product, which can be purified by column chromatography to give p-bromoanisole.

Mechanistic Considerations & Logical Relationships

The fundamental mechanisms of electrophilic bromination and iodination share similarities but have key differences in the generation of the active electrophile.

General Mechanism of Electrophilic Aromatic Halogenation

G cluster_activation Electrophile Generation cluster_substitution Aromatic Substitution Halogen X₂ (Br₂ or I₂) Electrophile Electrophilic Halogen (X⁺ or δ⁺X-Activator) Halogen->Electrophile Activation Activator Activator (Lewis Acid for Br₂ Oxidizing Agent for I₂) Activator->Electrophile Arene Aromatic Ring SigmaComplex Arenium Ion (Sigma Complex) Electrophile->SigmaComplex Arene->SigmaComplex Nucleophilic Attack Product Halogenated Arene SigmaComplex->Product Deprotonation

Caption: General mechanism for electrophilic aromatic halogenation.

Experimental Workflow for Electrophilic Halogenation

G start Start dissolve Dissolve Substrate in Solvent start->dissolve add_reagent Add Halogenating Agent (and Activator if needed) dissolve->add_reagent react Reaction at Controlled Temperature add_reagent->react monitor Monitor Reaction (TLC, GC, etc.) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Recrystallization/ Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for electrophilic halogenation.

Decision Tree for Choosing Between this compound and Bromine

G start Substrate for Halogenation activated_q Is the substrate activated? start->activated_q deactivated_q Is the substrate deactivated? activated_q->deactivated_q No leaving_group_q Is the halogen needed as a good leaving group? activated_q->leaving_group_q Yes use_bromine Consider Bromine (e.g., Br₂/Lewis Acid) deactivated_q->use_bromine Yes cost_q Is cost a major factor? leaving_group_q->cost_q No use_this compound Consider this compound (e.g., I₂/Oxidant) leaving_group_q->use_this compound Yes cost_q->use_bromine Yes safer_bromine Consider safer brominating agents (e.g., NBS) cost_q->safer_bromine No

Caption: Decision-making guide for selecting this compound or bromine.

Conclusion

The choice between this compound and bromine for electrophilic halogenation is a nuanced decision that requires careful consideration of the substrate's electronic properties, the desired product, and practical aspects such as safety and cost. Bromine, being more reactive, is often the reagent of choice for less activated systems. However, its hazardous nature necessitates stringent safety precautions. This compound, while less reactive, is safer to handle and the resulting C-I bond is a superior leaving group for subsequent transformations, a crucial aspect in multi-step syntheses. By understanding the relative advantages and disadvantages of each halogen and utilizing the appropriate experimental conditions, researchers can effectively incorporate these essential elements into their synthetic targets.

References

A Comparative Guide to Iodine-Based Wound Healing Agents: An Evaluation of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of different iodine-based wound healing agents, with a primary focus on Povidone-Iodine (PVP-I) and Cadexomer this compound. The information presented is supported by experimental data from clinical and preclinical studies to aid in research and development decisions.

Introduction to this compound-Based Wound Healing Agents

This compound has been a cornerstone of wound care for over 150 years due to its broad-spectrum antimicrobial activity. Modern formulations have been developed to control the release of this compound, enhancing its therapeutic window by minimizing cytotoxicity while retaining its antiseptic properties. This guide evaluates two prominent forms of this compound-based treatments: Povidone-Iodine, a complex of this compound and a polymer, and Cadexomer this compound, a cross-linked polysaccharide matrix containing this compound.

Comparative Efficacy: Quantitative Data

The following tables summarize the quantitative data from various studies comparing the performance of Povidone-Iodine and Cadexomer this compound in different wound types.

Table 1: Efficacy in Venous Leg Ulcers
ParameterCadexomer this compoundPovidone-Iodine / Standard CareStudy Highlights & Citation
Mean Ulcer Size Reduction (6 weeks) Significant reductionSlight increaseIn a multicenter randomized trial with 93 patients, cadexomer this compound significantly reduced ulcer size, whereas standard treatment saw a slight increase.[1]
Mean Ulcer Size Reduction (12 weeks) 62%41% (Hydrocolloid Dressing)A 153-patient trial showed a greater mean reduction in ulcer size with cadexomer this compound compared to hydrocolloid dressings.[2]
Complete Healing Rate (8 weeks) 64.5%50% (Dextranomer Powder)An open, parallel study of 27 patients demonstrated a higher rate of complete healing with cadexomer this compound.[3]
Healing Rate More than twice as rapidStandard TherapyA crossover study with 75 patients found that ulcers healed more than twice as fast with cadexomer this compound compared to standard saline wet-to-dry dressings (P = .0025).[4]
Table 2: Efficacy in Diabetic Foot Ulcers
ParameterPovidone-Iodine FoamStandard Foam DressingStudy Highlights & Citation
Complete Wound Healing (8 weeks) 44.4%42.3%A study with 71 patients showed comparable rates of complete healing between PVP-I foam and a standard foam dressing.[5][6]
Mean Days to Complete Healing 31.00 ± 15.0733.27 ± 12.60The time to complete healing was similar between the two groups in the same study.[5][6]
Infection Rates 11.1%11.4%Infection rates were also comparable between the PVP-I foam and standard foam dressing groups.[5][6]
Mean Percentage Reduction in Ulcer Area 40.90 ± 8.76%58.90 ± 5.21% (Superoxidised Solution)In a study comparing povidone-iodine with a superoxidised solution in 60 patients, the latter showed a significantly higher percentage reduction in ulcer area.[7][8]
Table 3: Comparative Efficacy of Cadexomer this compound vs. Povidone-Iodine Ointments
ParameterCadexomer this compound OintmentPovidone-Iodine OintmentStudy Highlights & Citation
Granulation Tissue Promotion Significant improvement (p < 0.05)Less improvementA prospective, interventional study of 40 patients found cadexomer this compound to be significantly better at promoting granulation tissue.[9][10][11][12]
Ulcer Size Reduction Clinically more effectiveStatistically significant reduction, but less than cadexomerThe same study showed that while both agents reduced ulcer size, cadexomer this compound was clinically more effective.[9][10][11][12]
Reduction in Wound Discharge Clinically more effectiveStatistically significant reduction, but less than cadexomerCadexomer this compound was also found to be more effective in reducing the amount of discharge from ulcers.[9][10][11][12]

Signaling Pathways in this compound-Modulated Wound Healing

This compound-based agents influence the complex signaling cascades that govern wound repair. Their primary antiseptic function reduces the bacterial load, which in turn decreases the inflammatory stimuli. Beyond this, this compound has been shown to directly modulate cellular signaling pathways involved in inflammation and tissue regeneration.

Signaling_Pathways This compound This compound-Based Agents (PVP-I, Cadexomer this compound) Bacteria Bacterial Load / Biofilm This compound->Bacteria Inhibition Macrophages Macrophages This compound->Macrophages Modulation Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) This compound->Inflammatory_Cytokines Reduction TGF_beta TGF-β This compound->TGF_beta Upregulation Bacteria->Macrophages Activation Macrophages->Inflammatory_Cytokines Secretion Macrophages->TGF_beta Secretion Fibroblasts Fibroblasts Granulation_Tissue Granulation Tissue Formation Fibroblasts->Granulation_Tissue Promotion Wound_Healing Enhanced Wound Healing Inflammatory_Cytokines->Wound_Healing Inhibition (in excess) TGF_beta->Fibroblasts Activation & Proliferation Granulation_Tissue->Wound_Healing Leads to Experimental_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Shaving, Disinfection) Start->Animal_Prep Wound_Creation Creation of Full-Thickness Excisional Wounds Animal_Prep->Wound_Creation Grouping Random Assignment to Treatment Groups Wound_Creation->Grouping Treatment Application of this compound Agents and Controls Grouping->Treatment Monitoring Wound Monitoring (Photography and Measurement) Treatment->Monitoring Harvesting Tissue Harvesting at Specific Time Points Monitoring->Harvesting Analysis Histological and Molecular Analysis Harvesting->Analysis End End Analysis->End Logical_Relationships Wound_Type Wound Type Chronic_Wound Chronic Wounds (e.g., Venous Leg Ulcers) Wound_Type->Chronic_Wound Acute_Wound Acute/Infected Wounds Wound_Type->Acute_Wound Cadexomer_this compound Cadexomer this compound Chronic_Wound->Cadexomer_this compound Often preferred for PVP_this compound Povidone-Iodine Acute_Wound->PVP_this compound Often used for High_Exudate High Exudate Levels Cadexomer_this compound->High_Exudate Effective for Desloughing Need for Desloughing Cadexomer_this compound->Desloughing Effective for Broad_Antimicrobial Broad-Spectrum Antimicrobial Action Cadexomer_this compound->Broad_Antimicrobial Provides PVP_this compound->Broad_Antimicrobial Provides

References

A Researcher's Guide to Cross-Validation of Iodine Intake Assessment Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately assessing iodine intake is crucial for understanding its role in health and disease. This guide provides a comparative overview of common methods for this compound intake assessment, supported by data from validation studies. We delve into the experimental protocols of key methodologies and present visual workflows to aid in the selection of the most appropriate assessment tool for your nutritional studies.

Comparing the Tools: A Quantitative Look at this compound Assessment Methods

The selection of an appropriate method to assess this compound intake is a critical decision in the design of nutritional studies. The choice depends on various factors, including the study's objectives, the required level of precision, available resources, and the characteristics of the study population. Here, we present a summary of quantitative data from several cross-validation studies that compare the performance of different this compound assessment methods. The primary methods discussed are the Food Frequency Questionnaire (FFQ), the Food Diary (FD) or Weighed Food Record (WFR), and the measurement of Urinary this compound Concentration (UIC).

Study & Population Test Method Reference Method(s) Correlation Coefficient (r) Classification Agreement (%) Validity Coefficient
Kelliher et al. (2024) - Irish women (18-50 years)[1]47-item I-FFQ4-day Weighed Food Diary (FD), UICr = 0.434 (vs. FD)89% (same or adjacent tertile as FD)I-FFQ: 0.542, FD: 0.800, UIC: 0.228
Sleire et al. (2019) - Norwegian pregnant women[2]60-item I-FFQ6-day Food Diary (FD), UICr = 0.62 (vs. FD), r = 0.21 (vs. UIC)--
Combet & Lean (2014) - U.K. females of childbearing age[3]17-item I-FFQ4-day semi-quantitative Food Diaries, duplicate 24-h urine collectionrs = 0.45 (vs. FD), rs = 0.34 (vs. UIC in μg/L)82% (same or adjacent quartile as FD)FFQ: 0.66, FD: 0.69, Urinary this compound Excretion: 0.52
Rosendahl-Riise et al. (2023) - Norwegian fertile women[4]Digital I-screenerSingle 24-hour recall (24HR), UICr = 0.318 (vs. 24HR), r = 0.122 (vs. UIC)83% (same/adjacent tertile as 24HR)-
Brzezińska et al. (2017) - Young Polish women[5]This compound-FFQ3-day dietary records->70% (correctly classified into tertiles)-

In-Depth Look: Experimental Protocols

Detailed methodologies are fundamental for the critical evaluation and replication of research findings. Below are summaries of the experimental protocols employed in key cross-validation studies of this compound intake assessment.

Food Frequency Questionnaire (FFQ) Administration

The this compound-Specific Food Frequency Questionnaire (I-FFQ) is a dietary assessment tool designed to estimate habitual this compound intake over a specific period. The administration protocol generally involves the following steps:

  • Questionnaire Design : The FFQ consists of a list of food and beverage items that are significant sources of this compound in the target population's diet. For each item, respondents are asked to report the frequency of consumption (e.g., per day, week, or month) and, in some cases, the portion size.

  • Interviewer- or Self-Administration : FFQs can be interviewer-administered, where a trained researcher guides the participant through the questionnaire, or self-administered, where the participant completes it on their own.

  • Data Processing : The reported frequency of consumption for each food item is multiplied by its this compound content (obtained from a food composition database) and portion size to calculate the average daily this compound intake for each participant.

Weighed Food Diary (WFD) / Food Record (FR)

Considered a gold standard for dietary assessment, the weighed food diary provides a detailed account of all foods and beverages consumed over a specified number of days. The protocol typically includes:

  • Participant Instruction : Participants receive detailed instructions and a recording booklet. They are trained by a researcher on how to accurately weigh and record all food and beverage items at the time of consumption.

  • Data Recording : For each food item, the participant records a detailed description (including brand names and cooking methods), the weight of the portion served, and the weight of any leftovers. This is typically done over a period of 3 to 7 consecutive days to capture daily variations in intake.

  • Data Analysis : Trained nutritionists or researchers review the diaries for completeness and clarity, and may follow up with participants to resolve any ambiguities. The weight of each food item consumed is then converted into nutrient intake using a comprehensive food composition database.

24-Hour Dietary Recall

The 24-hour dietary recall is a retrospective method where a trained interviewer prompts the respondent to recall all foods and beverages consumed in the preceding 24 hours. A structured approach, often the "multiple-pass method," is used to enhance the accuracy of the recall:

  • First Pass : The respondent provides a quick list of all foods and beverages consumed.

  • Second Pass : The interviewer probes for details about each item, including preparation methods, portion sizes, and any additions (e.g., sauces, condiments). Food models and other visual aids may be used to assist with portion size estimation[6].

  • Third Pass : The interviewer reviews the list with the respondent to ensure all items, including snacks and beverages, have been recorded.

  • Final Review : The interviewer reads back the recorded information to the respondent for final confirmation.

Urinary this compound Concentration (UIC) Measurement

Urinary this compound concentration is a widely used biomarker of recent this compound intake. The protocol for its measurement involves:

  • Sample Collection : Participants provide a spot urine sample. For a more representative measure, some studies may collect multiple spot samples over consecutive days or a 24-hour urine collection.

  • Laboratory Analysis : The this compound concentration in the urine is typically measured using the Sandell-Kolthoff reaction, a spectrophotometric method based on the catalytic role of this compound in the reduction of ceric ammonium (B1175870) sulfate (B86663) by arsenious acid. Inductively coupled plasma mass spectrometry (ICP-MS) is another highly sensitive and accurate method used for UIC determination.

Visualizing the Validation Process

To better understand the relationships and workflows in cross-validation studies, the following diagrams have been generated using Graphviz.

cross_validation_workflow cluster_planning Study Planning cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_results Results & Interpretation DefineObjectives Define Study Objectives SelectMethods Select Assessment Methods (e.g., FFQ, Food Diary, UIC) DefineObjectives->SelectMethods ParticipantRecruitment Participant Recruitment SelectMethods->ParticipantRecruitment AdministerFFQ Administer FFQ ParticipantRecruitment->AdministerFFQ CollectFoodDiary Collect Weighed Food Diary ParticipantRecruitment->CollectFoodDiary CollectUrine Collect Urine Samples ParticipantRecruitment->CollectUrine ProcessFFQ Process FFQ Data AdministerFFQ->ProcessFFQ AnalyzeFoodDiary Analyze Food Diary Data CollectFoodDiary->AnalyzeFoodDiary MeasureUIC Measure UIC CollectUrine->MeasureUIC StatisticalComparison Statistical Comparison (Correlation, Bland-Altman, etc.) ProcessFFQ->StatisticalComparison AnalyzeFoodDiary->StatisticalComparison MeasureUIC->StatisticalComparison AssessAgreement Assess Agreement & Validity StatisticalComparison->AssessAgreement PublishFindings Publish Findings AssessAgreement->PublishFindings

Workflow of a Cross-Validation Study for this compound Intake Assessment.

logical_relationships cluster_methods Assessment Methods cluster_validation Validation FFQ Food Frequency Questionnaire (FFQ) Correlation Correlation FFQ->Correlation BlandAltman Bland-Altman Plot FFQ->BlandAltman Classification Cross-Classification FFQ->Classification Triads Method of Triads FFQ->Triads FoodDiary Weighed Food Diary (Reference Method) FoodDiary->Correlation FoodDiary->BlandAltman FoodDiary->Classification FoodDiary->Triads UIC Urinary this compound Concentration (Biomarker) UIC->Correlation UIC->Triads

Logical Relationships in Cross-Validating this compound Assessment Methods.

References

comparative analysis of hypervalent iodine reagents in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypervalent iodine reagents have emerged as indispensable tools in modern organic synthesis, offering mild, selective, and environmentally benign alternatives to traditional heavy-metal-based oxidants. Their versatility in mediating a wide range of transformations, from alcohol oxidations to complex cyclizations, has made them crucial in the synthesis of pharmaceuticals and other high-value molecules. This guide provides a comparative analysis of three prominent hypervalent this compound reagents: Dess-Martin Periodinane (DMP), 2-Iodoxybenzoic acid (IBX), and Phenylthis compound(III) Diacetate (PIDA), with a focus on their performance, supported by experimental data and detailed protocols.

Performance Comparison of Hypervalent this compound Reagents

The choice of a hypervalent this compound reagent is often dictated by the specific transformation, the substrate's functional group tolerance, and the desired reaction conditions. Below is a summary of the general properties and a detailed comparison of their performance in the oxidation of alcohols.

General Properties:

ReagentOxidation State of this compoundCommon ApplicationsAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) +5Oxidation of primary and secondary alcohols to aldehydes and ketones.High yields, short reaction times, mild conditions (room temperature, neutral pH), high chemoselectivity, good solubility in common organic solvents.[1]Potentially explosive under impact or heat, relatively high cost.[1]
2-Iodoxybenzoic Acid (IBX) +5Oxidation of alcohols, glycols, and other functional groups.Mild and versatile, can be prepared from 2-iodobenzoic acid.[2]Poor solubility in many common organic solvents (often used in DMSO), can be explosive upon heating.
Phenylthis compound(III) Diacetate (PIDA) +3Oxidative cyclizations, C-H functionalization, formation of hetero-hetero bonds.Versatile for various oxidative transformations beyond alcohol oxidation.[3][4]Can require additives like Lewis acids for certain reactions.

Quantitative Comparison: Oxidation of Alcohols with DMP and IBX

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Both DMP and IBX are highly effective for this purpose. The following table summarizes a direct comparison of their performance in the oxidation of various alcohols in an ionic liquid medium, highlighting the generally faster reaction times observed with DMP.

Table 1: Comparison of DMP and IBX in the Oxidation of Alcohols in [bmim]BF4

Substrate (Alcohol)ProductReagentTime (h)Yield (%)
Benzyl alcoholBenzaldehydeIBX2.594
DMP0.595
1-PhenylethanolAcetophenoneIBX3.092
DMP0.894
Cinnamyl alcoholCinnamaldehydeIBX2.095
DMP0.596
2-Octanol2-OctanoneIBX4.590
DMP1.592
CyclohexanolCyclohexanoneIBX4.092
DMP1.093
GeraniolGeranialIBX2.593
DMP0.595

Data sourced from a study on oxidations in ionic liquids.

Kinetic Insights into Alcohol Oxidation

Kinetic studies provide a deeper understanding of the reactivity of these reagents. The following table presents kinetic parameters for the oxidation of various alcohols with IBX and DMP, demonstrating the equilibrium constants for the formation of the reactive intermediate and the first-order rate constants for its decomposition.

Table 2: Kinetic Parameters for the Oxidation of Alcohols with IBX and DMP at 25°C

AlcoholReagentKeq (M⁻¹)k₁ (s⁻¹)
Benzyl alcoholIBX0.81.2 x 10⁻³
1-PhenylethanolIBX1.20.9 x 10⁻³
2-PropanolIBX0.50.3 x 10⁻³
CyclohexanolIBX0.70.4 x 10⁻³

Data from a comparative guide on kinetic studies of alcohol oxidation.[5]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory.

Protocol 1: Oxidation of a Primary Alcohol using Dess-Martin Periodinane (DMP)

Reaction: Oxidation of Piperonyl Alcohol to Piperonal

Procedure:

  • To a solution of piperonyl alcohol (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂; approximately 10 volumes) is added Dess-Martin periodinane (1.2 equivalents) at room temperature.

  • The reaction mixture is stirred for 2 to 4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether.

  • A 1:1:1 mixture of saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and water is slowly added to the reaction mixture.

  • The resulting biphasic mixture is stirred vigorously for 1 hour until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Oxidation of a Secondary Alcohol using 2-Iodoxybenzoic Acid (IBX)

Reaction: Oxidation of a Secondary Alcohol to a Ketone

Procedure:

  • A solution of the secondary alcohol (1 equivalent) in a suitable solvent (e.g., ethyl acetate (B1210297) or a mixture of CH₂Cl₂ and water) is prepared.

  • IBX (1.5 to 3.0 equivalents) is added to the solution. In some cases, additives like n-Bu₄NBr (0.5 equivalents) can be used to facilitate the reaction, especially in biphasic systems.

  • The mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove the insoluble IBX and its reduced form.

  • The filtrate is washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Note: IBX is known to be potentially explosive upon heating, and appropriate safety precautions should be taken.

Protocol 3: Oxidative Cyclization using Phenylthis compound(III) Diacetate (PIDA)

Reaction: Synthesis of Spiro-Fused Dihydrofuran-3(2H)-ones

Procedure:

  • To a solution of the 1-alkenoyl-1-carbamoyl cycloalkane (1 equivalent) in dichloromethane (DCM) at 0°C is added PIDA (1.5 equivalents).

  • A Lewis acid, such as BF₃·OEt₂ (0.3 equivalents), is added to the reaction mixture.

  • The reaction is stirred at 0°C and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the spiro-fused dihydrofuran-3(2H)-one.[6]

Reaction Mechanisms and Logical Workflows

Understanding the underlying mechanisms of these reagents is key to predicting their reactivity and selectivity.

Dess-Martin Periodinane (DMP) Oxidation of Alcohols

The oxidation of an alcohol by DMP proceeds through a ligand exchange followed by an intramolecular elimination.

DMP_Oxidation Substrate Primary/Secondary Alcohol (R₂CHOH) Intermediate Alkoxyperiodinane Intermediate Substrate->Intermediate Ligand Exchange DMP Dess-Martin Periodinane (DMP) DMP->Intermediate Product Aldehyde/Ketone (R₂C=O) Intermediate->Product Intramolecular Proton Transfer Byproducts Iodinane + Acetic Acid Intermediate->Byproducts Elimination

Caption: Mechanism of alcohol oxidation by Dess-Martin Periodinane (DMP).

2-Iodoxybenzoic Acid (IBX) Oxidation of Alcohols

The mechanism of IBX oxidation is similar to that of DMP, involving a ligand exchange and subsequent elimination.

IBX_Oxidation Substrate Primary/Secondary Alcohol (R₂CHOH) Adduct IBX-Alcohol Adduct Substrate->Adduct Ligand Exchange IBX 2-Iodoxybenzoic Acid (IBX) IBX->Adduct Product Aldehyde/Ketone (R₂C=O) Adduct->Product Elimination Byproduct 2-Iodosobenzoic Acid (IBA)

Caption: General mechanism for alcohol oxidation by 2-Iodoxybenzoic Acid (IBX).

Phenylthis compound(III) Diacetate (PIDA) Mediated Oxidative Cyclization

PIDA is a versatile reagent for various oxidative cyclizations. The following diagram illustrates a general workflow for the oxidative cyclization of a phenol (B47542) derivative.

PIDA_Cyclization Phenol Phenol Derivative with Nucleophilic Sidechain Activation Activation of Phenolic Oxygen Phenol->Activation PIDA PIDA PIDA->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Rearomatization Rearomatization/ Further Reaction Cyclization->Rearomatization Product Cyclized Product Rearomatization->Product

Caption: General workflow for PIDA-mediated oxidative cyclization of a phenol.

This guide provides a foundational comparison of DMP, IBX, and PIDA. For specific applications, researchers are encouraged to consult the primary literature for detailed optimization of reaction conditions. The continued development of hypervalent this compound chemistry promises even more powerful and selective reagents for the advancement of organic synthesis and drug discovery.

References

Ensuring Accuracy in Iodine Analysis: A Guide to Certified Reference Materials for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of iodine is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of the use of Certified Reference Materials (CRMs) for this compound quality control against other methods, supported by experimental data and detailed protocols.

Certified Reference Materials are indispensable tools for method validation, verification, and routine quality control in analytical laboratories. They provide a benchmark of accuracy and traceability to national and international standards, ensuring the reliability of analytical measurements. The National Institute of Standards and Technology (NIST) and other accredited bodies offer various CRMs for this compound in different matrices, such as iodized table salt and milk powder.[1][2]

The Role of CRMs in Method Validation

A well-validated analytical method is crucial for obtaining reliable data. The use of CRMs is an integral part of this validation process. A typical workflow for validating an analytical method for this compound determination using a CRM involves several key steps, from initial method development to routine sample analysis, with the CRM serving as the accuracy benchmark throughout.

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation using CRM cluster_2 Routine Quality Control cluster_3 Alternative QC Measures MD_1 Select Analytical Technique (e.g., ICP-MS) MD_2 Optimize Instrumental Parameters MD_1->MD_2 MD_3 Develop Sample Preparation Protocol MD_2->MD_3 MV_1 Analyze CRM (e.g., NIST SRM 3530) MD_3->MV_1 Validated Method MV_2 Compare Measured Value to Certified Value MV_1->MV_2 MV_3 Assess Accuracy & Precision MV_2->MV_3 MV_4 Determine LOD & LOQ MV_3->MV_4 QC_1 Analyze QC Samples (including CRMs) with Each Batch of Samples MV_4->QC_1 Established Performance QC_2 Monitor Method Performance AQC_1 Participation in Proficiency Testing (PT)/ External Quality Assurance (EQA) QC_2->AQC_1 AQC_2 Use of in-house reference materials QC_2->AQC_2

Figure 1: Workflow for validating an analytical method for this compound determination using a Certified Reference Material.

Comparison of Analytical Methods for this compound Determination

Several analytical techniques are available for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The table below summarizes the performance of common methods validated using CRMs.

Analytical MethodCertified Reference Material UsedCertified Value (mg/kg)Measured Value (mg/kg)Recovery (%)Precision (%RSD)Reference
ICP-MS NIST SRM 1549a (Whole Milk Powder)3.34 ± 0.33.502 ± 0.0891051.3 (intra-assay)[3]
ICP-MS NIST SRM 1869 (Infant/Adult Nutritional Formula)Not specified-Good accuracy-[4]
UHPLC Iodized Table Salt (spiked)10.0 - 50.0-87.2 - 106.90.4 (repeatability)[5][6][7]
Spectrophotometry NIST SRM 1549 (Non-fat Milk Powder)Not specified---[8]
Ion-Selective Electrode Kelp ThallusNot specified--< 5[9]
Titration This compound-containing medicinal productNot specified---[10]

ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is considered the gold standard for trace element analysis due to its high sensitivity and specificity.[3] UHPLC (Ultra-High-Performance Liquid Chromatography) offers a robust and accurate method, particularly for determining total this compound in samples like iodized salt.[5][6][7] Spectrophotometric methods , such as the Sandell-Kolthoff reaction, are classic techniques but can be prone to interferences.[8][11] Ion-selective electrodes and titration are cost-effective methods suitable for specific applications.[9][12]

Experimental Protocols

Sample Preparation for ICP-MS Analysis of this compound in Milk Powder (using NIST SRM 1549a)

This protocol is based on the method described for the analysis of breast milk this compound concentrations.[3][13][14]

  • Reagents: Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), internal standard solution (e.g., Antimony, Sb).

  • Procedure: a. Weigh approximately 0.2 g of the milk powder CRM into a disposable polypropylene (B1209903) tube. b. Add 2 mL of TMAH solution (25% w/v). c. Heat the sample at 90°C for 1 hour. d. After cooling, add the internal standard and dilute with deionized water to a final volume of 10 mL. e. Analyze the sample by ICP-MS.

Determination of Total this compound in Iodized Salt by UHPLC

This protocol is adapted from a validated method for total this compound in iodized table salt.[5][6][7]

  • Reagents: 0.5 M Sodium bisulfite solution, mobile phase (1:1 v/v methanol:120 mM phosphate (B84403) buffer with tetrasodium (B8768297) pyrophosphate, pH 3.0).

  • Procedure: a. Dissolve 0.5 g of the iodized table salt CRM in 0.5 M sodium bisulfite solution. Sodium bisulfite is used to reduce any iodate (B108269) to iodide.[5][6] b. Inject the solution into the UHPLC system equipped with a weak anion-exchange column and a diode array detector. c. Elute the iodide using the specified isocratic mobile phase at a flow rate of 0.20 mL/min. d. Detect the iodide at a wavelength of 223 nm.

Alternative Quality Control Measures

While CRMs are a cornerstone of quality control, a comprehensive quality system often incorporates other measures.

QC_Comparison cluster_CRMs Certified Reference Materials (CRMs) cluster_EQA External Quality Assurance (EQA) / Proficiency Testing (PT) cluster_InHouse In-house Reference Materials CRM_Node Provides certified value with uncertainty. Traceable to SI units. CRM_Pro Pros: - High accuracy and reliability - Establishes traceability - Validates entire analytical process CRM_Node->CRM_Pro CRM_Con Cons: - Higher cost - Limited availability for some matrices CRM_Node->CRM_Con EQA_Node Inter-laboratory comparison of results for the same sample. EQA_Pro Pros: - Assesses laboratory performance  against peers - Identifies systematic errors EQA_Node->EQA_Pro EQA_Con Cons: - Less frequent than internal QC - May not be available for all analytes/matrices EQA_Node->EQA_Con InHouse_Node A well-characterized internal material used for routine QC. InHouse_Pro Pros: - Cost-effective for routine use - Can be tailored to specific sample matrices InHouse_Node->InHouse_Pro InHouse_Con Cons: - Value is not certified - Lacks traceability unless characterized  against a CRM InHouse_Node->InHouse_Con

Figure 2: Comparison of different quality control measures for this compound analysis.

Participation in External Quality Assurance (EQA) or Proficiency Testing (PT) programs allows for the comparison of a laboratory's results with those of other laboratories, providing an external validation of performance.[15] The use of in-house reference materials is a cost-effective approach for daily quality control, although these materials should be characterized against a CRM to establish their values and ensure traceability.

Conclusion

The use of certified reference materials is a fundamental requirement for ensuring the accuracy and reliability of this compound analysis in research, drug development, and quality control. By providing a traceable benchmark, CRMs enable the validation of analytical methods and the continuous monitoring of their performance. While alternative quality control measures such as EQA participation and the use of in-house reference materials are valuable components of a comprehensive quality system, they are most effective when used in conjunction with CRMs. For laboratories seeking the highest level of confidence in their this compound measurements, the proper and consistent use of CRMs is non-negotiable.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Iodine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a cornerstone of a safe and compliant laboratory environment. Iodine, a commonly used halogen in various laboratory procedures, requires specific handling and disposal protocols due to its potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound and this compound-containing waste streams, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Logistical Information

Before handling this compound waste, it is crucial to be aware of the associated hazards and necessary safety precautions. This compound can be corrosive and harmful if ingested, inhaled, or in contact with skin.[1] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Key Safety Precautions:

  • Avoid Inhalation and Contact: Minimize the generation of this compound vapors and dust. Prevent direct contact with skin and eyes.[1]

  • Segregation: Do not mix this compound waste with other waste streams unless it is part of a specific neutralization protocol.

  • Labeling and Storage: All this compound waste must be collected in clearly labeled, sealed, and shatter-resistant containers.[1] Store these containers in a designated and secure waste accumulation area.

This compound Waste Disposal Procedures

The appropriate disposal method for this compound depends on its form—solid, aqueous solution, or contaminated materials. It is imperative to consult your institution's specific guidelines and Environmental Health and Safety (EHS) department, as local regulations may vary.[2][3]

Solid this compound and Concentrated Solutions

Solid this compound and concentrated this compound solutions are generally considered hazardous waste.[1][4] These should not be disposed of down the drain or in regular trash.

Step-by-Step Disposal:

  • Containerization: Carefully place solid this compound or concentrated solutions into a designated hazardous waste container that is compatible with this compound.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other required information by your institution.

  • Storage: Store the sealed container in a designated satellite accumulation area.

  • Pickup: Arrange for pickup and disposal by your institution's hazardous waste management service.

Dilute Aqueous this compound Solutions

For dilute aqueous solutions, chemical neutralization to convert elemental this compound (I₂) into less harmful iodide (I⁻) is a common and recommended practice before disposal.[5][6] Sodium thiosulfate (B1220275) is a widely used reducing agent for this purpose.

Contaminated Materials

Items such as gloves, paper towels, and glassware contaminated with this compound should be treated as hazardous waste.

Disposal Procedure:

  • Collection: Place all contaminated solid materials into a designated, leak-proof hazardous waste bag or container.[1]

  • Labeling: Label the container appropriately as "Hazardous Waste" with a description of the contents.

  • Disposal: Dispose of the container through your institution's hazardous waste program.

The following table summarizes the recommended disposal procedures for different types of this compound waste:

Waste TypeRecommended Disposal ProcedureKey Considerations
Solid this compound Collect as hazardous waste.Do not dispose in regular trash or down the drain. Use sealed, properly labeled, shatter-resistant containers.[1]
Concentrated Solutions Collect as hazardous waste.Do not dispose down the drain. Follow your institution's hazardous waste procedures.
Dilute Aqueous Solutions Neutralize with sodium thiosulfate to convert this compound to iodide, then dispose down the drain with copious amounts of water, in accordance with local regulations.Verify complete neutralization (disappearance of color). Check and adjust pH to a neutral range (6-8) before disposal. Always consult local sewer disposal regulations.[5][6]
Contaminated Materials Collect as hazardous waste.Includes items like PPE, spill cleanup materials, and empty containers. Place in a sealed and labeled container.[1]

Experimental Protocol: Neutralization of Aqueous this compound Waste

This protocol details the methodology for neutralizing dilute aqueous this compound solutions using sodium thiosulfate.

Objective: To reduce elemental this compound (I₂) to non-hazardous iodide (I⁻) for safe disposal.

Materials:

  • This compound waste solution

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)

  • Stir bar and stir plate

  • pH indicator strips or pH meter

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Waste disposal container

Procedure:

  • Preparation: Conduct the procedure in a well-ventilated area, such as a chemical fume hood. Place the this compound waste solution in a suitable container on a stir plate and add a stir bar.

  • Neutralization: While stirring, slowly add the sodium thiosulfate solution to the this compound waste. The characteristic brown/yellow color of the this compound will begin to fade as it is converted to colorless iodide.

  • Endpoint Determination: Continue to add sodium thiosulfate dropwise until the solution becomes completely colorless. This indicates that all the elemental this compound has been reduced. For a more precise endpoint, especially in titrations, a starch indicator can be used, which turns from blue-black to colorless at the endpoint.[6][7]

  • pH Verification: After neutralization, check the pH of the solution. It should be within a neutral range (typically 6-8) before it can be considered for drain disposal. Adjust with a mild acid or base if necessary.

  • Final Disposal: Once the solution is colorless and the pH is neutral, it can typically be poured down the drain with a large amount of running water, provided this is in accordance with your local and institutional regulations.

Visualizing the Disposal Process

To aid in understanding the proper disposal workflow, the following diagrams illustrate the decision-making process and the experimental setup for neutralization.

IodineDisposalWorkflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid Solid this compound or Concentrated Solution waste_type->solid Solid or Concentrated dilute Dilute Aqueous Solution waste_type->dilute Dilute Aqueous contaminated Contaminated Materials waste_type->contaminated Contaminated Materials hazardous_waste Collect as Hazardous Waste solid->hazardous_waste neutralize Neutralize with Sodium Thiosulfate dilute->neutralize contaminated->hazardous_waste label_store Label and Store for Pickup hazardous_waste->label_store check_ph Check pH (6-8) neutralize->check_ph check_ph->neutralize No, Adjust drain_disposal Dispose Down Drain with Copious Water check_ph->drain_disposal Yes end Disposal Complete drain_disposal->end label_store->end

Caption: Decision workflow for proper this compound waste disposal.

NeutralizationProcess cluster_setup Experimental Setup cluster_reagents Reagents cluster_process Process iodine_waste This compound Waste Solution stir_plate Stir Plate add_thiosulfate 1. Add Thiosulfate (Color Fades) thiosulfate Sodium Thiosulfate Solution thiosulfate->add_thiosulfate check_color 2. Endpoint: Solution is Colorless add_thiosulfate->check_color check_color->add_thiosulfate No check_ph 3. Verify pH is Neutral (6-8) check_color->check_ph Yes check_ph->add_thiosulfate No, Adjust pH and re-check dispose 4. Drain Disposal (If Permitted) check_ph->dispose Yes

References

Safeguarding Your Research: A Comprehensive Guide to Handling Iodine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with iodine, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Handling Precautions

This compound, a purple to black crystalline solid with a sharp odor, is a strong oxidizer and requires careful handling to prevent exposure and chemical reactions.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling this compound vapor.[2]

Personal Protective Equipment (PPE):

The appropriate PPE is the first line of defense against this compound exposure. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory to protect against this compound vapor, which can be dangerous to the eyes.[3][4]

  • Gloves: Nitrile or butyl gloves should be worn to prevent skin contact.[1][2] Some sources suggest that certain radiothis compound compounds may penetrate gloves, so it is good practice to wear two pairs of gloves, with the outer layer being changed frequently.

  • Lab Coat: A fastened lab coat provides a barrier against accidental spills and contamination of personal clothing.[2]

  • Respiratory Protection: For situations where exposure limits may be exceeded, a NIOSH-approved respirator should be used.[3][5]

Operational Plans: Step-by-Step Guidance

Handling and Storage:

  • Preparation: Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Container Management: Keep this compound containers tightly sealed when not in use.[2] Store them in a cool, well-ventilated area away from incompatible materials such as acetylene, ammonia, and powdered metals.[1][5]

  • Transportation: When moving this compound solutions, use sealed, shatter-resistant containers.[2]

Spill Procedures:

In the event of an this compound spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid this compound spills, you can moisten the material first or use a HEPA-filter vacuum for clean-up.[1] For liquid spills, cover with an absorbent material.

  • Neutralization: For spills of radiothis compound, sodium bicarbonate should be used to buffer the pH and reduce the volatilization of this compound gas.[6]

  • Cleanup: Place all contaminated materials into a sealed, labeled hazardous waste container for disposal.[2][3]

Disposal Plans: Waste Management and Neutralization

Proper disposal of this compound waste is critical to protect the environment and comply with regulations. This compound should never be disposed of down the drain.[7]

Waste Collection and Storage:

  • Collect all this compound-containing solutions and contaminated materials for disposal through your institution's hazardous waste program.[8]

  • Seal this compound waste in a shatter-resistant container, which should then be placed in a labeled, sealed bag.[2]

  • Store the waste container in a designated and properly ventilated area.

Experimental Protocol: Neutralization of this compound Waste

Before final disposal, this compound waste should be neutralized to a less hazardous form. A common method is the use of a sodium thiosulfate (B1220275) solution.

Objective: To convert reactive elemental this compound (I₂) into non-hazardous iodide ions (I⁻).

Materials:

  • This compound waste solution

  • Sodium thiosulfate solution (e.g., 0.1 M)

  • Starch indicator solution (optional, but recommended for clear endpoint detection)

  • Appropriate PPE (goggles, gloves, lab coat)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

Procedure:

  • Preparation: Perform this procedure in a chemical fume hood. Place the this compound waste solution in a beaker or flask on a stir plate and add a stir bar.

  • Titration: Slowly add the sodium thiosulfate solution to the this compound waste while stirring continuously. The characteristic brown color of the this compound solution will begin to fade to a pale yellow.[7][9]

  • Indicator Addition: When the solution reaches a pale yellow color, add a few drops of starch indicator solution. The solution will turn a deep blue-black color, indicating the presence of this compound.[7][9]

  • Endpoint: Continue adding the sodium thiosulfate solution dropwise until the blue-black color disappears completely, and the solution becomes colorless.[7][9] This indicates that all the this compound has been reduced to iodide.

  • Final Disposal: The neutralized solution can then be disposed of according to your institution's hazardous waste guidelines.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound exposure limits. These values are critical for risk assessment and ensuring a safe working environment.

ParameterValueIssuing Organization
Permissible Exposure Limit (PEL) - Ceiling 0.1 ppmOSHA
Recommended Exposure Limit (REL) - Ceiling 0.1 ppmNIOSH
Threshold Limit Value (TLV) - Time-Weighted Average (TWA) 0.01 ppmACGIH
Short-Term Exposure Limit (STEL) 0.1 ppmACGIH
Immediately Dangerous to Life or Health (IDLH) 2 ppmNIOSH

Table 1: Occupational Exposure Limits for this compound.

Emergency Procedures Flowchart

In the event of an emergency, a clear and logical workflow is essential. The following diagram outlines the steps to take in case of an this compound spill.

IodineSpillWorkflow cluster_spill This compound Spill Occurs cluster_immediate_actions Immediate Actions cluster_assessment Assess the Situation cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal cluster_emergency_services Emergency Response Spill Spill Detected Alert Alert Personnel in Area Spill->Alert Evacuate Evacuate Immediate Area Alert->Evacuate Assess Is the spill large or small? Can it be handled safely? Evacuate->Assess DonPPE Don Appropriate PPE Assess->DonPPE Small & Safe ContactEHS Contact Institutional Safety Office/EHS Assess->ContactEHS Large or Unsafe Contain Contain the Spill (absorbent material) DonPPE->Contain Neutralize Neutralize if Necessary (e.g., sodium bicarbonate for radiothis compound) Contain->Neutralize Collect Collect Contaminated Material Neutralize->Collect Package Package in a Sealed, Labeled Container Collect->Package Store Store in Designated Hazardous Waste Area Package->Store

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodine
Reactant of Route 2
Iodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.